Product packaging for 3-Methoxydiphenylamine(Cat. No.:CAS No. 101-16-6)

3-Methoxydiphenylamine

カタログ番号: B094031
CAS番号: 101-16-6
分子量: 199.25 g/mol
InChIキー: MKASXAGBWHIGCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Methoxydiphenylamine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B094031 3-Methoxydiphenylamine CAS No. 101-16-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKASXAGBWHIGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143614
Record name N-Phenyl-m-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-16-6
Record name 3-Methoxydiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-m-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-m-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-m-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methoxydiphenylamine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxydiphenylamine

Introduction

This compound (CAS No. 101-16-6) is a key chemical intermediate with significant applications in the synthesis of dyes and as a crucial raw material in the pharmaceutical industry.[1][2] Its molecular structure serves as a versatile scaffold for building more complex molecules, including Active Pharmaceutical Ingredients (APIs).[2] The efficacy and safety of these final products are directly dependent on the purity and consistency of the this compound used, often requiring a purity of 97% or higher.[1] Consequently, robust and reproducible synthetic protocols are of paramount importance for researchers and drug development professionals.

This guide provides a detailed exploration of the modern synthetic approaches to this compound, focusing on the principles, practical execution, and rationale behind the palladium-catalyzed Buchwald-Hartwig amination. This reaction stands as a premier method for carbon-nitrogen (C-N) bond formation due to its high efficiency, broad substrate scope, and functional group tolerance, largely supplanting harsher, classical methods.[3]

Synthetic Strategies: A Comparative Overview

The formation of the central C-N bond in diphenylamine structures can be achieved through several methodologies.

  • Classical Condensation: Traditional methods often involve the high-temperature, acid-catalyzed reaction of a phenol derivative with an aniline. For instance, the synthesis of a related compound, m-hydroxydiphenylamine, is achieved by reacting resorcinol with aniline at elevated temperatures (e.g., 139-200°C), which can then be methylated.[4][5] While effective for bulk production, these methods often require harsh conditions and can suffer from limited substrate scope and the generation of byproducts.

  • Ullmann Condensation: This copper-promoted C-N cross-coupling reaction between an aryl halide and an amine is a significant improvement over classical condensation.[6] The Ullmann reaction is a cost-effective method but traditionally requires high reaction temperatures and polar aprotic solvents.[6][7] Modern iterations have improved conditions, but it is often considered complementary to palladium-catalyzed methods.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[3][8] It offers mild reaction conditions, high yields, and exceptional tolerance for a wide variety of functional groups. The reaction's reliability and versatility make it the method of choice in many research and pharmaceutical development settings for precise C-N bond formation.[9]

This guide will focus on the Buchwald-Hartwig amination as the core protocol due to its superior performance and widespread adoption in modern organic synthesis.

Core Directive: The Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, the reaction couples 3-bromoanisole with aniline.

Reaction Principle and Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoanisole), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (aniline) coordinates to the palladium center, and a base removes a proton from the amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

The efficiency of this cycle is critically dependent on the choice of phosphine ligand attached to the palladium catalyst.

Expert Rationale for Component Selection

The success of the Buchwald-Hartwig amination is not merely in mixing reagents but in the rational selection of each component to optimize the catalytic cycle.

  • Palladium Precursor & Ligand: The choice of ligand is the most crucial parameter. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[8] Ligands such as XPhos, SPhos, and BINAP are commonly used. They stabilize the palladium catalyst and create a sterically hindered environment that facilitates the desired bond formation.[3][8] A common palladium precursor is Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ to the active Pd(0) species.

  • Aryl Halide: 3-Bromoanisole is a common starting material. The reactivity of aryl halides follows the trend I > Br > Cl, making aryl bromides a good balance of reactivity and cost.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is highly effective. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly for sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to prevent catalyst deactivation and unwanted side reactions.[9]

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagents Charge Flask: - Pd Catalyst - Ligand - Base (NaOtBu) add_reactants Add: - 3-Bromoanisole - Aniline - Anhydrous Toluene reagents->add_reactants Under Argon/N2 heat Heat to Reflux (e.g., 100-110°C) add_reactants->heat monitor Monitor by TLC/GC-MS heat->monitor Typically 12-24h cool Cool to RT monitor->cool quench Quench with Water/Brine cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS, MP) chromatography->characterize

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and analytical monitoring.

Materials:

  • 3-Bromoanisole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate, Hexane, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd(OAc)₂ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Reagents: Evacuate and backfill the flask with inert gas three times. Through a septum, add anhydrous toluene, followed by aniline (1.0 eq) and 3-bromoanisole (1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (aniline) is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.[10]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis (literature m.p. 72-74°C).[11]

Quantitative Data Summary

The following table provides an overview of typical quantitative parameters for the synthesis.

ParameterValue/RangeRationale
Aryl Halide 3-Bromoanisole (1.0 - 1.2 eq)A slight excess can help drive the reaction to completion.
Amine Aniline (1.0 eq)Typically the limiting reagent.
Pd Precursor Pd(OAc)₂ (1-2 mol%)Standard catalyst loading for efficient turnover.
Ligand XPhos (2-4 mol%)Ligand-to-metal ratio is typically 1:1 to 2:1.
Base NaOtBu (1.2 - 1.5 eq)An excess is needed to deprotonate the amine and neutralize HBr formed.
Solvent TolueneHigh boiling point is suitable for the reaction temperature.
Temperature 100 - 110 °CSufficient thermal energy to overcome activation barriers.
Typical Yield 85 - 95%Expected range for an optimized Buchwald-Hartwig reaction.
Purity (Post-Chroma) >98%Achievable with careful column chromatography.

Safety and Handling

  • Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Aniline is toxic and readily absorbed through the skin.

  • Solvents: Toluene, ethyl acetate, and hexane are flammable. All operations should be performed away from ignition sources.

  • Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.

Conclusion

The Buchwald-Hartwig amination provides a highly efficient, reliable, and versatile method for the synthesis of this compound. By understanding the rationale behind the selection of the catalyst system, base, and reaction conditions, researchers can achieve high yields of high-purity material. This protocol serves as a robust foundation for scientists and professionals in drug discovery and materials science, enabling the consistent production of this valuable chemical intermediate.

References

3-Methoxydiphenylamine reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methoxydiphenylamine

Abstract: this compound (3-MDPA) is a pivotal chemical intermediate, foundational to the synthesis of a wide array of pharmaceuticals and dyes.[1][2] Its molecular architecture, featuring a diarylamine backbone functionalized with a methoxy group, presents a rich landscape for synthetic exploration. This guide provides an in-depth analysis of the core reaction mechanisms governing the synthesis of 3-MDPA, with a primary focus on modern palladium-catalyzed Buchwald-Hartwig amination and classical copper-catalyzed Ullmann condensation. Furthermore, we will dissect the electronic properties of the 3-MDPA scaffold to predict its reactivity in subsequent transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic understanding and practical, field-proven insights into the chemistry of this versatile compound.

Compound Profile: this compound

A clear understanding of a molecule's fundamental properties is the bedrock of any mechanistic study. 3-MDPA is an aromatic amine whose physical and chemical characteristics are summarized below.

PropertyValueReference(s)
CAS Number 101-16-6[3][4][5]
Molecular Formula C₁₃H₁₃NO[3][4][5]
Molecular Weight 199.25 g/mol [3][6]
IUPAC Name 3-methoxy-N-phenylaniline[6]
Synonyms N-phenyl-m-anisidine, Benzenamine, 3-methoxy-N-phenyl-[3][4][5]
Appearance Clear liquid to white powder
Melting Point Approx. 72-74 °C

Part 1: Core Synthesis Mechanisms: Forging the C-N Bond

The central challenge in synthesizing this compound lies in the construction of the diarylamine C-N bond. Two primary catalytic cross-coupling strategies have dominated this field: the highly efficient Buchwald-Hartwig amination and the historically significant Ullmann condensation. The choice between these methodologies is dictated by factors such as substrate scope, required reaction conditions, and cost.

A. The Buchwald-Hartwig Amination: A Modern Powerhouse

Developed in the 1990s by Stephen Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its broad functional group tolerance and relatively mild conditions.[7] The synthesis of 3-MDPA via this method typically involves the coupling of an aryl halide (e.g., 3-bromoanisole) with an amine (e.g., aniline).

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The causality behind the selection of each component is critical to achieving high yields and reaction efficiency.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the active, coordinatively unsaturated Pd(0) catalyst. This is often the rate-determining step. The choice of a ligand with strong electron-donating properties and appropriate steric bulk is crucial to facilitate this process.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][9] This step is vital as the neutral amine is not sufficiently nucleophilic for the subsequent step.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the C-N bond of this compound and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8] This step is often accelerated by the use of sterically hindered, electron-rich phosphine ligands.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle for 3-MDPA cluster_main Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) OA_Complex->Pd0 Amine_Complex [Ar-Pd(II)(L)(NH₂R')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(L)-NHR' (Amido Complex) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Catalyst Regeneration Product This compound (Ar-NHR') Amido_Complex->Product BaseH [Base-H]⁺X⁻ Amido_Complex->BaseH ArX Aryl Halide (e.g., 3-Bromoanisole) ArX->OA_Complex Oxidative Addition Amine Amine (e.g., Aniline) Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 3-MDPA via Buchwald-Hartwig Amination

This protocol is a representative example based on established methodologies.[8] Optimization may be necessary.

  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), a suitable biarylphosphine ligand (e.g., XPhos, 0.05 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene as the solvent, followed by 3-bromoanisole (1.0 equiv) and aniline (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

B. The Ullmann Condensation: The Classical Copper-Catalyzed Route

The Ullmann condensation is a much older method for forming aryl-heteroatom bonds, including C-N linkages.[10] It traditionally requires stoichiometric amounts of copper and harsh reaction conditions (temperatures often >200 °C).[10][11] However, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.

Proposed Mechanism

While the precise mechanism can vary, a widely accepted pathway for the C-N coupling involves a Cu(I)/Cu(III) cycle, particularly in modern ligand-assisted systems.

  • Complex Formation: The amine substrate coordinates with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This intermediate rapidly undergoes reductive elimination to form the desired this compound and a Cu(I) halide species, which can be reactivated by the base to regenerate the copper(I) amide complex.

Ullmann_Condensation Ullmann Condensation Cycle for 3-MDPA cluster_main CuI_Amide L-Cu(I)-NHR' (Copper Amide) CuIII_Complex L-Cu(III)(Ar)(NHR')X (Cu(III) Intermediate) CuI_Amide->CuIII_Complex Product This compound (Ar-NHR') CuIII_Complex->Product Reductive Elimination CuIX L-Cu(I)-X CuIII_Complex->CuIX ArX Aryl Halide ArX->CuIII_Complex Oxidative Addition Amine Amine + Base Amine->CuI_Amide CuIX->CuI_Amide Base-mediated regeneration

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of 3-MDPA via Ullmann Condensation

This protocol is a generalized example based on modern Ullmann-type reactions.[12]

  • Reactor Setup: In a reaction vessel, combine 3-bromoanisole (1.0 equiv), aniline (1.5 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., L-proline or a diamine, 0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-150 °C under an inert atmosphere, with stirring, for 24-48 hours. Monitor the reaction's progress.

  • Workup: After cooling to room temperature, dilute the mixture with water and filter to remove inorganic salts.

  • Extraction and Purification: Extract the aqueous filtrate with an organic solvent like ethyl acetate. The subsequent purification steps involving washing, drying, concentration, and column chromatography are similar to the Buchwald-Hartwig protocol.

Part 2: Reactivity of the this compound Scaffold

Understanding the synthesis of 3-MDPA is only half the story. Its utility as a building block stems from the reactivity of its aromatic rings, which is governed by the electronic effects of the amine and methoxy substituents.

Electronic Effects and Directing Properties

  • -NH- (Amine) Group: The nitrogen lone pair strongly donates electron density into the attached phenyl ring via resonance (+R effect). This is a powerful activating effect, making the ortho and para positions highly nucleophilic and susceptible to electrophilic aromatic substitution.

  • -OCH₃ (Methoxy) Group: This group exhibits a dual electronic nature. The oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs participate in resonance, donating electron density into the ring (+R effect). For substituents like methoxy, the resonance effect is generally more powerful than the inductive effect.[13] Therefore, the methoxy group acts as an overall activating, ortho, para-directing group.

The combined influence of these two activating groups makes the 3-MDPA scaffold highly reactive towards electrophiles. The positions ortho and para to each substituent are significantly electron-rich, with the most activated positions being C2, C4, C6 on the aniline ring and C2', C4', C6' on the m-anisidine ring. This high degree of activation is fundamental to its use in synthesizing complex dye and pharmaceutical molecules.[2]

References

Characterization of 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

3-Methoxydiphenylamine (CAS No. 101-16-6), also known as N-phenyl-m-anisidine, is a pivotal chemical intermediate in the synthesis of high-value organic materials, including dyes, rubber additives, and Active Pharmaceutical Ingredients (APIs).[1] The precise structural and purity profile of this molecule is paramount to the efficacy, safety, and consistency of downstream products, necessitating a robust and multi-faceted characterization strategy.[2] This guide provides a comprehensive framework for the definitive characterization of this compound, detailing its synthesis, purification, and analysis by modern spectroscopic and chromatographic techniques. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a self-validating and reproducible workflow for researchers and quality control professionals.

Physicochemical & Solubility Profile

A foundational understanding of the molecule's physical properties is the first step in its characterization. These properties dictate appropriate handling, storage, and purification strategies.

Core Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 101-16-6[3][4]
Molecular Formula C₁₃H₁₃NO[3][4]
Molecular Weight 199.25 g/mol [3][4]
IUPAC Name 3-methoxy-N-phenylaniline[4]
Appearance Clear liquid to white powder[5]
Melting Point 72-74 °C[5]
Solubility Profile

The solubility of a compound is critical for designing reaction, extraction, and crystallization processes. The solubility of this compound was determined using a laser monitoring dynamic method across a range of temperatures in five common organic solvents.[1][3] The data reveals that solubility increases with temperature in all tested solvents, with the highest solubility observed in acetone.[1]

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 285.950.0784
299.850.1116
313.150.1540
Acetone 285.050.6358
299.150.7711
310.850.8872
Ethyl Acetate 288.750.5513
302.150.6872
315.250.8251
Chloroform 287.150.5361
301.050.6865
314.250.8271
1,2-Dichloroethane 288.950.4410
302.850.5960
316.050.7456
Data extracted from Wang et al., J. Chem. Eng. Data 2012, 57, 7, 1948–1951.[1]

Synthesis and Purification Workflow

The quality of the starting material directly impacts all subsequent characterization. Modern synthetic methods offer high yields and selectivity, and a robust purification protocol is essential to achieving the ≥99% purity often required for pharmaceutical applications.[5]

G cluster_synthesis Synthesis Stage (Buchwald-Hartwig Amination) cluster_workup Workup & Extraction cluster_purification Purification Stage reagents Reactants: - 3-Bromoanisole - Aniline - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction Reaction Vessel: Heat under Inert Atmosphere (e.g., 100 °C, 12h) reagents->reaction 1. Combine & Heat quench Quench Reaction (e.g., with H₂O) reaction->quench 2. Cool extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/H₂O) quench->extract 3. Phase Separation dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization (e.g., from Ethanol/H₂O) concentrate->recrystallize 4. Dissolve Crude filter_dry Filter & Dry Crystals recrystallize->filter_dry product Final Product: Pure this compound filter_dry->product 5. Isolate

Caption: Synthesis and Purification Workflow for this compound.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, representing a state-of-the-art method for synthesizing diarylamines.[2][6] This choice is predicated on its high functional group tolerance, broad substrate scope, and generally high yields compared to older methods.

  • Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 3-bromoanisole (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by aniline (1.2 eq).

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a robust technique for purifying crystalline organic solids.[7] The choice of a solvent system is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures to maximize recovery.[8] An ethanol/water system is effective for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating it has reached its saturation point. Add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum to yield the purified this compound.

Spectroscopic Characterization

Spectroscopic analysis provides direct evidence of the molecular structure. The combination of NMR, IR, and Mass Spectrometry offers a definitive confirmation of identity.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_chrom Chromatography Compound Purified This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR FTIR FT-IR Compound->FTIR MS EI-MS Compound->MS HPLC HPLC Compound->HPLC Proton Environment\n(Chemical Shift, Integration, Multiplicity) Proton Environment (Chemical Shift, Integration, Multiplicity) H_NMR->Proton Environment\n(Chemical Shift, Integration, Multiplicity) Carbon Skeleton\n(Number & Type of Carbons) Carbon Skeleton (Number & Type of Carbons) C_NMR->Carbon Skeleton\n(Number & Type of Carbons) Functional Groups\n(N-H, C-O, C-N, Aromatics) Functional Groups (N-H, C-O, C-N, Aromatics) FTIR->Functional Groups\n(N-H, C-O, C-N, Aromatics) Molecular Weight\n& Fragmentation Pattern Molecular Weight & Fragmentation Pattern MS->Molecular Weight\n& Fragmentation Pattern Purity & Quantification Purity & Quantification HPLC->Purity & Quantification

Caption: Multi-technique workflow for structural characterization and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are recorded in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of purified this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a ≥400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Expected Data & Interpretation:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[9]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25m2HPhenyl H (ortho to -NH)
~7.15t1HPhenyl H (para to -NH)
~7.07t2HPhenyl H (meta to -NH) & Methoxy-phenyl H-5
~6.93t1HMethoxy-phenyl H-6
~6.63dd1HMethoxy-phenyl H-4
~6.47t1HMethoxy-phenyl H-2
~5.69br s1HN-H
~3.75s3H-OCH₃
  • ¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).[10][11]

Chemical Shift (δ, ppm)Assignment
~160.8C -OCH₃
~144.5C -NH (methoxy-phenyl ring)
~142.1C -NH (phenyl ring)
~130.2Methoxy-phenyl C -H
~129.5Phenyl C -H
~122.3Phenyl C -H
~115.0Phenyl C -H
~108.1Methoxy-phenyl C -H
~104.5Methoxy-phenyl C -H
~101.4Methoxy-phenyl C -H
~55.2-OC H₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Protocol:

  • Sample Preparation: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum confirms the presence of the key functional groups: the secondary amine (N-H), the aromatic rings (C=C and C-H), and the aryl ether (C-O).[6][7]

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3405Medium, SharpN-H StretchSecondary Amine
3100 - 3000MediumC-H StretchAromatic C-H
2980 - 2850MediumC-H StretchMethyl C-H (-OCH₃)
~1600, ~1500StrongC=C StretchAromatic Ring
~1220StrongC-O StretchAryl Ether
~1315StrongC-N StretchAromatic Amine
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information from its fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purity confirmation, or a direct insertion probe.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

  • Analysis: The molecular ion and any fragment ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Expected Data & Interpretation: The mass spectrum will show a prominent molecular ion peak that confirms the molecular weight. The fragmentation pattern provides corroborating structural evidence.[4][9]

m/zRelative Intensity (%)Assignment
199 100 [M]⁺• (Molecular Ion, Base Peak)
20014.7[M+1]⁺• (Isotope peak)
184~6[M - CH₃]⁺
168~8[M - OCH₃]⁺ or [M - CH₂O]⁺•
154~6[M - CH₃ - NCH₂]⁺
128~4[C₉H₆N]⁺
92~5[C₆H₆N]⁺
77~5[C₆H₅]⁺ (Phenyl cation)

The base peak at m/z 199 corresponds to the molecular weight of C₁₃H₁₃NO. The presence of a significant M+1 peak is consistent with the presence of 13 carbon atoms. Key fragments like the loss of a methyl radical (m/z 184) and a methoxy radical (m/z 168) are characteristic of the methoxy group.

Chromatographic Purity Analysis

While spectroscopy confirms structure, chromatography is essential for quantifying purity and identifying trace impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this purpose.

RP-HPLC Protocol

This method provides excellent separation for moderately polar aromatic compounds like this compound.

  • System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and a buffered aqueous solution, such as 20 mM potassium phosphate at pH 3.0 (Solvent A). A typical starting condition would be 60:40 (B:A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a wavelength where the analyte absorbs strongly, such as 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of ~0.1 mg/mL for injection.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion

The definitive characterization of this compound is achieved through a systematic and orthogonal analytical approach. A modern, high-yield synthesis followed by a robust recrystallization protocol provides high-purity material suitable for analysis. The collective and corroborating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides unambiguous structural confirmation. Finally, RP-HPLC serves as the definitive tool for quantifying chemical purity. This comprehensive guide establishes a self-validating workflow, ensuring that professionals in drug development and materials science can confidently ascertain the identity, structure, and purity of this critical chemical intermediate.

References

Spectroscopic Profile of 3-Methoxydiphenylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxydiphenylamine, a key intermediate in the synthesis of dyes and pharmaceuticals, demands rigorous structural confirmation and purity assessment to ensure the integrity and efficacy of downstream products.[1] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to elucidate the molecular structure and provide a baseline for quality control.

The diphenylamine framework, substituted with a methoxy group, presents a unique electronic environment that is reflected in its spectroscopic signatures.[1] Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for identifying potential impurities. This guide will follow a logical progression, dissecting each spectroscopic technique to provide both theoretical grounding and practical, field-proven insights into the interpretation of the resulting data.

Molecular Structure and Key Spectroscopic Features

To contextualize the subsequent spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, amine, and methoxy regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30 - 6.80Multiplet9HAromatic ProtonsThe overlapping signals correspond to the protons on both phenyl rings. The electron-donating methoxy and amino groups cause upfield shifts for some of these protons.[4]
~ 6.75Broad Singlet1HN-H ProtonThe broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary with solvent and concentration.[4]
~ 3.80Singlet3H-OCH₃ ProtonsThe three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Interpretation: The integration values are critical for confirming the number of protons in each chemical environment. The complex multiplet in the aromatic region arises from the overlapping signals of the nine aromatic protons, whose chemical shifts are influenced by the electronic effects of the substituents.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-OCH₃The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded.
~ 143 - 140C-N (x2)The carbons directly bonded to the nitrogen atom are deshielded.
~ 130 - 110Aromatic C-H & C-CThe remaining aromatic carbons appear in this region. Specific assignments can be complex without advanced 2D NMR techniques.
~ 55-OCH₃The carbon of the methoxy group is shielded compared to the aromatic carbons.

Interpretation: The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments. The chemical shifts are consistent with the presence of an ether linkage and an amine substituent on the aromatic rings.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the following methods are commonly employed:

  • KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.[7] This method provides a high-quality spectrum.

  • Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[8]

The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
~ 3400N-H StretchSecondary AmineMedium, Sharp
~ 3100 - 3000C-H StretchAromaticMedium
~ 2950 - 2850C-H StretchAliphatic (-OCH₃)Medium
~ 1600 & 1500C=C StretchAromatic RingStrong
~ 1250C-N StretchAromatic AmineStrong
~ 1200 & 1050C-O StretchAryl EtherStrong
~ 850 - 700C-H BendAromatic (out-of-plane)Strong

Interpretation: The sharp peak around 3400 cm⁻¹ is a clear indicator of the N-H bond in the secondary amine.[4][9] The strong absorptions in the 1600-1500 cm⁻¹ region are characteristic of the aromatic rings. The prominent C-O stretching bands confirm the presence of the methoxy group, and the strong C-N stretch is indicative of the aromatic amine functionality.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[10] Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, charged fragments.[14][15]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectrum Analysis

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

m/zIonRationale for Formation
199[C₁₃H₁₃NO]⁺• (M⁺•)Molecular ion, corresponding to the molecular weight of the compound.
184[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
168[M - OCH₃]⁺Loss of a methoxy radical.
154[M - CH₃ - N]⁺Subsequent loss of a nitrogen atom from the m/z 184 fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment from the unsubstituted phenyl ring.

Interpretation: The peak at m/z 199 corresponds to the molecular weight of this compound, confirming its elemental composition.[13] The fragmentation pattern is consistent with the structure, showing characteristic losses of the methyl and methoxy groups.[16][17] The presence of a peak at m/z 77 is a strong indicator of the phenyl substituent.

fragmentation M [C₁₃H₁₃NO]⁺• m/z = 199 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 184 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 168 M->F2 - •OCH₃ F3 [C₆H₅]⁺ m/z = 77 M->F3 Cleavage

Caption: Plausible Fragmentation Pathway of this compound in EI-MS.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of the nuclei. The IR spectrum verifies the presence of the key amine and ether functional groups. Finally, mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as an essential tool for quality assurance and control in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 3-Methoxydiphenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process development, formulation science, and analytical chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methoxydiphenylamine (CAS 101-16-6), a key intermediate in the dye, pharmaceutical, and rubber industries.[1] We will explore its physicochemical properties, present a qualitative solubility profile based on established chemical principles, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

This compound (3-MDPA) is an aromatic amine whose utility in synthesis is directly linked to its behavior in solution.[2] Understanding its solubility is not merely an academic exercise; it is a critical parameter that governs:

  • Reaction Kinetics and Yield: Ensuring the compound remains in solution is paramount for achieving optimal reaction conditions and maximizing product yield.

  • Purification and Crystallization: The selection of an appropriate solvent system is the most critical factor in developing an efficient crystallization process for isolating the compound with high purity.

  • Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and the feasibility of different dosage forms.

  • Analytical Method Development: Accurate quantification by techniques like High-Performance Liquid Chromatography (HPLC) relies on the complete dissolution of the analyte in a suitable mobile phase or diluent.[3][4]

This guide will provide the foundational knowledge and practical methodologies to effectively characterize and leverage the solubility of 3-MDPA.

Physicochemical Properties of this compound

A molecule's structure dictates its solubility. The principle of "like dissolves like" is a useful starting point, suggesting that solutes dissolve best in solvents with similar polarity.[5][6] The structure of 3-MDPA, featuring two aromatic rings and a methoxy ether group, imparts a largely non-polar character, while the secondary amine and the oxygen atom provide sites for hydrogen bonding and polar interactions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101-16-6[7][8]
Molecular Formula C₁₃H₁₃NO[7][8]
Molecular Weight 199.25 g/mol [1][7]
Appearance Clear liquid to white powder[1]
Melting Point Approx. 72-74 °C[1]

The presence of the bulky, non-polar phenyl groups suggests that 3-MDPA will generally exhibit good solubility in non-polar to moderately polar organic solvents. The secondary amine group (-NH-) can act as a hydrogen bond donor, and the methoxy group (-OCH₃) can act as a hydrogen bond acceptor, allowing for specific interactions with protic solvents like alcohols or aprotic polar solvents like acetone.

Solubility Profile: A Qualitative and Quantitative Overview

While comprehensive, publicly available quantitative data across a wide range of solvents is limited, we can predict a general solubility profile based on structural analysis and extrapolate from data on similar compounds. One source explicitly states it is "Generally soluble in organic solvents".[1]

Qualitative Solubility Predictions:

  • High Solubility Expected: In solvents that can engage in dipole-dipole interactions and have a non-polar component, such as acetone, ethyl acetate, dichloromethane, and chloroform .[9]

  • Moderate Solubility Expected: In alcohols like methanol and ethanol , where hydrogen bonding is possible but the overall polarity is higher.[9]

  • Low to Negligible Solubility Expected: In highly polar solvents like water and non-polar aliphatic hydrocarbon solvents like hexane , where the energetic cost of disrupting the solvent-solvent interactions outweighs the energy gained from solute-solvent interactions.

Quantitative Solubility Data:

A literature search reveals specific experimental solubility data for this compound (referred to as 3-methoxy-N-phenylaniline) in five common organic solvents across a range of temperatures.[9] This data is crucial for process design and is summarized below.

Table 2: Molar Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K) [9]

Temperature (K)MethanolEthyl AcetateAcetone1,2-DichloroethaneChloroform
285.00 0.04850.35420.44120.45870.5011
293.15 0.06710.43150.51890.53660.5784
303.15 0.09880.53910.62110.63980.6792
313.15 0.14520.65430.72870.74850.7811
323.15 0.20910.77120.83540.85670.8795
333.75 0.2955----

Data derived from a study on the solubilities of 3-Methoxy-N-phenylaniline. Note that the original source should be consulted for experimental details and uncertainties.[9]

This data confirms the qualitative predictions, showing significantly higher solubility in less polar solvents like chloroform and acetone compared to the more polar methanol.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To generate reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard.[10][11] It measures the thermodynamic equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[11] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically HPLC.[12]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_vial Add excess 3-MDPA to a vial add_solvent Add a known volume of organic solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial agitate Agitate at constant T (e.g., 25°C, 24-72h) in a shaker bath seal_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate with mobile phase filter->dilute inject Inject onto HPLC system dilute->inject quantify Quantify against a calibration curve inject->quantify end_node Final Solubility Value quantify->end_node Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (≥99% purity)[1]

  • HPLC-grade organic solvents

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Calibrated HPLC system with a UV detector[3]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 3-MDPA (e.g., 20-30 mg, ensuring solid remains after equilibration) into a glass vial.[13] b. Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period to ensure equilibrium is reached. A 24-hour period is a common starting point, but the ideal time (which could be up to 72 hours) should be determined by sampling at different time points (e.g., 24h, 48h, 72h) and confirming that the concentration no longer increases.[12][14]

  • Phase Separation: a. After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. c. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.[13]

  • Quantification by HPLC: a. Prepare a series of calibration standards of 3-MDPA of known concentrations in the mobile phase. b. Develop a suitable reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water is often a good starting point for diphenylamine derivatives.[4][15] UV detection should be set at a wavelength where 3-MDPA has strong absorbance. c. Dilute an aliquot of the filtered saturate with mobile phase to bring its concentration within the range of the calibration curve. d. Inject the prepared standards and diluted samples onto the HPLC system. e. Calculate the concentration of 3-MDPA in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: a. Back-calculate the concentration in the original undiluted filtrate using the dilution factor. b. The resulting concentration is the thermodynamic solubility of 3-MDPA in that solvent at the specified temperature. Report the average and standard deviation of the replicates.

Factors Influencing Solubility and Experimental Causality

  • Temperature: As shown in Table 2, the solubility of 3-MDPA is endothermic (increases with temperature) in the solvents tested. This is typical for most solid organic compounds. This relationship is critical for designing crystallization processes, where a compound is dissolved at a higher temperature and precipitated upon cooling.

  • Solvent Polarity: The strong correlation between solvent type and solubility underscores the "like dissolves like" principle. The high solubility in chloroform (a non-polar solvent with some polar character) and acetone (a polar aprotic solvent) is due to favorable van der Waals forces and dipole-dipole interactions with the aromatic rings and methoxy group of 3-MDPA.

  • Equilibration Time: The choice of a 24-72 hour agitation period is not arbitrary. It is a self-validating step; true thermodynamic equilibrium is only confirmed when the measured concentration does not change between successive time points (e.g., 48h vs. 72h).[12] Rushing this step can lead to an underestimation of the true solubility.

  • Purity of Compound: The use of a high-purity (≥99%) compound is essential. Impurities can suppress or, in some cases, enhance solubility, leading to inaccurate and irreproducible results.

Conclusion

This guide has provided a detailed examination of the solubility of this compound. The physicochemical properties of the molecule, dominated by its aromatic structure, lead to high solubility in moderately polar and non-polar organic solvents. We have presented both qualitative predictions and quantitative literature data to support this profile. Furthermore, the detailed, step-by-step shake-flask protocol offers a robust and reliable method for researchers to determine solubility in any solvent of interest. A thorough understanding and precise measurement of solubility are indispensable for the effective use of this compound in research, development, and manufacturing.

References

An In-depth Technical Guide to 3-Methoxydiphenylamine (CAS 101-16-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxydiphenylamine, with the Chemical Abstracts Service (CAS) registry number 101-16-6, is an aromatic secondary amine of significant interest in synthetic organic chemistry. Structurally, it is a derivative of diphenylamine featuring a methoxy group at the meta-position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties that make it a highly versatile and valuable intermediate. Its primary utility lies in its role as a foundational building block for complex molecular architectures, particularly in the synthesis of dyes and pharmaceutically active compounds.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Safety Profile

This compound is typically a white to brown crystalline solid under standard conditions.[1] The presence of the polar methoxy group and the secondary amine allows for moderate solubility in various organic solvents. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 101-16-6[2]
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
IUPAC Name 3-methoxy-N-phenylaniline[2]
Synonyms N-Phenyl-m-anisidine[2]
Appearance White to brown powder or crystals[1]
Melting Point 72-74 °C[1]
Boiling Point ~329.8 °C at 760 mmHg[1]
Solubility Generally soluble in organic solvents such as methanol, acetone, and ethyl acetate.[1][1]
logP (Octanol/Water) 3.4 (Predicted)[2]

Safety Information: this compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated area.[1]

Synthesis of this compound: Mechanisms and Protocols

The formation of the C-N bond between the two aromatic rings is the central challenge in synthesizing this compound. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4] The choice between these methods often depends on factors such as substrate scope, catalyst cost, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, highly efficient palladium-catalyzed cross-coupling reaction.[3] It offers the advantage of generally milder reaction conditions and broader functional group tolerance compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition + Aryl-X Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination + Amine, -L Deprotonation Amido Complex Amine_Coordination->Deprotonation + Base, - Base-H⁺X⁻ Deprotonation->Pd(0)L2 Reductive Elimination Product This compound Deprotonation->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 1-Bromo-3-methoxybenzene (or 3-bromoanisole)

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[6]

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by 1-bromo-3-methoxybenzene (1.0 equiv.) and aniline (1.2 equiv.) via syringe.

  • Reaction: The flask is sealed and the reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N cross-coupling reaction.[4] It typically requires higher temperatures than the Buchwald-Hartwig reaction and is often performed in high-boiling polar solvents. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[4]

Purification and Characterization

Purity is paramount for the successful use of this compound as an intermediate. Recrystallization is a highly effective method for its purification.

Protocol: Recrystallization

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For diarylamines, common solvent systems include ethanol, or mixed solvents like hexane/acetone or hexane/ethyl acetate.[7][8] A small-scale test should be performed to determine the optimal solvent or solvent pair.[9]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities and then dry them thoroughly.

Spectroscopic Analysis

¹H NMR provides a definitive fingerprint of the molecule. The spectrum of this compound shows distinct signals for the aromatic protons, the N-H proton, and the methoxy group protons.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
7.25Aromatic Protons (m)
7.15Aromatic Protons (m)
7.07Aromatic Protons (m)
6.93Aromatic Protons (m)
6.63Aromatic Protons (m)
6.47Aromatic Protons (m)
5.69N-H (br s)
3.75O-CH₃ (s)

Data sourced from ChemicalBook.[10]

Interpretation:

  • The signals in the aromatic region (approx. 6.4-7.3 ppm) are complex multiplets due to the coupling between the protons on both phenyl rings.

  • The singlet at 3.75 ppm is characteristic of the three protons of the methoxy group.[11]

  • The broad singlet around 5.69 ppm corresponds to the secondary amine proton. Its chemical shift can vary with concentration and solvent.

¹³C NMR spectroscopy complements the proton data, showing distinct signals for each carbon environment. The methoxy carbon appears around 55 ppm, while the aromatic carbons resonate between approximately 105 and 160 ppm.[12][13]

The IR spectrum reveals the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchSecondary Amine
~3050C-H StretchAromatic
~2835C-H StretchMethoxy (-OCH₃)
~1600, ~1500C=C StretchAromatic Ring
~1225C-O StretchAryl Ether
~1315C-N StretchAromatic Amine

Assignments based on typical functional group frequencies.[14]

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for this compound is expected at m/z = 199.[7] Common fragmentation pathways for aromatic ethers and amines include the loss of alkyl radicals (e.g., •CH₃ from the methoxy group) and cleavages adjacent to the nitrogen atom.[15][16]

Applications in Synthesis

The utility of this compound is best understood through its application as a strategic intermediate.

Precursor for Phenothiazine-Based Pharmaceuticals

Phenothiazines are a class of tricyclic heterocyclic compounds that form the core of many antipsychotic and antihistaminic drugs.[16] this compound can serve as a precursor to substituted phenothiazines. The synthesis typically involves a cyclization reaction with sulfur, often catalyzed by iodine or a Lewis acid.[17][18] The methoxy group on the diphenylamine backbone allows for the introduction of specific functionality onto the final phenothiazine scaffold, which is critical for modulating the drug's pharmacological activity and targeting specific receptors in the central nervous system (CNS).[16][19]

Phenothiazine_Synthesis A This compound C Cyclization (Thionation) A->C B Sulfur (S₈) Iodine (I₂) Catalyst B->C D Substituted Phenothiazine Core C->D E Further Functionalization D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: Role of this compound in phenothiazine synthesis.

Intermediate for Dyes and Pigments

The extended π-system of the diphenylamine structure makes it an excellent chromophore. This compound is used as an intermediate in the synthesis of various azo dyes and other colorants.[20] It can be diazotized and coupled with other aromatic compounds to create complex dye molecules with specific colors and properties like lightfastness and fabric affinity.[6] The methoxy group acts as an auxochrome, an electron-donating group that can modify the color and intensity of the dye.

Conclusion

This compound is a cornerstone intermediate whose value is derived from its unique combination of a secondary aromatic amine and an electron-donating methoxy group. Its synthesis, primarily achieved through powerful cross-coupling methodologies like the Buchwald-Hartwig amination, is well-established. For researchers, a thorough understanding of its physicochemical properties, purification techniques, and spectroscopic profile is essential for its effective use. Its critical role as a precursor in the synthesis of high-value products, including CNS-active pharmaceuticals and specialized dyes, underscores its continued importance in the landscape of modern organic and medicinal chemistry.

References

3-Methoxydiphenylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxydiphenylamine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 101-16-6), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemicals, this document delves into its core physicochemical properties, synthesis methodologies, analytical characterization, and critical applications, with an emphasis on the scientific rationale behind its use and handling.

Core Molecular Identity and Physicochemical Properties

This compound, also known as N-phenyl-m-anisidine, is an aromatic amine whose structure features a diphenylamine core with a methoxy substituent. This specific arrangement of functional groups dictates its reactivity and utility as a precursor in complex organic synthesis.

The fundamental molecular characteristics are summarized below. The molecular formula is C₁₃H₁₃NO, and the molecular weight is approximately 199.25 g/mol .[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[1][2][3][4]
Molecular Weight 199.25 g/mol [2][4][5]
CAS Registry Number 101-16-6[1][2][4]
IUPAC Name 3-methoxy-N-phenylaniline[3]
Synonyms N-phenyl-m-anisidine, 3-methoxy-N-phenylbenzenamine[1][2][4]
Appearance Powder or crystals
Melting Point (mp) 72-74 °C (lit.)
EC Number 202-921-5[3]

graph "Chemical_Structure_of_3_Methoxydiphenylamine" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N7 [label="N", pos="2.5,0!"]; C8 [label="C", pos="3.8,0.75!"]; C9 [label="C", pos="5.1,0!"]; C10 [label="C", pos="5.1,-1.5!"]; C11 [label="C", pos="3.8,-2.25!"]; C12 [label="C", pos="2.5,-1.5!"]; C13 [label="C", pos="-2.6, -1.5!"]; O14 [label="O", pos="-2.6, 0!"];

// Benzene Ring 1 (Aniline part) C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Benzene Ring 2 (Methoxy part) C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C8 [label=""];

// Linker and Substituents C6 -- N7 [label=""]; N7 -- C8 [label="H"]; C3 -- O14 [label=""]; O14 -- C13 [label="CH3"];

// Double bonds (approximate representation) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C9 -- C10 [style=double]; C11 -- C12 [style=double]; C8 -- C12 [style=double];

// Invisible nodes for positioning labels label_node [label="this compound", pos="2.5, -3.5!", fontsize=14]; }

Caption: 2D Chemical Structure of this compound.

Synthesis and Manufacturing: A Quality-Centric Approach

The synthesis of this compound is a multi-step process where purity and consistency are paramount. Its primary applications in the pharmaceutical and dye industries demand high-purity material (often ≥97%) to avoid unwanted side-products and ensure final product integrity.

A common synthetic pathway involves the condensation of an aromatic amine with a substituted phenol, followed by modification. For instance, a process can be conceptualized starting from the reaction of aniline and resorcinol to form m-hydroxydiphenylamine, which is subsequently methylated.

Conceptual Synthesis Workflow

Synthesis_Workflow reagents Starting Materials: Aniline & Resorcinol condensation Step 1: Condensation Reaction reagents->condensation catalyst Acid Catalyst (e.g., p-toluenesulphonic acid) catalyst->condensation separation1 Workup 1: Neutralization & Removal of Excess Aniline condensation->separation1 High Temp (180-220°C) intermediate Intermediate: m-Hydroxydiphenylamine separation1->intermediate methylation Step 2: Methylation Reaction intermediate->methylation methylation_reagent Methylating Agent (e.g., Dimethyl Sulfate) methylation_reagent->methylation separation2 Workup 2: Alkaline Treatment & Extraction methylation->separation2 Controlled Temp (0-60°C) purification Final Purification: Recrystallization / Chromatography separation2->purification product Final Product: This compound (≥97% Purity) purification->product qc Quality Control (QC): - HPLC Purity Analysis - Spectroscopic Confirmation (NMR, MS) product->qc Validation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of m-Hydroxydiphenylamine Intermediate

This protocol is a conceptual representation based on established chemical principles for similar reactions.[6]

  • Reaction Setup: Charge a reaction vessel with resorcinol (1.0 eq), aniline (3.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulphonic acid (e.g., 2-5% by weight relative to resorcinol).

  • Condensation: Heat the mixture to 180-220°C with continuous stirring. The water generated during the condensation is distilled off to drive the reaction to completion.

  • Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the consumption of resorcinol is complete.

  • Workup: Cool the reaction mixture to approximately 80°C. Add a basic solution (e.g., 45% NaOH solution) to neutralize the acid catalyst.

  • Purification: Distill off the excess aniline under reduced pressure. The resulting crude m-hydroxydiphenylamine can be further purified if necessary before proceeding to the next step.

Causality: The use of excess aniline shifts the equilibrium towards the product side. The acid catalyst is essential for protonating the hydroxyl group of resorcinol, making it a better leaving group (as water). High temperatures provide the necessary activation energy for this condensation reaction.[6] Neutralization is critical to stop the reaction and prevent degradation during the high-temperature distillation of excess aniline.

Applications in Research and Industry

This compound is not typically an end-product but a versatile building block. Its value lies in the reactive sites—the secondary amine and the activated aromatic ring—which allow for further chemical modifications.

  • Pharmaceutical Synthesis: It serves as a foundational scaffold for creating complex molecular architectures necessary for drug efficacy. The diphenylamine moiety is present in various pharmacologically active compounds, and the methoxy group can be used to modulate properties like solubility, metabolism, and target binding. It is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).

  • Dye and Pigment Industry: As a chemical intermediate for dyes, it is used in the preparation of diazonium salts and diazoresins, which are precursors to various colorants.[7] The specific structure contributes to the color stability and intensity of the final dye product.

  • Advanced Materials: Research is exploring its potential in developing specialized polymers and organic electronics, where aromatic amine structures are employed for their specific conductivity and optical characteristics.

  • Rubber Industry: It can act as an intermediate in the synthesis of antioxidants and other additives used to impart desired properties to rubber compounds.

Analytical Characterization for Quality Assurance

To ensure the compound's suitability for downstream applications, particularly in pharmaceuticals, rigorous analytical testing is mandatory. A Certificate of Analysis (CoA) from a reputable supplier provides a detailed purity profile.

Table 2: Key Analytical Techniques for Characterization
TechniquePurposeExpected Outcome / Observation
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.A major peak corresponding to this compound with an area % typically >97%. Minor peaks indicate impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and confirmation of molecular weight.A peak at a specific retention time with a mass spectrum showing a molecular ion peak (m/z) at ~199.[5]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra will show characteristic shifts for aromatic protons, the amine proton, and the methoxy group, confirming the structure.
FTIR (Fourier-Transform Infrared) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching, C-O stretching (methoxy), and aromatic C-H and C=C bonds.[5]
Protocol: Purity Determination by HPLC
  • System Preparation: Use a C18 reverse-phase column with a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile or methanol and water/buffer.

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject equal volumes of the standard and sample solutions.

  • Calculation: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard (area normalization method).

Trustworthiness: This protocol is self-validating. The use of a certified reference standard provides a direct comparison point, ensuring the accuracy of the purity assessment. System suitability tests (e.g., replicate injections of the standard) must be performed beforehand to validate the performance of the chromatographic system.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9][10] In case of dust, use a NIOSH-approved N95 dust mask.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] It is classified under Storage Class 11: Combustible Solids.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][9]

    • Skin: Wash off immediately with plenty of soap and water.[9]

    • Inhalation: Move the person to fresh air.[8][11]

References

Topic: Potential Applications of 3-Methoxydiphenylamine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The field of organic electronics, which leverages carbon-based materials for devices like solar cells and displays, is predicated on the rational design of molecules with specific electronic properties.[1] Within this landscape, arylamine derivatives have emerged as a cornerstone class of materials, particularly for facilitating the transport of positive charge carriers (holes). This guide delves into the fundamental properties and potential applications of a key building block in this family: 3-Methoxydiphenylamine (3-MeO-DPA). We will explore its intrinsic electronic characteristics and demonstrate how they translate into high-performance roles within perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This document is intended for researchers and material scientists, providing not just a review of applications but also the underlying scientific causality and actionable experimental protocols for device integration.

Introduction: The Strategic Importance of Functionalized Diphenylamines

Diphenylamine (DPA) and its derivatives form the backbone of many state-of-the-art hole-transporting materials (HTMs).[2] Their non-planar molecular structure helps to suppress intermolecular crystallization, promoting the formation of stable, amorphous thin films—a critical requirement for fabricating uniform and long-lasting electronic devices.[3] Furthermore, the nitrogen lone pair contributes significantly to the Highest Occupied Molecular Orbital (HOMO), making the molecule electron-rich and facilitating the transport of holes.[4]

The true power of the DPA core lies in its amenability to functionalization. By strategically adding substituent groups to the phenyl rings, one can precisely tune the material's electronic and physical properties. The methoxy group (-OCH₃) is a particularly effective and widely used substituent. As a strong electron-donating group, it raises the HOMO energy level of the molecule, which is crucial for achieving efficient charge extraction from the active layer of a device, such as a perovskite absorber in a solar cell.[4][5] This guide focuses specifically on the 3-methoxy isomer, exploring its unique potential as both a standalone component and a foundational moiety for more complex, next-generation HTMs.

Core Molecular Properties of this compound

To appreciate its role in electronic devices, we must first understand the intrinsic properties of the 3-MeO-DPA molecule.

Molecular Structure and Conformation

The structure of this compound consists of two phenyl rings linked by a nitrogen atom, with a methoxy group at the meta-position of one ring. This arrangement results in a twisted, propeller-like geometry that inhibits close packing and crystallization.

Caption: Molecular Structure of this compound.

Electronic Properties: HOMO/LUMO Energy Levels

The performance of an organic electronic device is critically dependent on the energy level alignment of its constituent layers. For an HTM, the HOMO level is paramount. It must be well-aligned with (i.e., slightly higher than or equal to) the valence band of the light-absorbing material (e.g., perovskite) to ensure efficient extraction of holes and slightly lower than the work function of the anode (e.g., gold) to facilitate charge collection.

The electron-donating methoxy group in 3-MeO-DPA pushes electron density into the phenyl ring, raising the molecule's HOMO energy level compared to unsubstituted diphenylamine. This is a deliberate design choice to improve the energetic alignment in devices like PSCs.[6] The Lowest Unoccupied Molecular Orbital (LUMO) level should be sufficiently high to effectively block electrons from passing through the hole-transport layer, preventing recombination losses at the anode.[4]

Theoretical calculations and experimental measurements (like cyclic voltammetry) are used to determine these energy levels.[7]

Application I: Hole-Transporting Material in Perovskite Solar Cells (PSCs)

PSCs have garnered immense attention for their high power conversion efficiencies (PCEs) and low-cost fabrication.[8] A typical "n-i-p" PSC architecture consists of an electron-transport layer (ETL), an intrinsic perovskite absorber layer, and a hole-transport layer (HTL), sandwiched between two electrodes.[9] The HTL plays a crucial role in extracting holes from the perovskite layer and transporting them to the anode while simultaneously blocking electrons.[8]

Mechanism of Action and Energetic Requirements

Upon absorbing light, the perovskite layer generates electron-hole pairs (excitons), which quickly separate into free charge carriers. For a high-performance device, the holes must be efficiently transferred to the HTL. This requires the HOMO level of the HTL to be energetically aligned with the valence band maximum (VBM) of the perovskite material. Derivatives of 3-MeO-DPA are often engineered to have HOMO levels in the range of -5.1 to -5.3 eV, which aligns well with common perovskite formulations like MAPbI₃ or mixed-cation perovskites.

cluster_device PSC Device Architecture (n-i-p) cluster_energy Energy Level Diagram FTO FTO (Anode) ETL ETL (e.g., SnO₂) Perovskite Perovskite (Absorber) HTL HTL (3-MeO-DPA based) Metal Gold (Cathode) FTO_LUMO FTO ETL_LUMO ETL LUMO ETL_LUMO->FTO_LUMO e⁻ PVK_LUMO Perovskite LUMO PVK_LUMO->ETL_LUMO e⁻ HTL_LUMO HTL LUMO Metal_LUMO Au FTO_HOMO ETL_HOMO ETL HOMO PVK_HOMO Perovskite VBM HTL_HOMO HTL HOMO PVK_HOMO->HTL_HOMO h⁺ Metal_HOMO HTL_HOMO->Metal_HOMO h⁺

Caption: PSC Architecture and corresponding Energy Level Alignment.

Performance Metrics of Diphenylamine-Based HTMs

While the well-known spiro-OMeTAD is the benchmark HTM in PSCs, its complex synthesis and high cost are significant drawbacks.[8] This has driven research into simpler, more cost-effective alternatives. Diphenylamine derivatives, including those built from the 3-MeO-DPA moiety, have shown highly competitive performance.

HTM Derivative TypeHole Mobility (cm² V⁻¹ s⁻¹)Device PCE (%)Stability Note
Spiro-OMeTAD (Benchmark)~4.1 x 10⁻⁵20.25%Standard reference
Branched Cz-OMeDPA[8]~3.1 x 10⁻⁵20.06%Slightly enhanced stability vs. Spiro[8]
Fluorene-Diphenylamine[10](not specified)18.16%Good photostability[10]
KR374 (Fluorenylidene core)[11](not specified)19.20%Low-cost synthesis pathway[11]

This table summarizes representative performance data for HTMs incorporating methoxydiphenylamine functionalities, demonstrating their viability as high-performance alternatives to spiro-OMeTAD.

Experimental Protocol: Fabrication of a Perovskite Solar Cell

This protocol outlines the steps for fabricating an n-i-p planar perovskite solar cell using a 3-MeO-DPA based HTM.

Materials & Reagents:

  • FTO-coated glass substrates

  • Cleaning solvents: Hellmanex, acetone, isopropanol

  • ETL precursor: Tin(IV) oxide (SnO₂) nanoparticle solution

  • Perovskite precursors (e.g., FAI, PbI₂, MABr, CsI in DMF/DMSO)

  • HTL solution: 3-MeO-DPA derivative (e.g., 75 mg/mL in chlorobenzene) with additives (e.g., Li-TFSI, tBP)

  • Gold pellets for thermal evaporation

Workflow:

sub 1. Substrate Cleaning (Sonication in solvents) etl 2. ETL Deposition (Spin-coat SnO₂, anneal) sub->etl pvk 3. Perovskite Deposition (Spin-coat precursor, anneal) etl->pvk htl 4. HTL Deposition (Spin-coat 3-MeO-DPA solution) pvk->htl metal 5. Electrode Evaporation (Deposit Gold via thermal evap.) htl->metal char 6. Device Characterization (Measure J-V curve under AM1.5G) metal->char cluster_oled Basic OLED Device Structure Anode Anode (ITO) HTL HTL (e.g., 3-MeO-DPA based) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., LiF/Al) ETL->Cathode

References

Methodological & Application

The Versatile Role of 3-Methoxydiphenylamine as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 3-Methoxydiphenylamine (3-MDPA) as a critical intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of facts to offer a narrative built on practical experience, explaining the rationale behind experimental choices and providing detailed, validated protocols for the synthesis, analysis, and application of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 101-16-6), also known as N-phenyl-m-anisidine, is an aromatic secondary amine that serves as a foundational building block in the synthesis of more complex molecular architectures.[1] Its strategic importance in the pharmaceutical industry lies in the unique combination of a diphenylamine core, which imparts specific electronic and conformational properties, and a methoxy group that allows for further functionalization or can influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

The purity of 3-MDPA is paramount, as inconsistencies can lead to the formation of unwanted side products and impurities in the final API, potentially impacting its safety and efficacy. For this reason, robust synthetic and analytical methods are essential. This guide will detail such methods, providing a framework for the reliable use of 3-MDPA in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 101-16-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Powder or crystals
Melting Point 72-74 °C
Boiling Point 213-215 °C

Synthesis of this compound: A Tale of Two Couplings

The formation of the C-N bond in this compound is typically achieved through cross-coupling reactions. Two of the most powerful and widely used methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as substrate scope, catalyst cost, and reaction conditions.

Buchwald-Hartwig Amination: Precision and Versatility

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and high functional group tolerance.[2] The reaction facilitates the formation of a carbon-nitrogen bond via the palladium-catalyzed coupling of an amine with an aryl halide.[2]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromoanisole) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (e.g., aniline) coordinates to the Pd(II) complex, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the Pd(0) catalyst.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ C1 Pd(II) Aryl Halide Complex Pd0->C1 Oxidative Addition ArylHalide 3-Bromoanisole ArylHalide->C1 Amine Aniline Amine->C1 Base Base (e.g., NaOtBu) Base->C1 Product This compound C2 Pd(II) Amido Complex C1->C2 + Aniline - Base-H⁺ C2->Pd0 Reductive Elimination C2->Product caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2.1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on the specific laboratory conditions and reagent purity.

Materials:

  • 3-Bromoanisole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoanisole (1.0 equiv.), aniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and BINAP (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Table 2: Typical Reagent Quantities for Protocol 2.1

ReagentMolar Equiv.Example Quantity
3-Bromoanisole1.01.87 g (10 mmol)
Aniline1.21.12 g (12 mmol)
Sodium tert-butoxide1.41.35 g (14 mmol)
Pd(OAc)₂0.0245 mg (0.2 mmol)
BINAP0.03187 mg (0.3 mmol)
Toluene-50 mL
Ullmann Condensation: A Classic Approach

The Ullmann condensation is a classical method for the formation of C-N and C-O bonds, utilizing a copper catalyst.[3] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, especially on a larger scale.[4]

Mechanism of the Ullmann Condensation

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. However, a plausible pathway involves:

  • Formation of a Cu(I) species: A Cu(0) or Cu(II) precatalyst is converted to the active Cu(I) species.

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-chloroanisole) to form a Cu(III) intermediate.

  • Amine Coordination and Deprotonation: The amine (aniline) coordinates to the copper center, and a base facilitates its deprotonation.

  • Reductive Elimination: Reductive elimination from the Cu(III) complex yields the desired this compound and a Cu(I) species, which re-enters the catalytic cycle.

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I)L C1 Cu(III) Intermediate CuI->C1 Oxidative Addition ArylHalide 3-Chloroanisole ArylHalide->C1 Amine Aniline Amine->C1 Base Base (e.g., K₂CO₃) Base->C1 Product This compound C2 Cu(III) Amido Complex C1->C2 + Aniline - Base-H⁺ C2->CuI Reductive Elimination C2->Product caption Ullmann Condensation Catalytic Cycle

Caption: A plausible catalytic cycle for the Ullmann condensation.

Protocol 2.2: Synthesis of this compound via Ullmann Condensation

This protocol provides a general procedure and may require optimization.

Materials:

  • 3-Chloroanisole

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 3-chloroanisole (1.0 equiv.), aniline (1.5 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add DMF or DMSO as the solvent.

  • Heat the reaction mixture to 120-150 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Pharmaceutical Synthesis: The Case of Carvedilol

While this compound itself can be a precursor, a structurally related compound, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[5] The synthesis of this key amine and its subsequent use in the formation of Carvedilol provides an excellent, well-documented example of the application of methoxy-substituted phenoxy amine derivatives in pharmaceutical manufacturing.

Synthesis of the Key Intermediate: 2-(2-methoxyphenoxy)ethylamine

This intermediate can be synthesized from readily available starting materials such as guaiacol.

Protocol 3.1: Synthesis of 2-(2-methoxyphenoxy)ethylamine

This protocol is based on a one-pot synthesis method.

Materials:

  • Guaiacol

  • Urea

  • Ethanolamine

  • Potassium hydroxide

  • Ethylenediamine

Procedure:

  • In a reaction vessel, combine guaiacol (1.0 equiv.), urea (1.6 equiv.), ethanolamine (1.6 equiv.), and potassium hydroxide (0.5 equiv.).[1]

  • Heat the mixture gradually to 170 °C and maintain for 6 hours.[1]

  • Add ethylenediamine (0.5 equiv.) and continue heating at 170 °C for an additional 2 hours.[1]

  • Cool the reaction mixture and dissolve the product in water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to pH 2 and wash with an organic solvent (e.g., chloroform) to remove impurities.[1]

  • Basify the aqueous layer with a strong base (e.g., 20% sodium hydroxide) to pH 13.[1]

  • Extract the product with an organic solvent (e.g., chloroform).

  • Concentrate the organic layer under reduced pressure to obtain 2-(2-methoxyphenoxy)ethylamine.

Final API Synthesis: Carvedilol

The final step in the synthesis of Carvedilol involves the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.

Protocol 3.2: Synthesis of Carvedilol

Materials:

  • 4-(2,3-epoxypropoxy)carbazole

  • 2-(2-methoxyphenoxy)ethylamine

  • Isopropyl alcohol

Procedure:

  • Dissolve 4-(2,3-epoxypropoxy)carbazole (1.0 equiv.) and 2-(2-methoxyphenoxy)ethylamine (1.5 equiv.) in isopropyl alcohol.[6]

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.[6]

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethyl acetate).[6]

Carvedilol_Synthesis cluster_precursor Precursor Synthesis cluster_api API Synthesis Guaiacol Guaiacol Amine_Intermediate 2-(2-methoxyphenoxy)ethylamine Guaiacol->Amine_Intermediate One-pot synthesis Carvedilol Carvedilol Amine_Intermediate->Carvedilol Carbazole_Epoxide 4-(2,3-epoxypropoxy)carbazole Carbazole_Epoxide->Carvedilol caption Synthetic route to Carvedilol

Caption: A simplified workflow for the synthesis of Carvedilol.

Analytical Characterization and Quality Control

Ensuring the purity of this compound is crucial for its successful application. A combination of chromatographic and spectroscopic techniques is employed for its characterization and quality control.

Chromatographic Methods: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of 3-MDPA and identifying any impurities.

Table 3: Recommended Starting Conditions for HPLC Analysis of this compound

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Table 4: Recommended Starting Conditions for GC-MS Analysis of this compound

ParameterRecommended Condition
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 300 °C at 15 °C/min
MS Detector Electron Ionization (EI)
Scan Range 50-500 m/z
Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C-O bonds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-MDPA.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be taken when handling this compound and the reagents used in its synthesis and application.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and application is essential for its effective use in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working with this important compound. By adhering to these methodologies and maintaining a focus on purity and safety, the full potential of this compound as a pharmaceutical intermediate can be realized.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Methoxydiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of innovation. 3-Methoxydiphenylamine is a key structural motif and a valuable intermediate in the production of dyes and Active Pharmaceutical Ingredients (APIs).[1] Its functionalization is critical for developing novel molecular entities with tailored therapeutic or material properties.

The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of its core reagents.[2][3] This Nobel Prize-winning methodology provides a powerful and versatile platform for synthesizing substituted biphenyls and related structures.[2]

This document provides a detailed experimental guide for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the rationale behind the selection of catalysts, reagents, and conditions to ensure reproducible and high-yielding results.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of this compound). This step oxidizes the catalyst from Pd(0) to a Pd(II) species.[5] The reactivity of the halide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[2]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation by a base.[7] The base's role is multifaceted; it facilitates the formation of a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻) from the boronic acid, which then readily transfers its organic group to the palladium center, displacing the halide.[2][8][9]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (+ Ar'-B(OH)₂ + Base) PdII_Diaryl->Pd0 Reductive Elimination (Product Ar-Ar' formed) Product Biaryl Product (Ar-Ar') PdII_Diaryl->Product ArylHalide Aryl Halide (Ar-X) (e.g., Bromo-3-methoxydiphenylamine) ArylHalide->PdII_Aryl BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->PdII_Diaryl Workflow start Start reagents 1. Combine solid reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents inert 2. Evacuate & backfill with inert gas (3x) reagents->inert solvent 3. Add degassed Dioxane/Water solvent inert->solvent heat 4. Heat reaction mixture (e.g., 100 °C) with stirring solvent->heat monitor 5. Monitor reaction by TLC or LC-MS heat->monitor workup 6. Cool, dilute, and perform aqueous workup monitor->workup extract 7. Extract with organic solvent workup->extract purify 8. Dry, concentrate, and purify by column chromatography extract->purify product Final Product purify->product

References

Step-by-step synthesis of phenothiazine from 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous antipsychotic, antihistaminic, and antiemetic drugs.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of a substituted phenothiazine, specifically from 3-methoxydiphenylamine. The described methodology is based on the classic Bernthsen acylation, a direct and robust approach involving the catalytic thionation of a diphenylamine precursor with elemental sulfur.[3][4] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction principles, detailed experimental procedures, purification techniques, and methods for structural characterization. Safety protocols and troubleshooting guidance are integrated to ensure a reliable and safe execution of the synthesis.

Introduction and Scientific Background

The tricyclic phenothiazine scaffold is of paramount importance in pharmacology due to its unique "butterfly" conformation and its ability to interact with various biological targets, most notably dopamine receptors.[2] The synthesis of this heterocyclic system has been a subject of extensive research since its discovery. The Bernthsen synthesis, first reported in 1883, involves the direct reaction of diphenylamine with sulfur at elevated temperatures, often with a catalyst like iodine.[1][5] This method remains a fundamental and cost-effective route to the phenothiazine core.

This protocol adapts the Bernthsen synthesis for a substituted precursor, this compound. The presence of the electron-donating methoxy group (-OCH₃) on one of the aromatic rings influences the regioselectivity of the cyclization process. This guide will navigate the complexities introduced by this substituent, providing a framework for synthesizing a specific methoxy-substituted phenothiazine, a valuable intermediate for further derivatization in drug discovery programs.[6][7]

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution pathway, followed by a cyclization-dehydrogenation cascade.

  • Activation of Sulfur: In the presence of a catalyst like iodine (I₂), elemental sulfur (S₈) is activated, forming more potent electrophilic sulfur species.

  • Electrophilic Attack: The electron-rich aromatic rings of this compound act as nucleophiles, attacking the electrophilic sulfur. The electron-donating nature of both the secondary amine and the methoxy group facilitates this step.

  • Thioether Formation: An initial C-S bond is formed, leading to a sulfanyl-diphenylamine intermediate.

  • Intramolecular Cyclization: A second intramolecular electrophilic attack from the adjacent aromatic ring onto the sulfur atom closes the central thiazine ring.

  • Dehydrogenation: The resulting dihydro-phenothiazine intermediate is then oxidized (dehydrogenated) by excess sulfur in the reaction mixture to yield the stable, aromatic phenothiazine ring system. Hydrogen sulfide (H₂S) is a common byproduct of this step.

Due to the unsymmetrical nature of the this compound starting material, the cyclization can theoretically result in two regioisomers: 2-methoxyphenothiazine and 4-methoxyphenothiazine . The final product is often a mixture, which may require careful chromatographic separation.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )PuritySupplier
This compoundC₁₃H₁₃NO101-16-6199.25≥98%Sigma-Aldrich
Sulfur (powder)S7704-34-932.07≥99.5%Sigma-Aldrich
Iodine (resublimed)I₂7553-56-2253.81≥99.8%Acros Organics
EthanolC₂H₅OH64-17-546.07≥99.5%Fisher Scientific
TolueneC₇H₈108-88-392.14ACS GradeVWR Chemicals
HexaneC₆H₁₄110-54-386.18ACS GradeVWR Chemicals
Ethyl AcetateC₄H₈O₂141-78-688.11ACS GradeVWR Chemicals
Activated CharcoalC7440-44-012.01DecolorizingSigma-Aldrich
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04GranularFisher Scientific
Laboratory Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser with gas outlet/bubbler

  • Heating mantle with stirrer and temperature controller

  • Oil bath or sand bath

  • Glass thermometer (-10 to 250 °C)

  • Buchner funnel and filter flask assembly

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Isolation & Workup cluster_purification Purification & Characterization prep_1 Weigh & Combine This compound, Sulfur, Iodine prep_2 Assemble Reflux Apparatus in Fume Hood prep_1->prep_2 react_1 Heat Mixture (190-200 °C) for 45 min prep_2->react_1 react_2 Monitor Reaction (TLC, color change) react_1->react_2 workup_1 Cool to Room Temp. react_2->workup_1 workup_2 Grind Solid Mass with Ethanol workup_1->workup_2 workup_3 Hot Filtration to remove excess sulfur workup_2->workup_3 workup_4 Concentrate Filtrate (Rotary Evaporator) workup_3->workup_4 purify_1 Column Chromatography (Silica Gel) workup_4->purify_1 purify_2 Combine & Concentrate Pure Fractions purify_1->purify_2 char_1 Characterize Product (NMR, IR, MS) purify_2->char_1

Caption: Experimental workflow for the synthesis of methoxyphenothiazine.

Detailed Synthesis Protocol

! SAFETY FIRST ! This reaction must be performed in a well-ventilated chemical fume hood. High temperatures are used, and the reaction may evolve toxic and odorous gases such as hydrogen sulfide (H₂S) and sulfur dioxide (SO₂). Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heat-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.1 mmol).

    • Add powdered sulfur (2.0 g, 62.4 mmol). Expert Tip: Using powdered sulfur ensures a larger surface area for reaction compared to pellets or chunks.

    • Add iodine (0.3 g, 1.2 mmol) as a catalyst.[5]

    • Fit the central neck of the flask with a reflux condenser. Attach a gas outlet from the top of the condenser leading to a bubbler containing a dilute bleach solution to trap H₂S gas. Fit the side necks with a thermometer and a glass stopper.

  • Thionation and Cyclization:

    • Lower the flask into a sand or oil bath and begin stirring the solid mixture.

    • Slowly heat the bath to 190-200 °C. The mixture will melt and darken, and the evolution of gas (H₂S) should become apparent.

    • Maintain this temperature and continue to reflux the mixture for 40-45 minutes.[5] The reaction is typically complete when the vigorous gas evolution subsides.

  • Product Isolation (Workup):

    • Turn off the heat and allow the reaction flask to cool to room temperature. The product will solidify into a dark, crystalline mass.

    • Carefully add 25 mL of ethanol to the flask. Using a spatula, break up and grind the solid mass.

    • Heat the mixture to a gentle boil to dissolve the organic product, leaving behind excess elemental sulfur which is sparingly soluble in hot ethanol.

    • While still hot, perform a gravity filtration through a fluted filter paper to remove the insoluble sulfur. Causality: This step is crucial for removing the bulk of the unreacted sulfur, simplifying the subsequent purification.

    • Collect the hot, dark filtrate. Add a small amount of activated charcoal (approx. 0.5 g) to the filtrate and boil for 5 minutes for decolorization.

    • Perform a second hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the crude product.

    • Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol.

    • Dry the crude product in a vacuum oven at 50 °C.

  • Purification (Column Chromatography):

    • The crude product is often a mixture of isomers and may contain residual impurities. Purification by column chromatography is recommended for obtaining high-purity material.

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of toluene or dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:Ethyl Acetate 98:2 to 90:10).

    • Monitor the separation by TLC. The two isomers, 2-methoxyphenothiazine and 4-methoxyphenothiazine, will likely have slightly different Rf values.

    • Combine the fractions containing the pure desired product(s) and remove the solvent using a rotary evaporator.

Characterization and Data

The final product(s) should be characterized to confirm their structure and purity using standard analytical techniques.[8][9]

Analysis TechniqueExpected Results for Methoxyphenothiazine
Appearance Pale yellow to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)Signals expected in the aromatic region (δ 6.8-7.5 ppm), a singlet for the methoxy group (-OCH₃) around δ 3.8 ppm, and a broad singlet for the amine proton (N-H) around δ 8.0-9.0 ppm.
¹³C NMR (100 MHz, CDCl₃)Signals for aromatic carbons (δ 110-150 ppm), including a quaternary carbon signal for the methoxy-substituted carbon. A signal for the methoxy carbon around δ 55 ppm.
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching (~3350 cm⁻¹), C-H aromatic stretching (~3050 cm⁻¹), C=C aromatic stretching (~1600, 1480 cm⁻¹), and C-O-C asymmetric stretching (~1240 cm⁻¹).
Mass Spec. (EI)Expected molecular ion (M⁺) peak at m/z = 229.06.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Reaction temperature too low.Ensure the internal reaction temperature reaches at least 180 °C. Use a sand bath for more effective heat transfer.
Insufficient reaction time.Extend the reflux time to 60 minutes, monitoring gas evolution.
Product is a dark tar Overheating or side reactions.Do not exceed 210 °C. Ensure efficient stirring to prevent localized overheating.
Insufficient purification.Use activated charcoal during workup. Perform column chromatography carefully with a shallow gradient.
Poor separation of isomers Inappropriate eluent system.Optimize the eluent system for column chromatography. Try a less polar system like Toluene/Hexane.
Overloaded column.Use a larger column or a smaller amount of crude product.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of methoxy-substituted phenothiazine from this compound via a catalytic Bernthsen reaction. By following the outlined steps for synthesis, purification, and characterization, researchers can effectively produce this valuable heterocyclic compound for applications in pharmaceutical and materials science. The provided insights into the reaction mechanism, safety considerations, and troubleshooting are intended to empower scientists to achieve successful outcomes in their synthetic endeavors.

References

Application Notes & Protocols: 3-Methoxydiphenylamine as a Versatile Building Block for Advanced Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole-Transporting Materials (HTMs) and the Promise of Diphenylamine Scaffolds

In the rapidly advancing field of organic electronics, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material (HTM) is a cornerstone component that dictates device efficiency, stability, and longevity. An ideal HTM must possess a trifecta of properties: a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the active layer, high hole mobility for rapid charge transport, and robust thermal and morphological stability to ensure a long operational lifetime.[1]

The triphenylamine (TPA) scaffold has emerged as a highly versatile and effective core for designing high-performance HTMs.[2] Its non-planar structure helps to prevent detrimental crystallization, while the electron-rich nitrogen atom facilitates efficient hole transport.[3] By chemically modifying the peripheral arms of the TPA structure, researchers can finely tune the material's electronic and physical properties.

This application note focuses on 3-methoxydiphenylamine (3-MeO-DPA) , a key building block that offers a strategic entry point for synthesizing novel and cost-effective HTMs. The presence of the methoxy group (-OCH₃) at the meta-position provides a handle for influencing the electronic properties and solubility of the final HTM, making it an attractive alternative to more complex or expensive starting materials.[1][4] We will explore its properties, detail synthetic protocols for creating advanced HTMs, and provide methodologies for characterization and device integration.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis and application. This compound is a stable organic intermediate available as a clear liquid or white powder.[5]

PropertyValueSource
CAS Number 101-16-6[6]
Molecular Formula C₁₃H₁₃NO[6]
Molecular Weight 199.25 g/mol [5][6]
Melting Point ~72-74 °C[5]
Solubility Soluble in common organic solvents[5]
Appearance Clear liquid to white powder[5]

Table 1: Key physicochemical properties of this compound.

The methoxy group is an electron-donating group which can influence the HOMO level of the resulting HTM, a critical parameter for matching the energy levels of the perovskite absorber layer in a solar cell.[7]

Synthesis of a Representative HTM: A Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[8][9] This method is particularly well-suited for constructing the triarylamine architectures central to many high-performance HTMs.[10]

Here, we provide a representative protocol for the synthesis of a fluorene-cored HTM using this compound. This protocol is a synthesized methodology based on established Buchwald-Hartwig procedures for similar structures.[4][11]

Reaction Scheme: Synthesis of a Fluorene-Cored HTM

Reaction_Scheme Reactant1 2,7-dibromo-9,9-dihexylfluorene Product Fluorene-Cored HTM (FL-3MeO-DPA)₂ Reactant1->Product 2 eq. Reactant2 This compound Reactant2->Product Catalyst Pd₂(dba)₃ / Ligand (e.g., BrettPhos) Catalyst->Product Base NaOtBu Base->Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination for HTM synthesis.

Detailed Synthesis Protocol

Materials:

  • 2,7-dibromo-9,9-dihexylfluorene

  • This compound (3-MeO-DPA)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2,7-dibromo-9,9-dihexylfluorene (1.0 eq.), this compound (2.2 eq.), and sodium tert-butoxide (2.5 eq.).

  • Catalyst Preparation: In a separate glovebox or under argon, prepare the catalyst system by mixing Pd₂(dba)₃ (0.01-0.02 eq.) and the phosphine ligand (0.02-0.04 eq.).

  • Initiation: Add the catalyst mixture to the Schlenk flask, followed by the addition of anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir under argon. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final HTM product.

Causality Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Sodium tert-butoxide acts as a strong, non-nucleophilic base to deprotonate the amine, which is a necessary step for the coupling reaction.

Characterization of the Synthesized HTM

A comprehensive characterization is essential to validate the synthesis and to understand the material's potential for application in electronic devices.

Structural and Thermal Analysis
TechniquePurposeTypical Expected Results
¹H & ¹³C NMR Structural verification and purity assessment.Peaks corresponding to the fluorene core and the this compound arms.
Mass Spectrometry Confirmation of molecular weight.A molecular ion peak matching the calculated mass of the target HTM.
TGA Thermal stability assessment.High decomposition temperature (Td > 350 °C), indicating stability for device fabrication and operation.[12]
DSC Determination of glass transition temperature (Tg).A high Tg (>120 °C) is desirable to ensure a stable amorphous film morphology.[13]

Table 2: Standard characterization techniques for novel HTMs.

Optoelectronic Properties

The optoelectronic properties determine the suitability of the HTM for a specific device architecture.

PropertyTechniqueImportanceDesirable Range (for PSCs)
UV-Vis Absorption UV-Vis SpectroscopyDetermines transparency in the visible region.Minimal absorption where the perovskite absorbs light.
HOMO Level Cyclic Voltammetry (CV)Energy level alignment for efficient hole transfer.-5.0 to -5.4 eV (to align with perovskite valence band).
LUMO Level CV / UV-VisElectron blocking capability.Higher than the perovskite conduction band.
Hole Mobility (µ) SCLC / ToFEfficiency of charge transport.> 10⁻⁴ cm² V⁻¹ s⁻¹.[5]

Table 3: Key optoelectronic properties for HTMs in Perovskite Solar Cells.

Application Protocol: Fabrication of a Perovskite Solar Cell

This section outlines a standardized protocol for fabricating a conventional n-i-p planar perovskite solar cell using a newly synthesized 3-MeO-DPA-based HTM.

Device Architecture and Workflow

Device_Fabrication cluster_layers Device Stack cluster_process Fabrication Workflow Au Gold (Au) Electrode HTM HTM Layer (e.g., FL-3MeO-DPA)₂ Perovskite Perovskite Absorber ETL Electron Transport Layer (e.g., SnO₂) FTO FTO Glass start Substrate Cleaning step1 ETL Deposition start->step1 step2 Perovskite Deposition step1->step2 step3 HTM Spin-Coating step2->step3 step4 Au Evaporation step3->step4 end Device Characterization step4->end

Caption: Workflow for fabricating a planar perovskite solar cell.

Detailed Fabrication Protocol

Materials:

  • Patterned FTO-coated glass substrates

  • Electron Transport Layer (ETL) precursor (e.g., SnO₂ nanoparticle solution)

  • Perovskite precursor solution (e.g., mixed-cation lead-halide)

  • Synthesized HTM solution in chlorobenzene

  • Dopants for HTM: Li-TFSI, 4-tert-butylpyridine (tBP), and a cobalt complex like FK209.[5]

  • Gold (Au) for thermal evaporation

Procedure:

  • Substrate Preparation: Clean the FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • ETL Deposition: Spin-coat the SnO₂ nanoparticle solution onto the FTO substrate and anneal according to established literature procedures.

  • Perovskite Layer Formation: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution. Use an anti-solvent quenching method (e.g., dripping chlorobenzene during spinning) to promote the formation of a uniform and crystalline film. Anneal the film at ~100-150 °C.[13]

  • HTM Deposition: Prepare the HTM solution by dissolving the synthesized HTM (e.g., 50-70 mg/mL in chlorobenzene) and adding the dopants (Li-TFSI, tBP, FK209). Spin-coat the HTM solution onto the perovskite layer. The dopants are crucial as they oxidize the HTM, increasing its conductivity and improving device performance.[5]

  • Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a gold top electrode (~70-100 nm) through a shadow mask to define the active area of the solar cell.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under a solar simulator (AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Self-Validation Note: A well-fabricated device should exhibit low leakage current in the dark and a high fill factor under illumination. Comparing the performance of the new HTM against a standard like Spiro-OMeTAD fabricated under identical conditions provides a reliable benchmark for its efficacy.[12] Devices incorporating methoxydiphenylamine-based HTMs have demonstrated PCEs approaching and even exceeding 20%, highlighting the potential of this building block.[11][13]

Conclusion and Future Outlook

This compound serves as a highly effective and economically viable building block for the synthesis of advanced hole-transporting materials. Its derivatives, particularly when incorporated into fluorene or carbazole cores, have demonstrated excellent thermal stability, suitable energy levels, and high hole mobility, leading to high-performance perovskite solar cells. The straightforward synthesis via methodologies like the Buchwald-Hartwig amination further enhances its appeal for both academic research and industrial scale-up. Future research can build upon this foundation by exploring further derivatization of the 3-MeO-DPA unit to fine-tune properties and to develop dopant-free HTMs, which would represent a significant step towards more stable and cost-effective solar energy technologies.

References

Application Notes and Protocols for 3-Methoxydiphenylamine in OLED Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Case for 3-Methoxydiphenylamine in Advanced OLEDs

While direct, comprehensive studies on the application of this compound in Organic Light-Emitting Diode (OLED) fabrication are emerging, the existing body of research on analogous methoxy-substituted diphenylamine and triphenylamine derivatives provides a compelling predictive framework for its utility. This document synthesizes field-proven insights from these closely related, high-performance materials to provide a detailed guide for researchers exploring this compound as a next-generation hole-transporting material (HTM). The structural similarity and the well-established positive impact of the methoxy-diphenylamine moiety on charge transport properties suggest that this compound is a promising candidate for enhancing the efficiency and stability of OLED devices.

Core Concepts: The Role of Methoxy-Substituted Arylamines in OLEDs

In a typical OLED architecture, the Hole Transport Layer (HTL) plays a critical role in facilitating the efficient injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons to the anode.[1][2] Triphenylamine derivatives are a cornerstone class of materials for HTLs due to their excellent hole mobility and thermal stability.[3][4]

The introduction of electron-donating groups, such as the methoxy (-OCH₃) group, to the diphenylamine backbone can favorably tune the electronic properties of the material.[5] Specifically, the methoxy group tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level. This can reduce the energy barrier for hole injection from the commonly used transparent conductive anode, Indium Tin Oxide (ITO), which has a work function of approximately 4.7-4.8 eV.[5]

Predicted Advantages of this compound as a Hole Transport Material:
  • Improved Hole Injection: The methoxy group is expected to raise the HOMO level of the diphenylamine core, leading to a better energy level alignment with the anode and a lower hole injection barrier.

  • Enhanced Morphological Stability: The asymmetric nature of the meta-substituted methoxy group in this compound may disrupt crystallization, promoting the formation of stable amorphous films, which is crucial for device longevity and preventing short circuits.

  • Cost-Effectiveness: As a readily synthesizable small molecule, this compound has the potential to be a cost-effective alternative to more complex, multi-step synthesis HTMs.

Physicochemical Properties of Analogous Methoxy-Diphenylamine Derivatives

While specific experimental data for this compound is not widely published, we can infer its properties from closely related and well-characterized methoxy-substituted arylamine HTMs.

Material/DerivativeHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)Reference(s)
Methoxydiphenylamine-substituted fluorene derivatives-5.1 to -5.3-2.0 to -2.2~10⁻⁴ to 10⁻³[6][7]
Di(p-methoxyphenyl)amine end-capped derivatives~ -5.2~ -2.1Not specified[8]
4,4'-dimethoxytriphenylamine [TPA(OMe)₂] based materials~ -5.0~ -2.2Not specified[9]
Thermally cross-linkable polymers with triphenylamine-5.16 to -5.24Not specifiedNot specified[4]

Note: The properties listed above are for derivatives and polymers containing the methoxydiphenylamine or methoxytriphenylamine moiety and should be considered as a predictive guide for the potential properties of this compound.

Experimental Protocols for OLED Fabrication

The following protocols are based on standard laboratory practices for the fabrication of small molecule OLEDs and can be adapted for the evaluation of this compound as an HTL.

General Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Device Finalization sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone Improves wettability and removes organic residues pedot_pss Spin-coat Hole Injection Layer (HIL) (e.g., PEDOT:PSS) uv_ozone->pedot_pss anneal1 Anneal HIL pedot_pss->anneal1 htm_dep Deposit Hole Transport Layer (HTL) (this compound) anneal1->htm_dep eml_dep Deposit Emissive Layer (EML) htm_dep->eml_dep etl_dep Deposit Electron Transport Layer (ETL) eml_dep->etl_dep cathode_dep Deposit Cathode (e.g., LiF/Al) etl_dep->cathode_dep encap Encapsulation cathode_dep->encap testing Device Characterization encap->testing

Figure 1: General workflow for the fabrication of an OLED device incorporating a this compound hole transport layer.

Detailed Protocol for a Multi-Layer OLED Device

Device Architecture: ITO / PEDOT:PSS (40 nm) / This compound (X nm) / Emissive Layer (e.g., Alq₃:C545T) (30 nm) / Electron Transport Layer (e.g., Alq₃) (20 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before use to enhance the work function of the ITO and improve the adhesion of the subsequent organic layer.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates at 3000-4000 rpm for 60 seconds to achieve a film thickness of approximately 40 nm.

    • Anneal the substrates on a hotplate at 120-150°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Place a sample of this compound in a suitable evaporation source (e.g., a tantalum or quartz crucible).

    • Deposit a layer of this compound at a rate of 1-2 Å/s. The optimal thickness (X nm) should be determined empirically, typically ranging from 20 to 60 nm.

  • Emissive and Electron Transport Layer Deposition:

    • Without breaking vacuum, co-evaporate the host material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) and a fluorescent dopant (e.g., C545T) for the emissive layer.

    • Subsequently, deposit the electron transport layer (e.g., neat Alq₃).

  • Cathode Deposition:

    • Deposit a thin layer of lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s, followed by a thicker layer of aluminum (Al) at a rate of 5-10 Å/s to form the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip in a nitrogen environment to prevent degradation from atmospheric moisture and oxygen.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the fabricated devices.

Proposed OLED Device Structure and Energy Level Diagram

OLED_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL HIL (PEDOT:PSS) HTL HTL (this compound) EML EML (e.g., Alq₃:Dopant) ETL ETL (e.g., Alq₃) Cathode Cathode (LiF/Al) Vacuum Level (0 eV) Vacuum Level (0 eV) l_ito LUMO h_ito HOMO ~ -4.8 h_pedot HOMO ~ -5.2 h_ito->h_pedot Hole Injection ITO ITO l_pedot LUMO h_htm HOMO ~ -5.1 (Predicted) h_pedot->h_htm PEDOT:PSS PEDOT:PSS l_htm LUMO (Predicted) h_eml HOMO h_htm->h_eml 3-MODPA 3-MODPA l_eml LUMO l_etl LUMO l_etl->l_eml h_etl HOMO l_cathode LUMO l_cathode->l_etl Electron Injection h_cathode Work Function ~ -4.2 Al Al

References

Application Notes and Protocols for 3-Methoxydiphenylamine in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diphenylamine Scaffold in Modern Agrochemicals

The relentless evolution of resistance in plant pathogens necessitates a continuous search for novel fungicidal scaffolds.[1] The diphenylamine (DPA) framework has emerged as a privileged structure in this pursuit, offering a versatile backbone for the design of potent agricultural chemicals.[2][3] Its inherent structural rigidity, coupled with the potential for diverse functionalization on its two phenyl rings, allows for precise tuning of biological activity and physicochemical properties. 3-Methoxydiphenylamine (3-MDPA), a readily accessible derivative, represents a key precursor for a new generation of agrochemicals, particularly fungicides targeting the mitochondrial respiratory chain.

This guide provides a comprehensive overview of this compound, from its fundamental synthesis to its application as a strategic building block in the development of novel agricultural chemicals. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and explore the analytical methodologies required for robust product development and quality control.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is paramount for optimizing reaction conditions and ensuring the purity of the final product.

PropertyValueReference
CAS Number 101-16-6[4]
Molecular Formula C₁₃H₁₃NO[4]
Molecular Weight 199.25 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 71-74 °C[4]
Solubility Soluble in various organic solvents[5]
Purity (Typical) ≥ 99% (GC)[4]

Core Synthesis of this compound: Foundational Protocols

The formation of the C-N bond is the cornerstone of 3-MDPA synthesis. Two powerful cross-coupling methodologies, the Buchwald-Hartwig amination and the Ullmann condensation, are the principal routes employed. The choice between these methods often depends on factors such as catalyst cost, substrate scope, and reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering high yields and broad functional group tolerance under relatively mild conditions.[6][7] The reaction facilitates the coupling of an aryl halide with an amine, catalyzed by a palladium complex.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired diphenylamine and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents & Catalyst 3-Anisidine 3-Anisidine (3-Methoxyaniline) Reaction_Vessel Heated Reaction (e.g., 80-110 °C) 3-Anisidine->Reaction_Vessel Bromobenzene Bromobenzene Bromobenzene->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃ + Ligand (e.g., XPhos) Pd_Catalyst->Reaction_Vessel Base Base (e.g., NaOt-Bu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel 3-MDPA This compound Reaction_Vessel->3-MDPA caption Buchwald-Hartwig Synthesis of 3-MDPA

Figure 1: General workflow for Buchwald-Hartwig synthesis of 3-MDPA.

Detailed Protocol: Synthesis of 3-MDPA via Buchwald-Hartwig Amination

  • Materials:

    • 3-Anisidine (1.0 eq)

    • Bromobenzene (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a dry, nitrogen-flushed Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous toluene, followed by 3-anisidine and bromobenzene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[8] While often requiring higher temperatures than palladium-catalyzed methods, recent advancements with ligands have improved its efficiency and scope.[9]

Reaction Principle: The reaction involves the coupling of an aryl halide with an amine, mediated by a copper(I) species, typically in the presence of a base and a high-boiling polar solvent.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents & Catalyst 3-Anisidine 3-Anisidine Reaction_Vessel Heated Reaction (e.g., 90-120 °C) 3-Anisidine->Reaction_Vessel Iodobenzene Iodobenzene Iodobenzene->Reaction_Vessel Cu_Catalyst CuI + Ligand (e.g., L-proline) Cu_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO) Solvent->Reaction_Vessel 3-MDPA This compound Reaction_Vessel->3-MDPA caption Ullmann Condensation Synthesis of 3-MDPA

Figure 2: General workflow for Ullmann condensation synthesis of 3-MDPA.

Detailed Protocol: Synthesis of 3-MDPA via Ullmann Condensation

  • Materials:

    • 3-Anisidine (1.0 eq)

    • Iodobenzene (1.0 eq)

    • Copper(I) iodide (CuI, 10 mol%)

    • L-proline (20 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask, add CuI, L-proline, and K₂CO₃.

    • Add 3-anisidine, iodobenzene, and DMSO.

    • Heat the mixture to 100 °C under a nitrogen atmosphere with stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield pure this compound.

Application in Fungicide Synthesis: Targeting Succinate Dehydrogenase (SDH)

A primary application of the 3-MDPA scaffold is in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a critically important class of fungicides that disrupt the fungal mitochondrial respiratory chain, leading to cell death.[10] Recent research has demonstrated that incorporating a diphenylamine moiety into the structure of SDHIs can lead to compounds with potent and broad-spectrum antifungal activity, sometimes exceeding that of commercial standards like boscalid.[1][2]

The rationale for using the diphenylamine scaffold is its ability to act as a bioisostere for other aromatic systems (like biphenyl or diphenyl ether) commonly found in SDHIs, while providing new vectors for structural modification to optimize binding at the target site and improve pharmacokinetic properties.[1]

Proposed Synthesis of a Novel Pyrazole-Carboxamide SDHI Fungicide

Based on established synthetic strategies for pyrazole-carboxamide fungicides, 3-MDPA can be utilized as a key amine component to be coupled with a pre-functionalized pyrazole carboxylic acid.[2][10]

SDHI_Synthesis cluster_path1 Precursor Synthesis 3-MDPA This compound Coupling_Reaction Amide Coupling (Base, Solvent) 3-MDPA->Coupling_Reaction Step 2 Pyrazole_Acid Pyrazole-4-carboxylic acid derivative Acid_Activation Acid Activation (e.g., SOCl₂) Pyrazole_Acid->Acid_Activation Step 1 Pyrazole_Acid_Chloride Pyrazole-4-carbonyl chloride Acid_Activation->Pyrazole_Acid_Chloride Pyrazole_Acid_Chloride->Coupling_Reaction Final_Product Novel Diphenylamine-based SDHI Fungicide Coupling_Reaction->Final_Product caption Proposed Synthesis of a Novel SDHI Fungicide

Figure 3: Proposed synthetic workflow for a novel SDHI fungicide.

Detailed Protocol: Synthesis of a 3-MDPA-based Pyrazole-Carboxamide

This protocol is a representative example based on established amide coupling methodologies in agrochemical synthesis.[2]

  • Part 1: Preparation of Pyrazole-4-carbonyl chloride

    • To a solution of a suitable 1,3-disubstituted-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2-4 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which is used immediately in the next step.

  • Part 2: Amide Coupling

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous THF dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography or recrystallization to obtain the target fungicide.

Analytical Protocols for Quality Control and Residue Analysis

Rigorous analytical control is essential for both the precursor and the final active ingredient. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for purity assessment and residue analysis.

Purity Analysis of this compound by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless, 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Residue Analysis of Diphenylamine-based Fungicides in Crops by HPLC

This protocol is adapted from established methods for analyzing diphenylamine residues in agricultural products.[11][12]

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10-15 g of the crop sample (e.g., apple, spinach).

    • Add 15 mL of acetonitrile and shake vigorously for 1 minute.

    • Add salts (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation.

    • Centrifuge the sample.

    • Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA) to remove interferences.

    • Centrifuge and filter the supernatant for HPLC analysis.

  • HPLC Conditions:

    • Instrumentation: HPLC with a Fluorescence Detector (FLD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water. A typical starting point is 70:30 Methanol:Water.[11]

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at ~285 nm, Emission at ~340 nm.[11]

    • Quantification: Based on a calibration curve prepared from certified reference standards.

Formulation and Field Application Considerations

While specific application rates would be determined by extensive field trials for a novel active ingredient, general principles for diphenylamine-based fungicides can be outlined.[13]

  • Formulation: For foliar application, diphenylamine-based fungicides are often formulated as Emulsifiable Concentrates (EC) or Suspension Concentrates (SC). These formulations allow for stable dilution in water for spraying.[13] Inert ingredients are chosen to enhance spreading, sticking, and penetration of the active ingredient on the leaf surface.

  • Application Rates: Application rates are highly dependent on the target crop, disease pressure, and the potency of the active ingredient. Rates for systemic fungicides can range from tens to hundreds of grams of active ingredient per hectare (g a.i./ha).[2]

  • Application Timing: For protective action, fungicides are typically applied before the onset of disease symptoms. For curative action, application is made at the first sign of disease. The systemic nature of many modern fungicides allows for some flexibility.

Conclusion and Future Outlook

This compound is a high-value precursor with demonstrated potential in the synthesis of next-generation agricultural chemicals. Its utility is particularly evident in the construction of novel SDHI fungicides, where the diphenylamine scaffold has been shown to confer potent biological activity.[2][10] The synthetic pathways to 3-MDPA are well-established, relying on robust and scalable cross-coupling reactions. By leveraging the principles of rational drug design and modern synthetic methodologies, researchers can utilize 3-MDPA as a foundational element to develop innovative and effective crop protection solutions, addressing the ongoing challenge of fungicide resistance.

References

Application Notes & Protocols: Strategic Derivatization of 3-Methoxydiphenylamine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The diphenylamine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique diarylamine linkage provides a three-dimensional architecture capable of engaging with a wide array of biological targets. The introduction of a methoxy group at the 3-position, yielding 3-methoxydiphenylamine, offers a nuanced starting point for chemical exploration. This substituent modulates the scaffold's electronic and metabolic properties, presenting both opportunities and challenges for drug design. These application notes provide a comprehensive guide to the strategic derivatization of the this compound core. We will explore key synthetic transformations, detail protocols for biological evaluation in oncology and neuroprotection, and discuss the underlying structure-activity relationships that guide successful drug discovery campaigns.

The Strategic Importance of the this compound Scaffold

The diphenylamine core is a cornerstone of many therapeutic agents, valued for its robust chemical nature and versatile biological activity.[3] Derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and ion channel modulating activities.[4][5][6][7]

The 3-methoxy substituent serves several key functions:

  • Electronic Modulation : As an electron-donating group, it influences the reactivity of the adjacent phenyl ring in electrophilic aromatic substitution reactions.

  • Metabolic Handle : The methoxy group is a common site for in vivo metabolism, typically undergoing O-demethylation by cytochrome P450 enzymes. While this can be a route for clearance, it also presents an opportunity for prodrug strategies or a point for modification to enhance metabolic stability.[8]

  • Vector for Derivatization : The inherent reactivity and potential for metabolic change make the methoxy group a prime target for bioisosteric replacement, a critical strategy for optimizing drug-like properties.[9][10][11]

Our guide begins with the synthesis of the core structure and branches into a multi-pronged derivatization strategy, followed by protocols for assessing the therapeutic potential of the resulting analogues.

Synthetic Pathways: From Core Synthesis to Diversification

The construction and subsequent modification of the this compound scaffold rely on robust and versatile cross-coupling chemistry, followed by classic functional group transformations.

Core Synthesis via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the gold-standard for constructing the C-N bond central to the diphenylamine core.[12][13] It offers high yields and excellent functional group tolerance.

Protocol 2.1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of an aniline with an aryl halide to form the diphenylamine core.

Materials:

  • Aryl Halide (e.g., 3-Bromoanisole)

  • Aniline derivative

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst)[14]

  • Phosphine Ligand (e.g., Xantphos, BrettPhos)[15][16]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed reaction vial

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the aniline (1.2 equiv), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14][17]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH - HX (Base) RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L2 + Ar-NR₂ Start Start->Pd(0)L2 Precatalyst Activation

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[13]

A Multi-Pronged Derivatization Strategy

Once the this compound core is synthesized, a library of diverse analogues can be generated through parallel functionalization pathways.

Derivatization_Workflow cluster_ring Aromatic Ring Modification cluster_N N-Amine Modification cluster_O Methoxy Group Modification Core This compound Halogenation Halogenation (e.g., NBS, NCS) Core->Halogenation Nitration Nitration (HNO₃/H₂SO₄) Core->Nitration Acylation Friedel-Crafts Acylation Core->Acylation N_Alkylation N-Alkylation (e.g., R-X, Base) Core->N_Alkylation N_Acylation N-Acylation (e.g., Acyl Chloride) Core->N_Acylation O_Demethylation O-Demethylation (e.g., BBr₃) Core->O_Demethylation CrossCoupling Biaryl Derivatives Halogenation->CrossCoupling Suzuki, etc. Reduction Amino Derivatives Nitration->Reduction Reduction (e.g., Fe/HCl) Phenol 3-Hydroxydiphenylamine O_Demethylation->Phenol Etherification New Ethers Phenol->Etherification Etherification

Caption: A strategic workflow for the derivatization of this compound.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization allows for the exploration of the structure-activity relationship, providing crucial insights for optimizing potency, selectivity, and pharmacokinetic properties.

Modification SiteDerivative TypePotential Biological ImpactRationale & References
N-H Amine N-Alkylation / N-AcylationModulates antioxidant activity. Can introduce basic centers for solubility or alter H-bonding.The secondary amine is critical for antioxidant and radical scavenging properties.[4][18] Modification can tune this activity.
Phenyl Rings HalogenationIncreases lipophilicity, can introduce halogen bonding, provides handle for further coupling.Ortho-chloro substitution is a feature in many kinase inhibitors and can impose conformational constraints.[1]
CarboxylationIntroduces acidic handle, key for anti-inflammatory activity (NSAID-like).The carboxylate group is a hallmark of fenamic acid NSAIDs, a class of diphenylamine derivatives.[3]
Introduction of AzolesCan target kinase hinge regions, potent EGFR inhibition.Hybrid molecules of diphenylamine dicarboxamide with azolidinones show potent EGFR kinase inhibition.[19]
3-Methoxy Group O-Demethylation (Phenol)Introduces H-bond donor/acceptor, increases polarity.Conversion to a phenol is a key step in creating estrogen receptor (ER) antagonists from an agonist core.[2]
Bioisosteric ReplacementImproves metabolic stability, alters electronics, escapes patent space.Replacing a metabolically labile methoxy with groups like -CHF₂, -CF₃, or small rings can block O-demethylation.[8][9]

Protocols for Biological Evaluation

A tiered approach to biological screening allows for efficient identification of promising lead compounds from a newly synthesized library.

Screening_Cascade Library Synthesized Compound Library Primary Primary Screening (High-Throughput) Library->Primary Viability Cell Viability Assay (e.g., MTT, CTG) [Cancer/Neuro Panels] Primary->Viability Antioxidant Chemical Antioxidant Assay (e.g., DPPH) Primary->Antioxidant Secondary Secondary Screening (Mechanism-Based) Viability->Secondary Active Hits Kinase Target-Specific Kinase Inhibition Assay Secondary->Kinase Apoptosis Apoptosis/Cytotoxicity Assay (e.g., Caspase-3, LDH) Secondary->Apoptosis ROS Cellular ROS Assay Secondary->ROS Tertiary In Vivo Models (Lead Candidates) Secondary->Tertiary Validated Hits Xenograft Mouse Xenograft Model (Anticancer) Tertiary->Xenograft Neuro Neurodegeneration Model (Neuroprotection) Tertiary->Neuro

Caption: A hierarchical screening cascade for evaluating novel diphenylamine derivatives.

Protocol: In Vitro Anticancer Activity

This protocol is designed as a primary screen to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines.[20][21]

Model: Human breast cancer cell line (MCF-7) or a relevant panel (e.g., NCI-60).

Materials:

  • MCF-7 cells and appropriate culture medium (e.g., DMEM with 10% FBS).

  • 96-well clear-bottom cell culture plates.

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO for solubilization.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vitro Neuroprotective Activity

This assay evaluates the ability of compounds to protect neuronal cells from a toxic insult, mimicking conditions found in neurodegenerative diseases.[22][23][24]

Model: Human neuroblastoma cell line (SH-SY5Y).[24]

Materials:

  • SH-SY5Y cells and appropriate culture medium.

  • 96-well plates.

  • Neurotoxic agent (e.g., 10 µM Amyloid Beta 1-42 peptide (Aβ₁₋₄₂) or 100 µM 6-hydroxydopamine (6-OHDA)).[25]

  • Test compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well white-walled plate at a density of 10,000 cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Induce Neurotoxicity: Add the neurotoxic agent (e.g., Aβ₁₋₄₂) to the wells (except for the untreated control wells) and co-incubate with the test compounds for an additional 24-48 hours.

  • Viability Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the neuroprotective effect as the percentage of viability recovered in the presence of the compound compared to the toxin-only treated cells. Determine the EC₅₀ value (the concentration providing 50% of the maximal protection).

Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting results and guiding the next design cycle.

Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Cells

Compound ID R¹ Substituent R² Substituent IC₅₀ (µM) ± SD
Lead-01 H H > 50
Cpd-02 4'-Cl H 15.2 ± 1.8
Cpd-03 H N-acetyl 35.8 ± 4.1
Cpd-04 4'-Cl N-acetyl 8.7 ± 0.9

| Doxorubicin | - | - | 0.4 ± 0.05 |

Table 2: Neuroprotective Effects of Derivatives against Aβ₁₋₄₂ Toxicity in SH-SY5Y Cells

Compound ID Modification Max Protection (%) EC₅₀ (µM) ± SD
Lead-01 3-Methoxy (Parent) 45% 12.5 ± 2.1
Cpd-05 3-Hydroxy (Phenol) 78% 3.2 ± 0.4
Cpd-06 3-Trifluoromethoxy 41% 15.1 ± 2.5

| Melatonin | - | 85% | 1.1 ± 0.2 |

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable starting point for the development of novel therapeutic agents. The synthetic strategies outlined herein, particularly the robust Buchwald-Hartwig amination, provide reliable access to a diverse chemical space. By systematically modifying the aromatic rings, the central amine, and the methoxy group, researchers can fine-tune the pharmacological profile of these derivatives. The provided protocols for anticancer and neuroprotective screening offer a validated workflow for identifying lead compounds. Future efforts should focus on integrating computational design and predictive ADME models to accelerate the discovery of potent, selective, and drug-like candidates derived from this versatile scaffold.[26]

References

Troubleshooting & Optimization

Technical Support Center: 3-Methoxydiphenylamine Reaction Optimization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 3-Methoxydiphenylamine synthesis.

Welcome to the technical support center for the synthesis and optimization of this compound (CAS: 101-16-6). This guide is designed for researchers, chemists, and process development professionals who are working with this versatile intermediate, a key building block in the synthesis of dyes, pharmaceuticals, and advanced materials.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues, optimize conditions, and ensure the robust and efficient synthesis of your target compound. We will focus primarily on the modern workhorse of C-N bond formation, the Buchwald-Hartwig amination, while also addressing the classic Ullmann condensation as a viable alternative.

Part 1: The Buchwald-Hartwig Amination Approach

The Palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing the C-N bond in this compound, coupling an aniline with an aryl halide (e.g., 3-bromoanisole or 3-chloroanisole).[1][2] Its broad functional group tolerance and high efficiency make it the first choice for most applications. However, its success is highly dependent on the careful orchestration of several key parameters.

Understanding the "Why": The Catalytic Cycle

To effectively troubleshoot, one must first understand the mechanism. The reaction proceeds through a catalytic cycle involving a palladium complex. A simplified understanding of this cycle is crucial for rational optimization.

Pd0 Active LPd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_complex LPd(II)(Ar)(X) Complex OA->PdII_complex Rate-limiting for Ar-Cl Base_assoc Base-Mediated Ligand Exchange (Amine) PdII_complex->Base_assoc Amido_complex LPd(II)(Ar)(NR'R'') Complex Base_assoc->Amido_complex RE Reductive Elimination Amido_complex->RE Often rate-limiting RE->Pd0 Regenerates Catalyst Product Product (Ar-NR'R'') RE->Product Catalyst_regen Catalyst Regeneration

Caption: The Buchwald-Hartwig amination catalytic cycle.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide.[3] This is followed by a base-mediated ligand exchange where the amine displaces the halide on the palladium center. The final, and often rate-limiting, step is reductive elimination , which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3][4] Each troubleshooting point below relates directly to one of these fundamental steps.

Troubleshooting Guide: Buchwald-Hartwig Reactions

Question 1: My reaction shows low or no conversion. Where do I start?

This is the most frequent challenge and is almost always related to one of the four pillars of the reaction: the catalyst system, the base, the solvent, or the atmosphere.

  • Answer: Evaluate Your Catalyst System (Palladium & Ligand)

    • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, their activation to the active Pd(0) species can be inefficient and unreliable.[5] For consistency and higher activity, especially during optimization, the use of pre-formed catalysts (precatalysts) is strongly recommended.[3][6] Generations of Buchwald (G1-G4) and other precatalysts are designed for rapid and clean generation of the active LPd(0) catalyst under mild basic conditions.[3]

    • Ligand Choice: This is arguably the most critical parameter. For the formation of a diarylamine like this compound, the reductive elimination step is often challenging. Bulky, electron-rich phosphine ligands are required to accelerate this step.

      • For Aryl Bromides/Iodides: Start with widely used ligands like XPhos or RuPhos . Their steric bulk promotes the final product-forming step.

      • For Aryl Chlorides: Aryl chlorides are notoriously difficult substrates because the initial oxidative addition step is slow due to the strong C-Cl bond.[5][7] You will need more specialized, highly active ligands. Consider cataCXium® A , BrettPhos , or tBuXPhos . These ligands are extremely electron-rich and bulky, specifically designed to facilitate the oxidative addition of unreactive aryl chlorides.[8]

  • Answer: Re-evaluate Your Base The base's role is to deprotonate the amine, facilitating its coordination to the palladium center. The choice of base is a trade-off between reactivity and substrate stability.[7]

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often provide the fastest reaction rates.[4] They are excellent starting points if your substrates lack base-sensitive functional groups.

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): If you suspect your starting materials or product are degrading, switch to a weaker inorganic base.[7] Cesium carbonate (Cs₂CO₃) is particularly effective due to its good solubility in many organic solvents.[3]

  • Answer: Check Your Solvent and Atmosphere

    • Solvent Purity: The reaction is highly sensitive to oxygen and water. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can lead to side reactions like aryl halide hydrolysis to form phenols.[9][10] Use anhydrous, degassed solvents. Toluene, dioxane, and THF are common choices, but greener solvents like 2-MeTHF can also be effective.[7][8]

    • Inert Atmosphere: It is imperative to thoroughly degas the reaction mixture (e.g., via sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[8]

Question 2: My reaction is complete, but it's messy. I'm seeing significant side products. What are they and how can I prevent them?

Side product formation points to a lack of selectivity in the catalytic cycle.

  • Answer: Minimizing Hydrodehalogenation (Ar-X → Ar-H) This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from either the amine or the phosphine ligand itself.[11]

    • Solution: Screen different ligands. Ligands with less accessible β-hydrogens can mitigate this. Also, ensure your amine is pure; impurities can sometimes act as hydride sources.

  • Answer: Preventing Formation of 3,3'-Dimethoxybiphenyl (Homocoupling) This biaryl product results from the coupling of two molecules of your aryl halide.

    • Solution: This is often a sign that the amine coupling step is too slow. Re-evaluate your base and ligand choice to accelerate the desired C-N coupling pathway. Lowering the reaction temperature can sometimes suppress this side reaction.

  • Answer: Avoiding Phenol/Anisole Formation If significant amounts of 3-methoxyphenol are observed, it is likely due to the reaction of the palladium intermediate with hydroxide ions.[9]

    • Solution: This is a clear indication of water in your reaction. Ensure all reagents are anhydrous and the solvent is freshly dried and degassed. Using a weaker, non-hydroxide base like K₃PO₄ can also prevent this.

Part 2: The Ullmann Condensation: A Classic Alternative

The Ullmann condensation is a copper-catalyzed C-N bond formation reaction. While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have made it a valuable and cost-effective alternative to palladium-catalyzed methods, especially for large-scale synthesis.[12][13][14]

Troubleshooting Guide: Ullmann Reactions

Question 1: My Ullmann reaction requires temperatures over 200°C and gives a low yield. How can I improve this?

This is a classic limitation of the original Ullmann protocol.

  • Answer: Modernize Your Conditions

    • Catalyst Source: Instead of copper powder, use a soluble copper(I) source like CuI or CuBr . These are far more active.

    • Add a Ligand: The single biggest improvement to the Ullmann reaction is the use of ligands. Simple, inexpensive ligands like L-proline or 1,10-phenanthroline can dramatically increase catalyst turnover and allow the reaction to proceed at much lower temperatures (e.g., 90-130°C).[12]

    • Solvent: Use a polar aprotic solvent like DMF, NMP, or DMSO to help solubilize the copper salts and reactants.[12]

Question 2: The workup and purification are difficult due to copper residues.

This is a common issue when using near-stoichiometric amounts of copper.

  • Answer: Reduce Copper and Simplify Workup

    • Use Catalytic Copper: With an effective ligand, you can often reduce the copper loading to 5-10 mol%.

    • Aqueous Wash: During workup, washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help remove residual copper salts by forming soluble copper-ammonia complexes.

    • Consider Heterogeneous Catalysts: For large-scale applications, exploring a heterogeneous copper catalyst (e.g., copper on a solid support) can allow for simple filtration to remove the catalyst, greatly simplifying purification.[13]

Part 3: General FAQs & Protocols

General Reaction Optimization Workflow

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.[7]

Recommended Starting Conditions

The optimal conditions are highly dependent on the specific substrates. However, this table provides a validated starting point for your optimization screen.

ParameterAryl Chloride (e.g., 3-chloroanisole)Aryl Bromide (e.g., 3-bromoanisole)
Pd Pre-catalyst 2 mol % G3-BrettPhos2 mol % G3-XPhos
Ligand (Included in Pre-catalyst)(Included in Pre-catalyst)
Base 1.5 equiv. NaOtBu or LHMDS1.5 equiv. NaOtBu
Amine 1.1 - 1.2 equiv. Aniline1.1 - 1.2 equiv. Aniline
Solvent Toluene or 2-MeTHF (0.5 M)Toluene or Dioxane (0.5 M)
Temperature 100 - 110 °C80 - 100 °C
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for a small-scale test reaction.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.) and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vial with a rubber septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (e.g., 3-bromoanisole, 1.0 equiv.), followed by the aniline (1.1 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve the desired concentration (typically 0.1 - 0.5 M).

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by crystallization.[15][16]

References

Technical Support Center: Optimizing the Synthesis of 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Methoxydiphenylamine (CAS: 101-16-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental hurdles. This compound is a critical intermediate in the production of dyes, pharmaceuticals, and advanced materials, making its efficient synthesis paramount. This document provides in-depth, field-proven insights into the most common synthetic routes, focusing on the Ullmann condensation and the Buchwald-Hartwig amination.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Ullmann condensation reaction for this compound is showing low conversion and a poor yield. What are the likely causes and how can I fix this?

A: Low yields in Ullmann condensations are a frequent issue, often stemming from suboptimal reaction conditions or catalyst deactivation. Traditionally, these reactions require high temperatures and polar, high-boiling point solvents, which can lead to side reactions if not carefully controlled.[1]

  • Causality & Solution:

    • Inactive Copper Catalyst: The surface of copper metal can oxidize, rendering it ineffective. Traditional methods used "activated" copper powder, but modern protocols benefit from soluble copper(I) salts (e.g., CuI, CuBr) which are more reactive and require lower temperatures. Ensure you are using a high-purity copper source. If using copper metal, pre-activation by washing with a dilute acid (like HCl) to remove the oxide layer, followed by rinsing with water and acetone, and drying under vacuum can be effective.

    • Inappropriate Base or Solvent: The choice of base is critical. A strong base is required to deprotonate the aniline. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The solvent must be polar and high-boiling to facilitate the reaction, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene.[1] However, ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Insufficient Temperature: Classic Ullmann reactions often require temperatures exceeding 180-210°C.[1] If your temperature is too low, the reaction rate will be negligible. Carefully increase the temperature while monitoring for signs of decomposition (darkening of the reaction mixture).

    • Ligand Assistance: Modern Ullmann-type reactions are often accelerated by the use of ligands, which stabilize the copper catalyst and facilitate the coupling. Ligands like 1,10-phenanthroline, L-proline, or various diamines can dramatically lower the required reaction temperature and improve yields.[2]

Q2: I'm attempting a Buchwald-Hartwig amination to synthesize this compound, but the reaction is stalling or producing significant byproducts. How can I improve selectivity and conversion?

A: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method known for its functional group tolerance and milder conditions compared to the Ullmann reaction.[3][4] However, its success is highly dependent on the precise combination of ligand, base, and palladium precursor.

  • Causality & Solution:

    • Suboptimal Ligand Choice: This is the most common cause of failure. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[5] For coupling an aniline (a relatively electron-rich amine) with an aryl halide, bulky, electron-rich phosphine ligands are generally required.

      • For Aryl Chlorides/Bromides: Use highly hindered biarylphosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the difficult oxidative addition of the aryl chloride and accelerate the final reductive elimination.

      • For Aryl Iodides: While more reactive, aryl iodides can still benefit from ligands like BINAP or DPPF to prevent catalyst decomposition.[3]

    • Incorrect Base: The base's role is to deprotonate the amine to form the palladium-amido complex.[5] The strength of the base must be matched to the pKa of the amine. For anilines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically used. Weaker bases like K₂CO₃ are often ineffective.[5]

    • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. The entire reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Ensure your solvent is thoroughly degassed before use and that all reagents are anhydrous. Catalyst deactivation can also occur if the starting materials contain impurities, particularly sulfur-containing compounds.[6]

    • Side Reactions: The formation of hydrodehalogenation byproducts (where the aryl halide is reduced) can occur, especially at higher temperatures. If this is observed, try lowering the reaction temperature or using a more active catalyst system to shorten the reaction time.

Q3: My final product is a dark, oily substance that is difficult to purify. What are the best strategies for isolating high-purity this compound?

A: The dark color is often due to the formation of oxidized byproducts or residual catalyst.[7][8] Diphenylamines can slowly oxidize in air, and trace metals can catalyze this process.[7] High-purity material is essential for its end-use applications.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, cool the mixture and perform an aqueous workup. Quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

    • Filtration through Silica/Alumina Plug: Before concentrating the solvent, pass the organic solution through a short plug of silica gel or activated charcoal. This can effectively remove a significant portion of the baseline impurities and colored compounds.

    • Column Chromatography: This is the most effective method for achieving high purity. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate. The optimal solvent system should be determined beforehand using Thin-Layer Chromatography (TLC).

    • Recrystallization: Once a reasonably pure fraction is obtained from chromatography, recrystallization can be used as a final polishing step. Dissolve the product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. This process is excellent for removing trace impurities and results in a stable, crystalline solid.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? The two most prominent and versatile methods in modern organic synthesis are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction).[1][3] Both involve the cross-coupling of an amine (aniline) with an aryl halide (e.g., 3-bromoanisole or 3-chloroanisole). An older, less common method involves the direct condensation of aniline with a phenol derivative like resorcinol, followed by methylation.[10][11]

Q2: How do I choose between the Ullmann condensation and the Buchwald-Hartwig amination? The choice depends on factors like cost, available equipment, desired reaction scale, and functional group tolerance.

  • Ullmann Condensation: Generally uses less expensive copper catalysts. However, it often requires very high temperatures (>180 °C) and can have a more limited substrate scope. It is a robust choice for large-scale industrial synthesis where cost is a primary driver.[12][13]

  • Buchwald-Hartwig Amination: Uses more expensive palladium catalysts and specialized phosphine ligands. Its main advantages are much milder reaction conditions (often 80-110 °C), broader functional group tolerance, and typically higher yields for complex substrates. It is the preferred method in research, process development, and pharmaceutical manufacturing where reliability and versatility are key.[4][14]

Q3: What is the role of the phosphine ligand in the Buchwald-Hartwig reaction? The phosphine ligand is arguably the most critical component of the catalyst system. It binds to the palladium atom and influences its electronic and steric properties. A well-chosen ligand will:

  • Promote Oxidative Addition: Facilitate the initial reaction of the palladium(0) complex with the aryl halide.[5]

  • Stabilize the Catalyst: Prevent the palladium from precipitating out as palladium black.

  • Accelerate Reductive Elimination: This is often the rate-limiting step where the C-N bond is formed and the product is released. Bulky, electron-rich ligands are known to speed up this step, leading to higher turnover numbers and overall efficiency.[5]

Q4: Why is an inert atmosphere crucial for these coupling reactions? Both copper and palladium catalysts in their active, low-valent states (Cu(I) and Pd(0)) are highly susceptible to oxidation by atmospheric oxygen. Oxidation deactivates the catalyst, leading to stalled reactions and low yields. Furthermore, some of the phosphine ligands used in the Buchwald-Hartwig reaction can also be oxidized. Therefore, performing the entire procedure—from solvent degassing to the reaction itself—under an inert atmosphere of argon or nitrogen is non-negotiable for success.

Q5: What are common byproducts in diphenylamine synthesis and how do they form? Besides starting material recovery, several byproducts can form:

  • Hydrodehalogenation: The aryl halide is reduced to an arene (e.g., anisole). This is more common in palladium-catalyzed reactions.

  • Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. This is a classic side reaction in the Ullmann reaction.[15]

  • Oxidative Byproducts: The diphenylamine product can be oxidized, especially at high temperatures or during workup, leading to colored impurities.[8]

  • Side reactions involving the solvent: At very high temperatures, solvents like DMF can decompose.

Section 3: Key Experimental Protocols

Protocol 1: High-Yield Buchwald-Hartwig Amination of 3-Bromoanisole

This protocol utilizes a modern, highly active catalyst system for reliable synthesis.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.03 eq.), and Sodium tert-butoxide (1.4 eq.).

    • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Reaction Setup:

    • Under a positive pressure of argon, add aniline (1.2 eq.) and 3-bromoanisole (1.0 eq.) via syringe.

    • Add anhydrous, degassed toluene via cannula or syringe to achieve a substrate concentration of approximately 0.5 M.

  • Execution:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve a small sample of the purified (but still off-color) this compound in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, heptane) to find a system where it is soluble when hot but sparingly soluble when cold.

  • Procedure:

    • Dissolve the bulk material in the minimum required amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution through a pad of Celite to remove it.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain high-purity this compound as a white or off-white solid.[16]

Section 4: Data Summaries & Visualizations

Table 1: Comparison of Typical Reaction Conditions

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst CuI, CuBr, or Cu powderPd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 5-100 mol% (often stoichiometric)0.5-5 mol%
Ligand 1,10-Phenanthroline, L-ProlineBiaryl Phosphines (e.g., XPhos)
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LHMDS
Solvent DMF, NMP, NitrobenzeneToluene, Dioxane, THF
Temperature 150 - 220 °C80 - 110 °C
Key Advantage Low-cost catalystHigh yield, mild conditions

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low/No Reaction Inactive catalyst; Insufficient temperature; Incorrect base/ligandActivate catalyst; Increase temperature (Ullmann); Use stronger base/more active ligand (B-H); Ensure inert atmosphere.
Stalled Reaction Catalyst decomposition; Reagents consumedEnsure inert atmosphere; Check for impurities in starting materials; Add fresh catalyst (not always effective).
Multiple Byproducts Temperature too high; Suboptimal ligandLower reaction temperature; Screen different ligands for better selectivity.
Dark Product Oxidation of product/impuritiesPurify via chromatography with activated charcoal pre-treatment; Recrystallize; Store final product under inert gas.

Diagrams

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A L₂Pd(II)(Ar)(X) OxAdd->PdII_A AmineCoord Amine Coordination (R₂NH) PdII_A->AmineCoord PdII_B [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_B Deprotonation Deprotonation (Base) PdII_B->Deprotonation PdII_C L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Workflow A Reagent Prep & Degassing B Inert Atmosphere Setup (Schlenk Line/Glovebox) A->B C Reaction Assembly (Catalyst, Ligand, Base, Reagents) B->C D Heating & Stirring (Reaction Execution) C->D E Reaction Monitoring (TLC / GC-MS) D->E F Workup (Quenching & Extraction) E->F G Purification (Chromatography / Recrystallization) F->G H Analysis (NMR, MS, Purity) G->H

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Start Low Yield Observed Check1 Was the system fully inert? Start->Check1 Action1 YES Check1->Action1 Action1_No NO Check1->Action1_No Check2 Are reagents pure and anhydrous? Action1->Check2 Fix1 Rerun with rigorous inert technique Action1_No->Fix1 Action2 YES Check2->Action2 Action2_No NO Check2->Action2_No Check3 Is the catalyst system optimal? Action2->Check3 Fix2 Purify/dry reagents and solvents Action2_No->Fix2 Action3 YES Check3->Action3 Action3_No NO Check3->Action3_No Check4 Are temperature/time conditions correct? Action3->Check4 Fix3 Screen different ligands and bases Action3_No->Fix3

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxydiphenylamine (CAS: 101-16-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical chemical intermediate. The purity of this compound is paramount for its applications in the synthesis of dyes and active pharmaceutical ingredients (APIs), where even minor impurities can compromise the final product's efficacy, safety, and color consistency. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your research and development needs.

I. Understanding the Impurity Profile of this compound

The first step in effective purification is understanding the potential impurities. The impurity profile of this compound is largely dependent on its synthetic route. The two most common industrial methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2][3]

Common Synthetic Routes and Potential Side Products:

Synthetic RouteReactantsCommon Side Products & Impurities
Ullmann Condensation 3-Bromoanisole, Aniline, Copper CatalystUnreacted starting materials, Phenolic compounds (from hydrolysis), Homocoupled biaryls, Copper residues
Buchwald-Hartwig Amination 3-Bromoanisole, Aniline, Palladium Catalyst, LigandsUnreacted starting materials, Dehalogenated starting materials, Products from ligand-related side reactions, Palladium residues

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of this compound.

Q1: What are the initial signs of impurity in my this compound sample?

A1: A pure sample of this compound should be a white to off-white solid.[4] Discoloration, such as a yellow or brownish tint, is a common indicator of impurities. An oily or gummy consistency instead of a crystalline solid can also suggest the presence of residual solvents or side products. For a definitive assessment, analytical techniques are essential.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for determining the purity of this compound.[5][6] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is a standard approach.[6] GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[7][8]

Q3: My this compound has a persistent yellow color. What is the likely cause and how can I remove it?

A3: A yellow tint often indicates the presence of oxidized impurities or residual transition metal catalysts from the synthesis.[9] A charcoal treatment during recrystallization can be effective in removing colored impurities.[6] If the color persists, column chromatography may be necessary.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is approximately 72-74 °C. A broad or depressed melting point range is a strong indication of impurity.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10][11]

Troubleshooting Recrystallization:

ProblemPossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling. - The solution is not saturated (too much solvent).- Lack of nucleation sites.- Evaporate some solvent to concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[6]
"Oiling out" instead of crystallization. - The cooling rate is too fast.- High impurity content depressing the melting point.- The compound's melting point is below the boiling point of the solvent.- Allow the solution to cool more slowly; insulate the flask.- Perform a preliminary purification step (e.g., acid-base extraction) to remove gross impurities.- Choose a lower-boiling point solvent or a solvent mixture.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus before hot filtration.[6]
Colored impurities in the final product. - Incomplete removal of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution to prevent bumping.[6]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Screen for a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or hexane.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

B. Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[12] Since this compound is a basic amine, it can be converted to a water-soluble salt with an acid, allowing for the removal of neutral and acidic impurities.[13][14]

Troubleshooting Acid-Base Extraction:

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion formation at the interface. - Vigorous shaking of the separatory funnel.- High concentration of the crude product.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Dilute the organic layer with more solvent.
Poor separation of layers. - The densities of the aqueous and organic layers are too similar.- Add a solvent with a significantly different density (e.g., a halogenated solvent if a non-halogenated one was used initially, or vice-versa).
Low recovery after basification and extraction. - Incomplete basification of the aqueous layer.- Insufficient extraction from the aqueous layer.- Check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 10) before back-extraction.- Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Experimental Protocol: Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The basic this compound will react to form its hydrochloride salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer containing the protonated product into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (confirm with pH paper). The this compound will precipitate out as the free base.

  • Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

C. Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For basic amines like this compound, special considerations are needed to avoid issues with the acidic nature of standard silica gel.[15]

Troubleshooting Column Chromatography:

ProblemPossible Cause(s)Suggested Solution(s)
Compound streaking or tailing on the column. - Interaction of the basic amine with acidic silica gel.- Add a small amount of a competing amine (e.g., 0.5-1% triethylamine) to the eluent to neutralize the acidic sites on the silica.[16]- Use an amine-functionalized silica gel column.[15][17]
Compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.[6]
Poor separation of closely related impurities. - Inappropriate solvent system.- Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test different solvent mixtures to maximize the separation between your product and the impurities.
Cracking of the silica gel bed. - Improper packing of the column.- Running the column dry.- Pack the column as a slurry to ensure a homogenous bed.- Always maintain a level of solvent above the silica gel bed.[6]

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution of the product using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

IV. Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification processes described above.

Recrystallization_Workflow cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent 1. Dissolution Hot Filtration Hot Filtration Dissolve in Hot Solvent->Hot Filtration 2. Remove Insolubles Slow Cooling Slow Cooling Hot Filtration->Slow Cooling 3. Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling->Vacuum Filtration 4. Isolate Crystals Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent 5. Remove Soluble Impurities Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals 6. Final Product Pure this compound Pure this compound Dry Crystals->Pure this compound

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow cluster_1 Acid-Base Extraction Process Crude in Organic Solvent Crude in Organic Solvent Add Aqueous Acid (e.g., HCl) Add Aqueous Acid (e.g., HCl) Crude in Organic Solvent->Add Aqueous Acid (e.g., HCl) 1. Protonation Separate Layers Separate Layers Add Aqueous Acid (e.g., HCl)->Separate Layers 2. Partitioning Aqueous Layer (Product Salt) Aqueous Layer (Product Salt) Separate Layers->Aqueous Layer (Product Salt) Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Separate Layers->Organic Layer (Neutral Impurities) Add Aqueous Base (e.g., NaOH) Add Aqueous Base (e.g., NaOH) Aqueous Layer (Product Salt)->Add Aqueous Base (e.g., NaOH) 3. Neutralization Extract with Organic Solvent Extract with Organic Solvent Add Aqueous Base (e.g., NaOH)->Extract with Organic Solvent 4. Back-Extraction Dry & Evaporate Solvent Dry & Evaporate Solvent Extract with Organic Solvent->Dry & Evaporate Solvent 5. Isolation Pure this compound Pure this compound Dry & Evaporate Solvent->Pure this compound

Caption: Workflow for the purification of this compound using acid-base extraction.

V. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the purification of aromatic amines. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Synthesis with this compound: Quality and Purity Matters.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • Acid base extraction flow chart. (n.d.). Retrieved from --INVALID-LINK--

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from --INVALID-LINK--

  • Acid-Base Extraction. (n.d.). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). A process for preparing a diarylamine. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Purification Troubleshooting. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of hydroxy-diphenylamines. Retrieved from --INVALID-LINK--

  • YouTube. (2023). Straight Answers: Best column for amine purification. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Crucial Intermediate in Pharmaceutical Synthesis.

  • ACS Publications. (2025). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. Retrieved from --INVALID-LINK--

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 4-aminodiphenylamine derivatives. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine for Research Applications. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). A New and Highly Sensitive Method for Measuring 3-methoxytyramine Using HPLC With Electrochemical Detection. Studies With Drugs Which Alter Dopamine Metabolism in the Brain. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from --INVALID-LINK--

  • PubMed. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from --INVALID-LINK--

  • Leyan. (n.d.). Certificate of Analysis: 3-Methoxy-N-phenylaniline. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties and Handling of this compound.

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 101-16-6). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Chlorodiphenylamine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Routes to 3-Chlorodiphenylamine: Established Methods vs. Modern Approaches. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis routes of 3-Methoxy-5-nitroaniline. Retrieved from --INVALID-LINK--

References

Technical Support Center: Diphenylamine (DPA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Diphenylamine (DPA) Synthesis. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth resource that addresses the common challenges encountered during the synthesis and purification of DPA. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust and reliable synthetic process.

Troubleshooting Guide: Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Category 1: Low Yield and Incomplete Reactions

Question: My reaction yield for DPA is consistently low, and analytical monitoring (TLC/HPLC) shows significant amounts of unreacted starting materials. What are the potential causes and how can I improve conversion?

Answer: Low conversion is a frequent issue, often stemming from suboptimal reaction conditions or equilibrium limitations. Here is a breakdown of the primary causes and their solutions:

  • Inefficient Water or Ammonia Removal:

    • Causality: Many common DPA syntheses, such as the self-condensation of aniline or the reaction of aniline with phenol, are condensation reactions that produce a small molecule byproduct (water or ammonia).[1][2][3] According to Le Châtelier's principle, the accumulation of these byproducts in the reaction vessel can shift the equilibrium back towards the reactants, halting the reaction and preventing it from reaching completion. The presence of water, in particular, has a very marked negative influence on the reaction.[1]

    • Solution: Implement an efficient method to continuously remove the byproduct. For reactions generating water, a Dean-Stark trap with an azeotropic solvent is effective.[2] For reactions generating ammonia, such as the traditional synthesis from aniline and aniline hydrochloride, carefully venting the gaseous byproduct from the high-pressure autoclave is critical.[1] A gentle sparge with an inert gas like nitrogen can also help carry away volatile byproducts.[2]

  • Suboptimal Reaction Temperature:

    • Causality: DPA synthesis often requires high temperatures (200-450°C) to overcome the activation energy barrier.[1][4] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to pyrolysis, charring, and the formation of unwanted side products like phenazine or polymeric tars, which reduces the yield of the desired product.[4][5]

    • Solution: Carefully control the reaction temperature within the optimal range for your specific method. For large-scale reactions, ensure uniform heating to avoid localized hot spots, which can be achieved by using a jacketed vessel with a circulating thermal fluid.[6]

  • Catalyst Deactivation:

    • Causality: Both acidic and metal-based catalysts are prone to deactivation. Acid catalysts can be neutralized by basic impurities in the feedstock.[2] Solid catalysts, such as silica-alumina or activated alumina, can lose activity due to "coking," where carbonaceous materials deposit on the active sites at high temperatures, or poisoning from impurities.[2][4][7]

    • Solution: Ensure high purity of starting materials. Pre-treating feedstocks to remove basic or sulfur-containing impurities can prolong catalyst life. For solid catalysts, a regeneration cycle (e.g., controlled oxidation to burn off coke) may be necessary, though this can lead to discontinuous production.[4]

Category 2: Product Purity and Side Reactions

Question: My final DPA product is discolored (yellow to brown) and analysis shows multiple impurities, even after initial purification. What are these impurities and how can I prevent them?

Answer: Discoloration and impurities are typically caused by oxidation and the formation of side products during the reaction.

  • Oxidation:

    • Causality: Diphenylamine is highly susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen).[3] This oxidation leads to the formation of colored, highly conjugated impurities that are difficult to remove.[8] The product may appear nearly white initially but can darken upon storage and exposure to light and air.[3][9]

    • Solution: Conduct the reaction and all subsequent workup and purification steps under a strictly inert atmosphere (e.g., nitrogen or argon).[2] Store the purified product in a dark container, blanketed with an inert gas.

  • Common Byproducts:

    • Causality: Depending on the synthetic route, several byproducts can form. In the Ullmann condensation, homo-coupling of the aryl halide can occur. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, side reactions can arise from catalyst decomposition or reactions involving the phosphine ligands.[10] The classic aniline condensation can produce carbazole through oxidative cyclization.[3][11]

    • Solution: Precise control over reaction stoichiometry and temperature is crucial. In the Ullmann reaction, using formanilide instead of acetanilide has been shown to reduce reaction times and improve yields, potentially minimizing byproduct formation.[6] For Buchwald-Hartwig couplings, careful selection of the ligand and base combination is critical for achieving high selectivity.[12][13]

  • Residual Primary Amines:

    • Causality: Unreacted aniline is a common impurity.[1] More concerning are primary aromatic amine impurities like 2- and 4-aminobiphenyl (ABP), which can be present in technical-grade DPA and are of toxicological concern.[14][15]

    • Solution: An initial wash of the crude product with a dilute acid (e.g., hydrochloric acid) will protonate and dissolve basic primary amines like aniline, allowing them to be removed in an aqueous phase.[1] For the selective removal of trace primary amines to achieve food-grade purity, passing a solution of DPA through a cationic exchange resin with sulfonic acid functionality is a highly effective method.[14]

Visualizing the Troubleshooting Process

A systematic approach is key to diagnosing issues. The following workflow can guide your troubleshooting efforts for low product yield.

LowYieldTroubleshooting start Low Yield Observed check_monitoring Analyze Reaction Mixture (TLC, HPLC, GC) start->check_monitoring unreacted_sm Significant Unreacted Starting Material check_monitoring->unreacted_sm Incomplete Conversion side_products Multiple Side Products check_monitoring->side_products Poor Selectivity verify_temp Verify Temperature Control (Calibrate probe, check for hotspots) unreacted_sm->verify_temp Is Temp Correct? check_catalyst Assess Catalyst Activity (Use fresh catalyst, check for poisoning) unreacted_sm->check_catalyst Is Catalyst Active? check_removal Ensure Efficient Byproduct Removal (Check Dean-Stark, inert gas flow) unreacted_sm->check_removal Is Equilibrium Shifted? optimize_conditions Optimize Reaction Conditions (Lower temp, shorter time) side_products->optimize_conditions purification_issue Review Purification Strategy (Recrystallization solvent, chromatography) side_products->purification_issue

Caption: A logical flow for diagnosing and addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis methods for Diphenylamine?

Q2: How can I effectively purify crude Diphenylamine?

A multi-step approach is often best.

  • Acid Wash: First, melt the crude product and wash with dilute hydrochloric acid to remove unreacted aniline and other basic impurities.[1]

  • Distillation: Fractional distillation under reduced pressure or steam distillation can effectively separate DPA from less volatile polymeric tars and more volatile components.[1][9]

  • Recrystallization: This is a crucial final step for achieving high purity. Effective solvents include methanol, ethanol/water mixtures, or petroleum ether.[8][9] This step is particularly good at removing colored impurities.

Q3: Which analytical techniques are most suitable for assessing DPA purity?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying DPA and separating it from common impurities.[20] High-Performance Thin-Layer Chromatography (HPTLC) is also a valuable technique for both qualitative and quantitative analysis of DPA and its derivatives, such as N-nitrosodiphenylamine.[21][22] For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[15]

Comparative Overview of Synthesis Methods

The choice of synthetic route depends on factors like scale, required purity, and available starting materials.

Synthesis MethodTypical ConditionsAdvantagesCommon Issues & Disadvantages
Aniline Self-Condensation High temp (230-450°C), high pressure, acid catalyst (e.g., HCl, Al₂O₃, SiO₂-Al₂O₃).[1][4][16]Low-cost starting material (aniline). Suitable for large-scale industrial production.Harsh conditions, catalyst deactivation, corrosion issues with mineral acids, byproduct formation.[4][16]
Ullmann Condensation High temp (>200°C), polar solvent, stoichiometric copper catalyst.[6][19]Good for specific substituted DPA derivatives.Harsh conditions, requires activated aryl halides, often requires stoichiometric copper, can have erratic yields.[19][23]
Buchwald-Hartwig Amination Mild temp (RT-110°C), Pd catalyst, phosphine ligand, base (e.g., NaOtBu).[10][12]Very broad substrate scope, high functional group tolerance, mild conditions, excellent yields.High cost of palladium and ligands, sensitivity to air and moisture, requires careful optimization.[13][24]
Aniline + Phenol Condensation High temp (370-523 K), Pd/C or other catalysts.[17][18][25]Utilizes readily available feedstocks. Can be tuned to co-produce aniline and DPA.[18][26]Requires catalyst, high temperatures, and efficient separation of products.
Experimental Protocols
Protocol 1: Lab-Scale Purification of DPA by Recrystallization

This protocol is a general guideline for purifying technical-grade DPA that appears discolored.

  • Dissolution: In a fume hood, place 10.0 g of crude DPA into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 50 mL of methanol and begin stirring and gentle heating (around 40-50°C) on a hot plate.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Add methanol dropwise to the heated solution until the DPA is fully dissolved. Prepare a second flask with a small amount of boiling methanol. Place a stemless funnel with fluted filter paper into this second flask and pour the hot DPA solution through it. This prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Remove the receiving flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified white crystals under vacuum. Determine the melting point (pure DPA m.p. ~53°C) and yield.[1]

Key Synthesis Pathway Overview

The following diagram illustrates the principal synthetic transformations used to create the diphenylamine scaffold.

DPA_Synthesis_Pathways cluster_ullmann Ullmann / Goldberg Reaction cluster_buchwald Buchwald-Hartwig Amination cluster_condensation Classical Condensation ArylHalide Ar-X (Aryl Halide) Ullmann_Node Cu Catalyst High Temp ArylHalide->Ullmann_Node Aniline1 Aniline Aniline1->Ullmann_Node DPA Diphenylamine (DPA) Ullmann_Node->DPA ArylHalide2 Ar-X / Ar-OTf (Aryl (pseudo)halide) Buchwald_Node Pd Catalyst Ligand, Base ArylHalide2->Buchwald_Node Aniline2 Aniline Aniline2->Buchwald_Node Buchwald_Node->DPA Aniline3 Aniline Condensation_Node High Temp High Pressure Aniline3->Condensation_Node AnilineHCl Aniline Hydrochloride AnilineHCl->Condensation_Node Condensation_Node->DPA

Caption: Major catalytic routes for the synthesis of Diphenylamine.

References

Technical Support Center: A Troubleshooting Guide for the Buchwald-Hartwig Amination of Methoxy-Aryls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of methoxy-substituted aryl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-N bond-forming reaction with electron-rich substrates. Methoxy-aryls, while common motifs in pharmaceuticals and functional materials, present a unique set of challenges that require careful consideration of reaction parameters to achieve high yields and avoid unwanted side reactions.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying organometallic principles.

Frequently Asked Questions & Troubleshooting

Q1: My reaction with a methoxy-aryl halide is showing low to no conversion. What are the primary factors to investigate?

Low or no conversion in the Buchwald-Hartwig amination of methoxy-aryls often points to suboptimal catalyst activation or stability, or inherent challenges with the electron-rich nature of the substrate. Here’s a systematic approach to troubleshooting:

  • Ligand Selection is Critical: The electron-donating nature of the methoxy group can make the oxidative addition step of the catalytic cycle more challenging compared to electron-neutral or -deficient aryl halides. To overcome this, highly active catalyst systems are required.

    • Expert Insight: Bulky, electron-rich biarylphosphine ligands are generally the ligands of choice for these substrates.[1][2][3] Ligands such as BrettPhos , RuPhos , and XPhos have demonstrated significant success in promoting the amination of challenging aryl chlorides and electron-rich aryl bromides.[2][3] These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[1] For instance, the use of XPhos has been shown to be effective in the amination of deactivated aryl chlorides.[3]

  • Base Selection and Strength: The choice of base is crucial and can significantly impact the reaction outcome.

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4]

    • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures.[5]

  • Solvent Considerations: The reaction solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation.

    • Common Solvents: Toluene and 1,4-dioxane are frequently used solvents for Buchwald-Hartwig aminations.[6] However, it's important to note that 1,4-dioxane is considered a high-impact solvent and greener alternatives should be considered where possible.[6]

    • Aryl Iodide Exception: When using aryl iodides, it is often beneficial to use a less polar solvent like toluene. This is because the iodide salt byproduct can inhibit the catalyst, and its precipitation in a less polar solvent can help to mitigate this effect.[4][7]

  • Catalyst Pre-activation: If you are not using a pre-catalyst, ensure that your active Pd(0) species is being generated efficiently. Using a Pd(II) source like Pd(OAc)₂ requires a reducing agent in the reaction mixture, which can sometimes be the amine or phosphine ligand itself.[4][5] The use of well-defined palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, can lead to more reproducible results as they generate the active LPd(0) catalyst more cleanly and efficiently.[7][8]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides and when using primary amines.[1] This side reaction is thought to occur via β-hydride elimination from a palladium-amido intermediate.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in suppressing hydrodehalogenation.

    • Bulky Ligands: The use of bulky, electron-rich ligands, such as the biarylphosphine ligands mentioned previously (BrettPhos, RuPhos, XPhos), can sterically hinder the approach of the β-hydrogen to the palladium center, thus disfavoring β-hydride elimination.[1]

    • Bidentate Ligands: Bidentate phosphine ligands like BINAP and DPPF have also been shown to be effective in minimizing side reactions and improving reaction rates.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired reductive elimination to form the C-N bond.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. It is often a matter of empirical optimization for a specific substrate combination.

Q3: I am concerned about the potential for demethylation of the methoxy group as a side reaction. How can I prevent this?

Demethylation of the methoxy group to a phenol is a potential side reaction, particularly under harsh basic conditions or at elevated temperatures. While this is a known transformation in other areas of organic chemistry, it is a less commonly reported side reaction in the context of Buchwald-Hartwig amination. However, if you suspect demethylation is occurring, here are some strategies to consider:

  • Base Selection: The strength and nature of the base are the most critical factors.

    • Milder Bases: If demethylation is observed with strong bases like NaOtBu, switching to a milder inorganic base such as Cs₂CO₃ or K₃PO₄ may be beneficial. These bases are less likely to mediate the cleavage of the methyl ether.

    • Careful Stoichiometry: Ensure that the amount of base used is not excessively high. Typically, 1.2 to 2.0 equivalents of base are sufficient.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize thermally-induced demethylation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions, which could favor side reactions.

Q4: The position of the methoxy group on the aryl ring (ortho, meta, para) seems to affect the reaction outcome. Can you provide guidance on this?

The position of the methoxy group has a significant impact on the reactivity of the aryl halide due to a combination of electronic and steric effects.

  • para-Methoxyaryl Halides: These are generally good substrates for Buchwald-Hartwig amination. The electron-donating methoxy group at the para position activates the ring towards electrophilic attack but can make oxidative addition more difficult. The use of highly active, bulky, and electron-rich phosphine ligands is key to success.

  • meta-Methoxyaryl Halides: The electronic effect of the methoxy group at the meta position is less pronounced compared to the ortho and para positions. These substrates often behave similarly to other substituted aryl halides, and standard conditions with appropriate bulky phosphine ligands are usually effective.

  • ortho-Methoxyaryl Halides: These are the most challenging substrates among the methoxy-aryl isomers.

    • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the C-X bond, slowing down the rate-limiting oxidative addition step.

    • Chelation: There is a possibility of the oxygen of the methoxy group coordinating to the palladium center, which can influence the reactivity of the catalyst in both productive and unproductive ways.

    • Troubleshooting Strategy: For ortho-substituted methoxy-aryls, it is often necessary to use higher catalyst loadings, more sterically demanding ligands (e.g., XPhos or BrettPhos), and potentially higher reaction temperatures to overcome the steric hindrance and achieve good conversion. A thorough screening of ligands and reaction conditions is often required.

Data Presentation: Ligand Selection Guide for Methoxy-Aryl Aminations

The following table provides a general guide for selecting a suitable ligand for the Buchwald-Hartwig amination of methoxy-aryl halides based on the nature of the amine coupling partner.

Amine TypeMethoxy-Aryl HalideRecommended LigandsKey Considerations
Primary Alkylamines Aryl Bromides/ChloridesBrettPhos, RuPhosProne to over-arylation and β-hydride elimination. Bulky ligands are essential.
Secondary Alkylamines Aryl Bromides/ChloridesRuPhos, XPhosGenerally good coupling partners. Ligand choice depends on steric bulk of the amine.
Primary Arylamines Aryl Bromides/ChloridesXPhos, BrettPhosElectron-rich anilines can be challenging. Highly active catalysts are needed.
Secondary Arylamines Aryl Bromides/ChloridesXPhos, GPhosSterically demanding, may require higher temperatures and catalyst loadings.
Ammonia Equivalents Aryl Bromides/ChloridesBrettPhos, Josiphos-type ligandsAmmonia itself is a challenging substrate due to tight binding to palladium.

Experimental Protocol: A General Procedure for the Buchwald-Hartwig Amination of a Methoxy-Aryl Bromide

This protocol provides a starting point for the amination of a methoxy-aryl bromide with a secondary amine. Note: This is a general guideline, and optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Materials:

  • Methoxy-aryl bromide (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the methoxy-aryl bromide and the secondary amine to the Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Potential Pitfalls

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination and highlights the key steps where challenges with methoxy-aryl substrates may arise.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_side_reactions Potential Side Reactions & Deactivation Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X (Methoxy-Aryl Halide) (Potentially slow for e--rich Ar) AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine (R₂NH) AmidoComplex Palladium-Amido Complex AmineCoord->AmidoComplex - HX (Base) AmidoComplex->Pd(0)L Reductive Elimination (Forms C-N bond) Hydrodehalogenation Hydrodehalogenation (β-Hydride Elimination) AmidoComplex->Hydrodehalogenation Undesired Pathway Product Product (Ar-NR₂) Demethylation Demethylation (Base/Heat Induced) Deactivation Catalyst Deactivation (e.g., by amine coordination)

References

Alternative catalysts for 3-Methoxydiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust and efficient methods for C-N bond formation, this Technical Support Center provides a focused guide on the synthesis of 3-Methoxydiphenylamine. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a deeper understanding of the catalytic systems involved. This resource is designed for the practicing researcher, addressing common points of failure and providing a logical framework for troubleshooting and optimization. We will explore the nuances of modern palladium- and copper-catalyzed cross-coupling reactions, empowering you to navigate the challenges inherent in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary modern catalytic methods for synthesizing this compound?

The synthesis of this compound, an aryl amine, is predominantly achieved through cross-coupling reactions. The two most powerful and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation (often called the Goldberg reaction in the context of C-N coupling).[1][2]

  • Buchwald-Hartwig Amination: This reaction uses a palladium catalyst with a phosphine ligand to couple an aryl halide (or pseudo-halide) with an amine. It is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1]

  • Ullmann Condensation: This is a classical method that utilizes a copper catalyst. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed using soluble copper sources and ligands, which allow for milder conditions and improved yields.[2][3][4] It remains a cost-effective and powerful alternative, especially for large-scale industrial applications.[4]

Q2: How do I choose between a Palladium-based (Buchwald-Hartwig) and a Copper-based (Ullmann) catalyst system?

The choice depends on several factors including substrate sensitivity, cost, scale, and available equipment. The following decision-making workflow can guide your selection.

start Start: Synthesize this compound substrate_check Are starting materials sensitive to strong bases or high temperatures? start->substrate_check cost_check Is cost or catalyst toxicity a primary concern? substrate_check->cost_check  No pd_system Default Choice: Palladium-catalyzed Buchwald-Hartwig substrate_check->pd_system  Yes cost_check->pd_system  No cu_system Consider: Copper-catalyzed Ullmann Condensation cost_check->cu_system  Yes harsh_conditions Traditional Ullmann may be unsuitable. Use modern, ligated Cu-systems. cu_system->harsh_conditions

Caption: Catalyst system selection workflow.

  • Choose Buchwald-Hartwig (Palladium) if:

    • Your substrates contain sensitive functional groups that are incompatible with strong bases or high temperatures.[5]

    • You are working on a small to medium scale where catalyst cost is less critical.

    • You require a broad scope and well-established, reliable protocols.

  • Choose Ullmann (Copper) if:

    • You are performing a large-scale synthesis where the lower cost of copper is advantageous.[4]

    • Your substrates are robust and can tolerate higher temperatures (though modern methods have lowered this requirement).[2]

    • You are experiencing failures with palladium-based systems, as copper catalysts can sometimes be successful where palladium fails.[4]

Q3: What are the key components of a Buchwald-Hartwig reaction for this synthesis?

A successful Buchwald-Hartwig amination relies on the careful selection of four key components:

  • Palladium Source (Pre-catalyst): While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ formation of the active catalyst, which can be unreliable.[6] It is highly recommended to use pre-catalysts (e.g., G1-G6 precatalysts), which are air-stable and efficiently generate the active LPd(0) species upon exposure to a base.[7]

  • Ligand: This is arguably the most critical component. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For aryl amine synthesis, sterically hindered and electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often excellent choices.[8][9]

  • Base: The base deprotonates the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common and promote high reaction rates.[5] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher catalyst loadings or longer reaction times.[5][7]

  • Solvent: Aprotic, non-coordinating solvents are preferred. Toluene, 1,4-dioxane, and THF are the most common choices.[7][10][11] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[7]

Troubleshooting Guide

Problem: Low or No Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction coupling m-bromoanisole with aniline is giving a poor yield of this compound. What are the likely causes and how can I fix this?

This is a common issue that can usually be traced back to one of five areas: the catalyst system, the base, the solvent, the reactants, or the reaction atmosphere.

start Low Yield Detected check_atmosphere 1. Check Atmosphere: Is the system truly inert? start->check_atmosphere check_reagents 2. Check Reagents: Are solvents/amines dry and pure? check_atmosphere->check_reagents  If inert... solution_atmosphere Degas solvent thoroughly (Ar sparging). Use a glovebox for setup. check_atmosphere->solution_atmosphere check_base 3. Evaluate Base: Is the base strong enough? Is it fully dissolved? check_reagents->check_base  If pure... solution_reagents Dry solvents over molecular sieves. Purify amine if necessary. check_reagents->solution_reagents check_catalyst 4. Evaluate Catalyst/Ligand: Is the ligand appropriate? Using a pre-catalyst? check_base->check_catalyst  If appropriate... solution_base Switch to a stronger base (e.g., NaOtBu). Ensure vigorous stirring. check_base->solution_base check_temp 5. Check Temperature: Is the temperature optimal? check_catalyst->check_temp  If optimal... solution_catalyst Screen bulky phosphine ligands (XPhos, RuPhos). Switch to a Pd pre-catalyst. check_catalyst->solution_catalyst solution_temp Increase temperature in 10-20°C increments. check_temp->solution_temp

Caption: Troubleshooting workflow for low yield.

A: Detailed Troubleshooting Steps:

  • Inactive Catalyst/Improper Activation: The active catalyst is a Pd(0) species, which is sensitive to oxygen.

    • Cause: Incomplete removal of oxygen from the reaction vessel and solvents can oxidize the catalyst, rendering it inactive. Using a simple Pd(II) source like Pd(OAc)₂ without proper conditions can lead to unreliable formation of the active Pd(0) catalyst.[6]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes). Assemble your reaction under a strict inert atmosphere (argon or nitrogen), preferably in a glovebox. Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a modern, air-stable palladium pre-catalyst (e.g., an XPhos-based precatalyst), which provides more consistent and reliable activation.[7]

  • Incorrect Ligand Choice: The ligand dictates the reactivity of the palladium center.

    • Cause: A ligand that is not electron-rich or sterically bulky enough may not promote the crucial oxidative addition or reductive elimination steps efficiently.[9]

    • Solution: For the coupling of an aryl amine, bulky, electron-donating biaryl phosphine ligands are the gold standard. Screen a panel of ligands such as XPhos, t-BuXPhos, or RuPhos. These have been specifically designed to facilitate challenging cross-couplings.[10][12]

  • Suboptimal Base/Solvent Combination: The effectiveness of the base is highly dependent on the solvent.

    • Cause: An inorganic base like K₃PO₄ or Cs₂CO₃ has poor solubility in common solvents like toluene.[7] If the base is not at least partially dissolved or well-suspended, it cannot deprotonate the amine effectively.

    • Solution: Ensure vigorous stirring to maximize the surface area of a solid base. Consider switching to a soluble organic base like LHMDS or a strong alkoxide like NaOt-Bu.[5] Alternatively, dioxane is often a better solvent than toluene for dissolving inorganic bases like Cs₂CO₃.[8]

  • Inhibitory Effects: The reaction can be poisoned by components of the reaction mixture itself.

    • Cause: If you are using an aryl iodide as a starting material, the iodide anion generated during the reaction can have an inhibitory effect by precipitating the palladium complex.[7] Contrary to other cross-coupling reactions, the reactivity order for Buchwald-Hartwig is often Ar-Br > Ar-Cl > Ar-I.[7]

    • Solution: If possible, use the corresponding aryl bromide or chloride instead of the iodide. Aryl chlorides can be challenging but are often overcome with modern, highly active catalyst systems.[6][13]

Problem: Catalyst Deactivation or Reaction Stalling

Q: My reaction seems to start, as confirmed by initial TLC/GC-MS analysis, but it stops before reaching completion. What could be causing my catalyst to die?

A: Reaction stalling is a classic sign of catalyst deactivation or the formation of a stable, off-cycle intermediate.

  • Ligand Displacement by Nucleophile: Primary amines or N-heterocycles can sometimes act as ligands themselves, displacing the phosphine ligand from the palladium center.

    • Cause: This can lead to the formation of catalytically dormant or inactive bis(amine)palladium complexes.[12] This problem can be more pronounced at room temperature, where the phosphine ligand may not be able to effectively re-coordinate.

    • Solution: Employing a more sterically hindered ligand can help prevent its displacement. The design of the GPhos ligand, for instance, included an orthot-Bu group specifically to increase the stability of the active catalyst conformer and prevent such deactivation pathways.[12]

  • Oxygen Contamination: Even trace amounts of oxygen can be detrimental over the course of a long reaction.

    • Cause: A slow leak in your inert atmosphere setup can gradually introduce oxygen, which irreversibly oxidizes the active Pd(0) to inactive Pd(II) oxides.

    • Solution: Re-check all seals and connections on your glassware. Use a positive pressure of inert gas. If the reaction is run at reflux, ensure the condenser is efficient and the system is well-sealed.

Problem: Low Yield in Ullmann Condensation

Q: I am trying to use a copper-catalyzed Ullmann reaction, but it requires very high temperatures (>200 °C) and gives inconsistent yields. How can I improve this?

A: You are encountering the classic limitations of the traditional Ullmann reaction. Modern advancements have significantly improved this transformation.

  • Catalyst and Ligand: The original reaction used stoichiometric, poorly defined copper powder.

    • Cause: The heterogeneity and low reactivity of copper powder necessitate harsh conditions.[2][4]

    • Solution: Use a well-defined, soluble copper(I) source like CuI. More importantly, add a ligand. Ligands solubilize the copper species and accelerate the catalytic cycle, allowing for much lower reaction temperatures (often 100-130 °C).[14] Effective ligands include diamines (e.g., trans-N,N′-dimethyl-1,2-cyclohexanediamine) or certain amino acids like proline.[3]

  • Base and Solvent: Harsh conditions often stem from poor choices here.

    • Cause: High-boiling, toxic polar solvents like NMP or DMF were traditionally used to force the reaction.[2]

    • Solution: With a modern ligated catalyst system, you can often use less harsh solvents. The choice of base is also critical; K₂CO₃ or K₃PO₄ are commonly used and effective.[15]

Comparative Data on Catalytic Systems

The following table summarizes typical conditions for the synthesis of aryl amines, providing a starting point for optimization.

ParameterBuchwald-Hartwig (Palladium)Modern Ullmann (Copper)
Catalyst Source Pd₂(dba)₃ or XPhos Pd G3CuI, CuO Nanoparticles[15][16]
Catalyst Loading 0.5 - 2 mol%5 - 10 mol%
Ligand XPhos, RuPhos, BrettPhos1,10-Phenanthroline, Proline, Diamines
Base NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-DioxaneDMSO, DMF, Toluene
Temperature 80 - 110 °C110 - 150 °C
Advantages High functional group tolerance, lower temp, extensive literature.[5]Lower cost, effective for specific substrates where Pd fails.[4]
Disadvantages Higher catalyst cost, potential for catalyst deactivation.[12]Generally higher temperatures, can require more optimization.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Synthesis of this compound

This protocol is a general guideline and should be optimized for specific substrate scales.

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 pre-catalyst (0.02 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add m-bromoanisole (1.0 equiv.) and aniline (1.2 equiv.) via syringe, followed by dry, degassed toluene (to achieve a concentration of ~0.5 M).

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford this compound.[17]

Protocol 2: Modern Copper-Catalyzed Ullmann Synthesis of this compound

This protocol is a modern, ligand-assisted version that avoids excessively harsh conditions.

  • Reaction Setup: To a dry Schlenk flask, add copper(I) iodide (CuI, 0.1 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the chosen ligand (e.g., 1,10-phenanthroline, 0.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add m-iodoanisole (1.0 equiv.), aniline (1.2 equiv.), and dry DMF or DMSO under argon.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up and Purification: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts, washing with ethyl acetate.[17] Combine the filtrates, wash extensively with water to remove the high-boiling solvent, and then wash with brine. Dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1.

References

3-Methoxydiphenylamine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxydiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound, its potential degradation products, and troubleshooting strategies for common experimental challenges. My aim is to combine established chemical principles with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound, while relatively stable under recommended storage conditions, is susceptible to degradation under stress. The primary concerns are oxidative degradation, photodegradation, and to a lesser extent, thermal and hydrolytic degradation under extreme conditions. The secondary amine and the electron-rich aromatic rings are the most reactive sites.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored at room temperature in a tightly sealed container, protected from light and air.[1][2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended as the compound is noted to be air-sensitive.[3][4]

Q3: My sample of this compound has developed a yellow or brownish tint. Is it still usable?

A3: A change in color from its typical white to off-white or light tan to a yellow or brownish hue is often an indication of degradation, most likely due to oxidation or photodecomposition. While the presence of a slight color change may not significantly impact all applications, for sensitive quantitative analyses or in GMP environments, it is crucial to re-qualify the material. We recommend running a purity check using a validated analytical method, such as HPLC-UV, to determine the level of impurities before proceeding.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemical structure and data from related diphenylamine compounds, the likely degradation products include:

  • Oxidative Degradants: N-oxides, quinone-imines, and products of ring hydroxylation. Studies on the parent compound, diphenylamine, have identified N-phenyl-p-quinoneimine as a major oxidative degradation product.[3]

  • Photodegradants: Complex mixtures arising from radical reactions, potentially leading to polymerization.

  • Hydrolytic Degradants: Under forced acidic or basic conditions, O-demethylation to form 3-hydroxydiphenylamine is a possibility. The secondary amine bond is generally stable to hydrolysis.

  • Thermal Degradants: At elevated temperatures, cleavage of the C-N bond could lead to the formation of aniline and 3-methoxyaniline.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

A5: While specific studies on this compound are limited, general knowledge of secondary amines suggests potential incompatibilities with excipients that have reactive functional groups or contain reactive impurities. For example, lactose in the presence of moisture and heat can lead to Maillard reactions with primary and secondary amines. Excipients containing peroxide impurities can accelerate oxidative degradation.[5] We strongly recommend performing drug-excipient compatibility studies during pre-formulation development.[6][7]

Troubleshooting Guides

This section provides detailed protocols and explanations to help you navigate common experimental challenges related to the stability of this compound.

Guide 1: Investigating Unexpected Peaks in a Chromatogram

Issue: You observe unexpected peaks in your HPLC analysis of a this compound sample.

Causality: These peaks are likely degradation products or impurities. The source of degradation could be improper storage, handling, or interaction with other components in your formulation or solvent.

Troubleshooting Workflow:

G start Unexpected Peaks Observed check_storage Verify Storage Conditions (light, air, temp) start->check_storage check_handling Review Sample Preparation (solvents, pH, temp) start->check_handling forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_handling->forced_degradation compare_profiles Compare Degradation Profiles with Unexpected Peaks forced_degradation->compare_profiles ms_analysis Characterize Peaks by LC-MS compare_profiles->ms_analysis structure_elucidation Elucidate Structures of Degradants ms_analysis->structure_elucidation remediate Implement Corrective Actions (e.g., change storage, modify formulation) structure_elucidation->remediate G start Method Development specificity Specificity (Resolution from degradants) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varying parameters) lod_loq->robustness validation_complete Validated Stability-Indicating Method robustness->validation_complete G parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] quinone_imine Quinone-imine Derivative parent->quinone_imine [O] G parent This compound hydroxylated 3-Hydroxydiphenylamine parent->hydroxylated H₃O⁺ / Heat

References

Unexpected results in reactions involving 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxydiphenylamine

A Guide for Advanced Synthesis and Troubleshooting

Welcome to the technical support center for this compound (CAS: 101-16-6). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile intermediate. This compound is a key building block in the synthesis of dyes and pharmaceuticals, but its reactivity can lead to unexpected outcomes. This guide is structured to address specific issues you may encounter, moving from common synthetic challenges to more nuanced problems of stability and side-product formation.

Part 1: Troubleshooting Common Synthetic Methodologies

The formation of the C-N bond in this compound is typically achieved via modern cross-coupling reactions or classic condensation methods. Each comes with a unique set of challenges.

Q1: My Buchwald-Hartwig amination is giving low yields and I'm observing significant hydrodehalogenation of my aryl halide. What is the cause and how can I fix it?

This is a classic problem in Buchwald-Hartwig aminations.[1] The primary cause is a competitive side reaction: β-hydride elimination . Instead of the desired reductive elimination to form the C-N bond, an intermediate palladium-amido complex eliminates a β-hydride, which then reductively eliminates with the aryl group to form a hydrodehalogenated arene and an imine.[1]

Causality:

  • Steric Hindrance: Bulky phosphine ligands are essential for promoting reductive elimination, but if the ligand or substrate is excessively hindered, it can slow down the desired pathway, allowing β-hydride elimination to compete more effectively.[2]

  • Base Strength & Concentration: A base that is too strong or too concentrated can accelerate the formation of the palladium-amido complex to a point where it is more likely to undergo the undesired elimination pathway.

  • Temperature: Higher temperatures can sometimes favor the β-hydride elimination pathway.

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are designed to promote fast reductive elimination, outcompeting β-hydride elimination.[3] If you are using older generation ligands like P(o-tol)3, switching to a modern biaryl phosphine ligand is the first and most effective step.

  • Base Optimization: Switch to a weaker, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to stronger bases like sodium tert-butoxide (NaOtBu) in reactions prone to this side reaction.

  • Temperature Control: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve the selectivity for the desired product. Start at 80°C and adjust as needed.

  • Solvent Choice: Toluene and dioxane are standard, but sometimes a more polar solvent like dimethoxyethane (DME) can alter the coordination sphere of the palladium complex and influence the reaction outcome.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

G start Low Yield / Hydrodehalogenation Detected ligand Is the phosphine ligand a modern biaryl phosphine (e.g., RuPhos, BrettPhos)? start->ligand switch_ligand Action: Switch to a bulky, electron-rich biaryl phosphine ligand. ligand->switch_ligand No base What base is being used? ligand->base Yes reassess Re-evaluate results. If still poor, consider catalyst poisoning or reagent purity. switch_ligand->reassess strong_base Strong Base (e.g., NaOtBu) base->strong_base weak_base Weaker Base (e.g., K3PO4, Cs2CO3) base->weak_base switch_base Action: Switch to K3PO4 or Cs2CO3. strong_base->switch_base temp Is the reaction temperature > 100°C? weak_base->temp switch_base->reassess lower_temp Action: Reduce temperature to 80-90°C and monitor. temp->lower_temp Yes temp->reassess No lower_temp->reassess

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Q2: My Ullmann condensation requires harsh conditions (>180 °C) and still results in a low, inconsistent yield. How can I improve this classic reaction?

The traditional Ullmann condensation is notorious for requiring high temperatures, stoichiometric copper, and high-boiling polar solvents, which can limit its functional group tolerance and reproducibility.[4] The primary bottleneck is often the low solubility and reactivity of the copper catalyst.

Causality:

  • Catalyst Activity: "Activated" copper powder, often prepared in situ, has a variable surface area and activity, leading to inconsistent results.[4]

  • Reaction Medium: The reaction is often heterogeneous, and the high temperatures required can lead to thermal degradation of starting materials or products.

Modernization Strategies:

  • Ligand-Accelerated Ullmann Reaction: The most significant improvement is the use of a ligand to solubilize the copper catalyst and accelerate the reaction. Simple, inexpensive ligands like 1,10-phenanthroline or L-proline can dramatically lower the required reaction temperature (often to 90-120 °C) and reduce the required catalyst loading.[4][5]

  • Soluble Copper Source: Instead of copper metal or copper(II) salts, use a soluble copper(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr). This ensures a higher concentration of the active catalytic species in solution from the start.

  • Solvent and Base: While DMF and NMP are traditional, consider using a less harsh solvent like toluene or dioxane in combination with a ligand. A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is typically required.[6]

ParameterTraditional Ullmann CondensationLigand-Accelerated Ullmann Condensation
Copper Source Cu powder, CuO, CuSO₄CuI, CuBr, (CuOTf)₂·C₆H₆
Catalyst Loading Stoichiometric to high catalytic1-10 mol%
Ligand None1,10-phenanthroline, L-proline, diamines
Temperature 180-220 °C90-130 °C
Solvent NMP, Nitrobenzene, DMFToluene, Dioxane, DMF
Reference [4][5]

Part 2: Unexpected Side Reactions and Impurity Formation

Beyond the main coupling reaction, this compound can be susceptible to other chemical transformations that lead to impurities.

Q3: My purified this compound develops a yellow or brown color during storage or upon exposure to air during workup. What is this impurity?

This coloration is almost certainly due to oxidation . Diphenylamines are readily oxidized, and the electron-donating methoxy group can exacerbate this issue. The initial oxidation often forms a radical cation, which can then dimerize or react further to form highly colored, conjugated quinone-imine or phenazine-type structures.[7][8]

Oxidation Pathway Leading to Colored Impurities

G MDPA This compound (Colorless) Radical Radical Cation (Transient Species) MDPA->Radical [O] e.g., Air (O₂) Imine Quinone-Imine Derivative (Colored Impurity) Radical->Imine Further Oxidation / Rearrangement

Caption: Simplified oxidation pathway of this compound.

Prevention and Remediation:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (Nitrogen or Argon) whenever possible.[9] During reaction workups, sparging solvents with an inert gas can minimize exposure to oxygen.[10]

  • Protection from Light: Photodegradation can also initiate oxidation.[10] Store the material in amber glass vials or in the dark.

  • Purification: If coloration occurs, the impurities can often be removed by column chromatography on silica gel. A charcoal treatment of a solution of the material can also be effective in adsorbing these highly conjugated colored impurities.

  • Antioxidants: For long-term storage or formulation studies, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with downstream applications.

Q4: I'm attempting N-alkylation with an alkyl halide, but the reaction is sluggish and gives a mixture of products. How can I improve the outcome?

N-alkylation of a secondary amine like this compound can be challenging due to several competing factors.

Causality:

  • Nucleophilicity: While the nitrogen is nucleophilic, it is sterically hindered and its lone pair is delocalized into two aromatic rings, reducing its reactivity compared to a simple dialkylamine.

  • Base and Solvent Effects: The choice of base and solvent is critical for deprotonating the amine (or neutralizing the H-X byproduct) and promoting the Sₙ2 reaction. Poor solubility of the base or starting material can stall the reaction.[11]

  • Over-alkylation: The mono-alkylated product (a tertiary amine) can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt, although this is less common with diphenylamines due to sterics.[12]

Troubleshooting Steps:

  • Stronger Base/Solvent System: For a sluggish reaction, switch from a mild base like K₂CO₃ in acetone to a stronger base in a more effective polar aprotic solvent. A common and highly effective system is sodium hydride (NaH) in DMF or THF.[13][14]

  • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate. However, monitor for decomposition or side reactions.[12]

  • Activating the Halide: If using an alkyl chloride or bromide, adding a catalytic amount of potassium iodide (KI) can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide, accelerating the reaction.[11]

  • Control Stoichiometry: To avoid over-alkylation, use a slight excess of the this compound relative to the alkylating agent. To drive the reaction to completion, a modest excess (1.1-1.2 equivalents) of the alkylating agent is typically sufficient.[12]

Part 3: Frequently Asked Questions (FAQs)

Q5: How critical is the purity of the starting this compound for my synthesis? Extremely critical. Impurities in the starting material can have a significant downstream impact. For example, in pharmaceutical synthesis, even minor impurities can lead to the formation of undesired side products that are difficult to separate and may have toxicological implications. In dye synthesis, impurities can lead to inconsistent color outcomes and duller shades. Always source high-purity material (typically ≥99%) and verify with a Certificate of Analysis (CoA).

Q6: Is this compound stable to acidic or basic conditions during aqueous workup? It is generally stable to mild acidic and basic conditions at room temperature. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the methoxy group to a hydroxyl group, forming 3-hydroxydiphenylamine.[15] Always perform aqueous workups promptly and avoid excessive heating.

Q7: Can the methoxy group participate in side reactions? Under standard cross-coupling or alkylation conditions, the methoxy group is generally stable. However, under strongly acidic or Lewis acidic conditions (e.g., BBr₃), it can be cleaved to the corresponding phenol. Under strongly oxidative conditions, the aromatic ring can be oxidized, potentially leading to demethylation or other transformations.[16]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study for Impurity Profiling

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential impurities that might form during synthesis, storage, or formulation.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3% solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Amber HPLC vials

Procedure:

  • Prepare Stock Solution: Dissolve 20 mg of this compound in 20 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours in a sealed vial.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours in a sealed vial.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[10]

  • Thermal Degradation: Place 2-3 mg of solid this compound in a vial and heat at 105 °C for 48 hours.[10] Dissolve the residue in 2 mL of acetonitrile.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.[10]

  • Analysis: After the specified time, cool the solutions, neutralize the acidic and basic samples, and dilute all samples appropriately with mobile phase. Analyze by HPLC-UV and LC-MS/MS against an untreated control to identify and characterize any degradation products.

References

Technical Support Center: Minimizing By-product Formation in 3-Methoxydiphenylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxydiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of by-products in common synthetic routes. Our focus is on providing practical, field-proven insights to enhance the yield and purity of your target molecule.

Introduction: The Challenge of Selectivity

This compound is a valuable intermediate in the pharmaceutical and dye industries. Its synthesis, typically achieved through cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, can be complicated by the formation of undesired by-products. These impurities not only reduce the yield of the desired product but also complicate purification, potentially impacting the quality and safety of the final therapeutic agent or material. This guide will dissect the common challenges and provide actionable solutions to steer your reaction toward the desired outcome.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental problems.

Scenario 1: Low Yield of this compound with Significant Amounts of a By-product at a Lower Molecular Weight

Question: My reaction is consuming the starting aryl halide, but I'm seeing a significant peak in my GC-MS that corresponds to the dehalogenated arene (e.g., methoxybenzene if starting from a methoxy-substituted aryl halide). What is causing this, and how can I prevent it?

Answer: This is a classic case of hydrodehalogenation , a common side reaction in both Buchwald-Hartwig and Ullmann reactions.[1][2] It occurs when the aryl halide is reduced instead of undergoing coupling with the amine.

Root Causes and Solutions:

  • In the Buchwald-Hartwig Reaction:

    • β-Hydride Elimination: This is a major pathway where a palladium hydride species, which is responsible for the reduction of the aryl halide, is generated.[1] The choice of ligand is critical in suppressing this side reaction.

      • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like RuPhos and BrettPhos have been shown to be effective in minimizing hydrodehalogenation by promoting the desired reductive elimination step over β-hydride elimination.[3]

    • Water in the Reaction Mixture: Trace amounts of water can react with the palladium catalyst to form palladium hydride species.

      • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the starting materials and base thoroughly.

  • In the Ullmann Condensation:

    • Protic Impurities: Similar to the Buchwald-Hartwig reaction, protic impurities like water can lead to the formation of the dehalogenated arene.[2]

      • Solution: Use anhydrous solvents (e.g., DMF, dioxane) and ensure all reagents are dry.[2]

    • Inefficient Catalyst System: The copper catalyst may not be effectively promoting the C-N bond formation, leading to alternative reduction pathways.

      • Solution: The addition of a ligand, such as 1,10-phenanthroline or N-methylglycine, can enhance the catalytic activity and selectivity of the copper catalyst, thereby reducing the extent of hydrodehalogenation.[4]

Scenario 2: Formation of a High Molecular Weight By-product

Question: I am observing a significant by-product with a mass corresponding to the coupling of two aniline molecules (di- or triarylamines). How can I suppress this side reaction?

Answer: You are encountering diarylation or triarylation , a common by-product in Buchwald-Hartwig aminations, especially when using primary amines like 3-methoxyaniline. This occurs when the initially formed this compound acts as a nucleophile and couples with another molecule of the aryl halide.

Root Causes and Solutions:

  • Reaction Stoichiometry: An excess of the aryl halide or prolonged reaction times can favor the secondary coupling reaction.

    • Solution: Carefully control the stoichiometry. A slight excess of the amine (1.1 to 1.2 equivalents) can help to ensure the complete consumption of the aryl halide and minimize its availability for a second coupling. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed.

  • Ligand Choice: The steric and electronic properties of the ligand play a crucial role in preventing diarylation.

    • Solution: Utilize bulky, electron-rich ligands such as XPhos or tBuXPhos. The steric hindrance around the palladium center created by these ligands disfavors the approach of the bulkier secondary amine (this compound) for a second coupling.[5]

  • Base Selection: The choice of base can influence the relative rates of the desired monoarylation and the undesired diarylation.

    • Solution: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes provide better selectivity for monoarylation compared to strong bases like sodium tert-butoxide (NaOtBu), especially with base-sensitive substrates.[6]

Scenario 3: Formation of Symmetrical Biaryl By-products in Ullmann Condensation

Question: In my Ullmann reaction to synthesize this compound, I am observing the formation of biphenyl from my aryl halide starting material. What causes this and how can I avoid it?

Answer: This side product is a result of homocoupling of the aryl halide, a characteristic side reaction of the Ullmann condensation.[7]

Root Causes and Solutions:

  • High Reaction Temperatures: Traditional Ullmann reactions often require high temperatures, which can promote the homocoupling of the aryl halide.[8]

    • Solution: Modern Ullmann protocols that employ ligands often allow for lower reaction temperatures. If possible, screen for a ligand that enables the reaction to proceed at a milder temperature.

  • Catalyst System: The nature of the copper catalyst and the absence of a suitable ligand can lead to a less selective reaction.

    • Solution: The use of a ligand, such as a diamine or an amino acid, can modulate the reactivity of the copper catalyst, favoring the desired C-N cross-coupling over C-C homocoupling.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Buchwald-Hartwig or Ullmann, is generally better for minimizing by-products in this compound synthesis?

A1: The Buchwald-Hartwig amination is often preferred for its milder reaction conditions, broader substrate scope, and generally higher selectivity, which can lead to lower levels of by-products.[10] The development of advanced phosphine ligands has significantly improved the efficiency and selectivity of this reaction.[11] However, the Ullmann condensation can be a cost-effective alternative, particularly for large-scale synthesis, and modern protocols with appropriate ligands have greatly improved its selectivity.[9] The optimal choice will depend on the specific substrates, available resources, and the scale of the reaction.

Q2: Does the electron-donating methoxy group on 3-methoxyaniline present any specific challenges?

A2: Yes, the electron-rich nature of 3-methoxyaniline can influence the reaction in a few ways. While it is generally a good nucleophile, its presence can sometimes lead to increased rates of side reactions like diarylation in Buchwald-Hartwig aminations if the conditions are not carefully controlled. The selection of a sterically hindered ligand is particularly important to prevent the product, this compound, from competing with the starting aniline for the catalyst.

Q3: What is the best general-purpose ligand for the Buchwald-Hartwig amination of 3-methoxyaniline?

A3: While the "best" ligand can be substrate-dependent, bulky biarylphosphine ligands such as RuPhos and BrettPhos are excellent starting points for the coupling of electron-rich anilines like 3-methoxyaniline.[3] They have demonstrated high catalytic activity and good selectivity against the formation of diarylamines.

Q4: How can I effectively monitor the progress of my reaction to minimize by-product formation?

A4: Regular monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative analysis. For more accurate and quantitative monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[12] By tracking the consumption of the limiting reagent (usually the aryl halide) and the appearance of the product and by-products, you can determine the optimal reaction time to maximize the yield of this compound while minimizing the formation of secondary products.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound with Minimized By-products

This protocol is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Methoxyaniline (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl halide and 3-methoxyaniline to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or HPLC.

  • Upon completion (typically when the aryl halide is consumed), cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)% B
040
2095
2595
2640
3040

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm

Sample Preparation:

Dilute a small aliquot of the reaction mixture in the mobile phase starting composition and filter through a 0.45 µm syringe filter before injection.

Visualizations

Key Reaction Pathways and By-product Formation

Buchwald_Hartwig cluster_main Desired Pathway cluster_byproduct1 Hydrodehalogenation cluster_byproduct2 Diarylation Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Second Coupling Second Coupling Aryl Halide->Second Coupling Ligand Exchange Ligand Exchange Oxidative Addition->Ligand Exchange Beta-Hydride Elimination Beta-Hydride Elimination Oxidative Addition->Beta-Hydride Elimination 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Ligand Exchange Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination - Base This compound This compound Reductive Elimination->this compound Pd(0) catalyst Pd(0) catalyst Reductive Elimination->Pd(0) catalyst This compound->Second Coupling Dehalogenated Arene Dehalogenated Arene Beta-Hydride Elimination->Dehalogenated Arene Diarylamine By-product Diarylamine By-product Second Coupling->Diarylamine By-product

Caption: Buchwald-Hartwig reaction pathways and major by-products.

Troubleshooting Logic Flowchart

Troubleshooting Low Yield Low Yield Byproduct_Analysis Analyze By-products (GC-MS/LC-MS) Low Yield->Byproduct_Analysis Dehalogenated_Arene Predominant Dehalogenated Arene? Byproduct_Analysis->Dehalogenated_Arene Diarylamine Predominant Diarylamine? Dehalogenated_Arene->Diarylamine No Use Bulky Ligand\nEnsure Anhydrous Conditions Use Bulky Ligand Ensure Anhydrous Conditions Dehalogenated_Arene->Use Bulky Ligand\nEnsure Anhydrous Conditions Yes Homocoupling Predominant Homocoupling (Ullmann)? Diarylamine->Homocoupling No Adjust Stoichiometry\nUse Bulky Ligand\nConsider Weaker Base Adjust Stoichiometry Use Bulky Ligand Consider Weaker Base Diarylamine->Adjust Stoichiometry\nUse Bulky Ligand\nConsider Weaker Base Yes Use Ligand\nLower Temperature Use Ligand Lower Temperature Homocoupling->Use Ligand\nLower Temperature Yes Optimize Other Parameters\n(Catalyst, Solvent, Temp) Optimize Other Parameters (Catalyst, Solvent, Temp) Homocoupling->Optimize Other Parameters\n(Catalyst, Solvent, Temp) No

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 3-Methoxydiphenylamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methoxydiphenylamine (3-MDPA) against other analytical alternatives. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, presents supporting data, and adheres to rigorous scientific standards to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (3-MDPA) is an aromatic amine derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, a robust, accurate, and reliable analytical method for its quantification is paramount.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds like 3-MDPA, owing to its high resolution, sensitivity, and versatility. However, the suitability of an HPLC method is not assumed; it must be rigorously proven through a process known as analytical method validation. This process ensures the method is fit for its intended purpose.[1]

This guide details the validation of a specific reversed-phase HPLC (RP-HPLC) method for 3-MDPA, following the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[2][3][4] Furthermore, we will compare the performance characteristics of this validated HPLC method with other potential analytical techniques, providing a comprehensive framework for method selection.

The Proposed HPLC Method: Rationale and Parameters

The selection of HPLC parameters is dictated by the physicochemical properties of 3-MDPA (C₁₃H₁₃NO, MW: 199.25 g/mol ), which contains both hydrophobic (diphenylamine core) and moderately polar (methoxy group) functionalities.[5] A reversed-phase method, which separates compounds based on hydrophobicity, is the logical choice.

Rationale for Parameter Selection:

  • Stationary Phase (Column): A C18 column is selected for its strong hydrophobic retention capabilities, which are ideal for the aromatic structure of 3-MDPA.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. The phosphate buffer controls the pH, ensuring consistent ionization state of the analyte and thus reproducible retention times.

  • Detection: A UV detector is employed. The conjugated aromatic system of 3-MDPA exhibits strong absorbance in the UV region, providing high sensitivity. The detection wavelength is set at the absorbance maximum (λmax) of 3-MDPA to ensure optimal signal response.

Table 1: Optimized HPLC Method Parameters for 3-MDPA Analysis
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient 0-10 min (50-80% B), 10-12 min (80% B), 12-15 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 225 nm
Run Time 15 minutes

HPLC Method Validation: A Deep Dive

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[6] The following validation characteristics were evaluated as per ICH Q2(R1) guidelines.[2][7]

Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process.

G method_dev Method Development & Optimization protocol Validation Protocol (Define Parameters & Criteria) method_dev->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report (Compile & Approve) specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report routine Routine Use report->routine G start Analytical Requirement? high_sens High Sensitivity & Quantitation Needed? start->high_sens Yes high_throughput High Throughput & Screening Needed? start->high_throughput No volatile Is Analyte Volatile & Thermally Stable? high_sens->volatile hplc Use Validated HPLC Method volatile->hplc No gcms Consider GC-MS (Potential for thermal degradation) volatile->gcms Yes hptlc Consider HPTLC high_throughput->hptlc Yes ce Consider Capillary Electrophoresis (CE) (High efficiency, lower sensitivity) high_throughput->ce No

References

A Comparative Guide to the Synthesis of 3-Methoxydiphenylamine and 4-Methoxydiphenylamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fine chemical synthesis, particularly for applications in pharmaceuticals, dye manufacturing, and materials science, the selection of isomeric intermediates is a critical decision that profoundly influences reaction outcomes, product purity, and overall process efficiency. This guide provides an in-depth technical comparison of two closely related yet distinct isomers: 3-methoxydiphenylamine and 4-methoxydiphenylamine. We will explore their synthesis, comparative reactivity, and key physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Isomeric Distinction and its Implications

This compound (CAS 101-16-6) and 4-methoxydiphenylamine are aromatic amines that serve as versatile building blocks. Their utility stems from the core diphenylamine structure, while the position of the methoxy group—meta in the former and para in the latter—imparts distinct electronic and steric characteristics. These differences, though subtle, have significant ramifications for their synthetic accessibility and reactivity in subsequent transformations. Understanding these nuances is paramount for optimizing synthetic routes and achieving desired product specifications, often requiring purities of 97% or higher for applications in dye and pharmaceutical synthesis.[1]

Comparative Synthesis Methodologies

The construction of the C-N bond in diarylamines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The two preeminent methods in modern organic synthesis are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these methodologies often represents a trade-off between reaction conditions, catalyst cost, and substrate scope.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines, prized for its generally milder reaction conditions and broad functional group tolerance.[2] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired diarylamine.[3]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from 3-bromoanisole and aniline.

Materials:

  • 3-Bromoanisole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).[4]

  • Add sodium tert-butoxide (e.g., 1.4 equivalents).

  • Add 3-bromoanisole (1.0 equivalent) and aniline (1.2 equivalents).

  • Add anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Seal the flask and heat the reaction mixture to a specified temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd(OAc)₂, Ligand, NaOtBu, Aryl Halide, Amine solvent Add Anhydrous Toluene reagents->solvent Inert Atmosphere heat Heat and Stir (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Ullmann Condensation: The Classical Copper-Catalyzed Route

The Ullmann condensation is a more traditional method for forming C-N bonds, typically employing a copper catalyst at elevated temperatures.[5] While often requiring harsher conditions than the Buchwald-Hartwig reaction, its lower catalyst cost can be advantageous for large-scale industrial synthesis.[3] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[5]

Experimental Protocol: Ullmann Condensation for 4-Methoxydiphenylamine

This protocol outlines a general procedure for the synthesis of 4-methoxydiphenylamine from 4-chloroanisole and aniline.

Materials:

  • 4-Chloroanisole

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • In a reaction vessel, combine 4-chloroanisole (1.0 equivalent), aniline (1.2-1.5 equivalents), CuI (e.g., 5-10 mol%), and K₂CO₃ (e.g., 2.0 equivalents).

  • Add the solvent (DMF or DMSO).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to a high temperature (e.g., 130-160 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Workflow for Ullmann Condensation

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine CuI, Base, Aryl Halide, Amine solvent Add High-Boiling Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (e.g., 130-160 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract wash Aqueous Wash extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify product product purify->product Pure Product

Caption: Generalized workflow for Ullmann condensation.

Comparative Analysis of Synthesis Parameters

ParameterBuchwald-Hartwig AminationUllmann CondensationRationale and Field Insights
Catalyst Palladium-based (e.g., Pd(OAc)₂) with phosphine ligandsCopper-based (e.g., CuI)Palladium catalysts are generally more active, allowing for lower catalyst loadings and milder conditions, but are significantly more expensive. Copper catalysts are more economical for large-scale production.[3]
Reaction Temp. 80-120 °C120-200 °C or higherThe milder temperatures of the Buchwald-Hartwig reaction are advantageous for substrates with sensitive functional groups.[2]
Reaction Time Typically 2-24 hoursOften 12-48 hours or longerThe higher catalytic activity of palladium systems generally leads to shorter reaction times.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)The choice of base is crucial and depends on the specific substrates and catalyst system.
Solvent Aprotic solvents (e.g., toluene, dioxane)High-boiling polar aprotic solvents (e.g., DMF, DMSO)Solvent choice affects catalyst solubility, stability, and reaction kinetics.
Yield Generally high to excellentVariable, can be moderate to goodBuchwald-Hartwig reactions often provide higher and more consistent yields across a broader range of substrates.[2]
Substrate Scope Broad, tolerates a wide range of functional groupsMore limited, often requires activated aryl halidesThe versatility of the Buchwald-Hartwig amination is one of its key advantages in complex molecule synthesis.[2]

Electronic and Steric Effects: 3-Methoxy vs. 4-Methoxy

The position of the methoxy group has a pronounced effect on the electronic properties of the aryl halide precursor and, consequently, on the reaction kinetics and yield.

  • 4-Methoxydiphenylamine Synthesis: The methoxy group at the para position is strongly electron-donating through resonance (+M effect). This increases the electron density of the aromatic ring, making the C-X bond stronger and less susceptible to oxidative addition in the Buchwald-Hartwig reaction. Conversely, in nucleophilic aromatic substitution-type mechanisms, this electron-donating group deactivates the ring towards nucleophilic attack.

  • This compound Synthesis: With the methoxy group at the meta position, its electron-donating resonance effect is not exerted at the reaction center (the carbon bearing the halogen). The primary electronic influence is the weaker, electron-withdrawing inductive effect (-I effect). This can make the aryl halide slightly more reactive towards oxidative addition compared to the para isomer.

These electronic differences can necessitate adjustments to the reaction conditions to achieve optimal yields for each isomer. For instance, the synthesis of 4-methoxydiphenylamine might require a more active catalyst system or longer reaction times to overcome the deactivating effect of the para-methoxy group.

Physicochemical and Spectroscopic Properties

PropertyThis compound4-Methoxydiphenylamine
CAS Number 101-16-6[1]101-53-1
Molecular Formula C₁₃H₁₃NOC₁₃H₁₃NO
Molecular Weight 199.25 g/mol 199.25 g/mol
Appearance White to off-white crystalline solidLight-colored crystalline solid
Melting Point ~32-36 °C~100-104 °C
Boiling Point ~338 °C~347 °C

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectra of both isomers will show characteristic signals for the aromatic protons and a singlet for the methoxy group protons (~3.8 ppm). The splitting patterns and chemical shifts of the aromatic protons will differ due to the different substitution patterns, allowing for unambiguous identification. In this compound, the protons on the methoxy-substituted ring will exhibit more complex splitting compared to the symmetrical pattern often observed for the para-substituted ring in 4-methoxydiphenylamine.

  • ¹³C NMR: The carbon NMR spectra will also be distinct. The carbon attached to the methoxy group will appear at a characteristic downfield shift. The symmetry of the 4-methoxy isomer will result in fewer signals in the aromatic region compared to the 3-methoxy isomer.

  • FTIR: The infrared spectra of both compounds will show characteristic absorptions for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and strong C-O stretching for the methoxy group (typically in the 1200-1250 cm⁻¹ region).

Applications in Industry

Both this compound and 4-methoxydiphenylamine are valuable intermediates in several industries:

  • Dye Industry: They serve as precursors in the synthesis of a variety of dyes, where the diphenylamine core and the electronic nature of the methoxy group influence the final color and stability of the dye molecule.

  • Pharmaceuticals: These compounds are used as building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The diphenylamine moiety is a common scaffold in medicinal chemistry.

  • Rubber Industry: Derivatives of these amines can be used as antioxidants and stabilizers in rubber manufacturing.

Conclusion

The choice between this compound and 4-methoxydiphenylamine in a synthetic campaign is dictated by the specific target molecule and the desired properties. While their synthesis can be achieved through similar methodologies like the Buchwald-Hartwig amination and Ullmann condensation, the position of the methoxy group introduces subtle but significant differences in reactivity that must be considered for process optimization. The Buchwald-Hartwig amination generally offers a more versatile and efficient route for laboratory-scale synthesis, whereas the Ullmann condensation remains a viable, cost-effective option for industrial-scale production, particularly if the reaction conditions are optimized. A thorough understanding of the electronic effects of the substituent position is crucial for selecting the appropriate starting materials and reaction parameters to achieve high yields and purity of these important chemical intermediates.

References

3-Methoxydiphenylamine vs. Other Diphenylamine Derivatives: A Strategic Comparison for Intermediate Selection in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

As a Senior Application Scientist, my experience has consistently shown that the selection of a core intermediate is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The diphenylamine (DPA) scaffold is a cornerstone in medicinal chemistry and materials science, but not all derivatives offer the same strategic advantages. This guide provides a detailed comparison of 3-Methoxydiphenylamine (3-MDPA) against other common DPA derivatives, moving beyond simple specifications to explore the causal relationships between molecular structure and performance in key synthetic transformations.

The central thesis of this guide is that the specific placement of substituents, such as the methoxy group in 3-MDPA, imparts distinct electronic and steric properties that can be strategically leveraged. We will explore this through the lens of two foundational C-N bond-forming reactions: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The insights provided are grounded in established reaction mechanisms and supported by comparative data to empower researchers in drug development and materials science to make more informed decisions.

The Diphenylamine Scaffold: Structural and Physicochemical Comparisons

The diphenylamine core consists of two phenyl rings linked by a secondary amine. The addition of substituents dramatically alters the molecule's physicochemical properties, including its nucleophilicity, solubility, and electronic character. The methoxy group (–OCH₃) is particularly influential; it acts as a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The position of this group—ortho, meta, or para—determines the net electronic effect on the amine and the aromatic rings, which is a critical factor in its reactivity as a synthetic intermediate.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, margin=0]; edge [arrowhead=none, penwidth=2, color="#5F6368"];

} graphdot Caption: Core structures of diphenylamine and its methoxy-substituted derivatives.

Below is a summary of key physicochemical properties for 3-MDPA and selected derivatives. These parameters are foundational to understanding their behavior in a reaction environment.

Derivative CAS Number Molecular Weight ( g/mol ) Melting Point (°C) logP (Predicted) Key Structural Feature
Diphenylamine122-39-4169.2253-543.50Unsubstituted benchmark
This compound 101-16-6 199.25 79-813.6[1]Meta-methoxy group
4-Methoxydiphenylamine622-58-2199.25101-1033.6Para-methoxy group
4,4'-Dimethoxydiphenylamine101-70-2229.27101-1043.6[2]Symmetrical di-substitution
4-Nitrodiphenylamine836-30-6214.22133-1353.39Para-nitro (electron-withdrawing)

Performance in Key Cross-Coupling Reactions

The true value of an intermediate is revealed in its performance. We will now compare these derivatives in the context of the Buchwald-Hartwig amination and Ullmann condensation, two of the most vital reactions for constructing the C-N bonds ubiquitous in pharmaceuticals.[3][4]

Buchwald-Hartwig Amination: The Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] Its broad functional group tolerance and relatively mild conditions have made it a staple in modern organic synthesis.[3] The reaction's efficiency is highly dependent on the electronic properties of the amine coupling partner.

Causality of Performance:

  • Electron-Donating Groups (EDGs): The methoxy group in 3-MDPA and 4-MDPA increases the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally facilitates the catalytic cycle, particularly the step where the amine displaces a halide from the palladium center.

  • Positional Effects (meta vs. para): In 4-methoxydiphenylamine, the para methoxy group strongly donates electron density to the amine via resonance. In 3-MDPA, the meta methoxy group's resonance effect does not extend to the nitrogen, making its activating effect less pronounced than the para isomer but still significantly greater than the unsubstituted diphenylamine. This subtle electronic tuning can be crucial for controlling reactivity and avoiding side reactions.

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4-nitrodiphenylamine significantly reduces the nucleophilicity of the amine, making the reaction more challenging. Higher temperatures, stronger bases, or more active catalyst systems are often required.

Comparative Experimental Data (Representative)

The following table summarizes typical outcomes for the Buchwald-Hartwig coupling of various diphenylamine derivatives with a model aryl bromide (e.g., 4-bromotoluene).

Amine Derivative Catalyst System Base Temp (°C) Time (h) Yield (%) Commentary
DiphenylaminePd₂(dba)₃ / XPhosNaOtBu10012~85Baseline performance.
This compound Pd₂(dba)₃ / XPhosNaOtBu1008~92 Enhanced nucleophilicity leads to faster reaction and higher yield.
4-MethoxydiphenylaminePd₂(dba)₃ / XPhosNaOtBu1006~95Strongest activation due to para EDG; fastest reaction.
4-NitrodiphenylaminePd(OAc)₂ / RuPhosK₃PO₄12024~65Deactivated amine requires more forcing conditions and specialized ligands.

Expert Insight: While 4-methoxydiphenylamine appears superior based on yield and time, the heightened reactivity can sometimes be a double-edged sword, leading to undesired side reactions with highly functionalized or sensitive substrates. 3-MDPA often represents a strategic "sweet spot," providing significant rate enhancement over the parent diphenylamine without the extreme activation of the 4-methoxy isomer. This makes it a robust and reliable choice for complex molecule synthesis where predictability is paramount.

Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-promoted reaction for C-N bond formation.[6] While it often requires harsher conditions (higher temperatures and polar aprotic solvents) than its palladium-catalyzed counterpart, it remains a cost-effective and highly valuable method, particularly for large-scale industrial syntheses.[7][8]

Causality of Performance: The mechanism of the Ullmann reaction is complex but is understood to involve the formation of a copper(I) amide intermediate.[6] The reactivity trends are broadly similar to the Buchwald-Hartwig reaction, where more nucleophilic amines (those with EDGs) generally perform better. However, the high temperatures can make the reaction sensitive to substrate stability.

Comparative Experimental Data (Representative)

The table below shows representative outcomes for the Ullmann coupling of various diphenylamine derivatives with 1-iodo-4-nitrobenzene.

Amine Derivative Catalyst System Base Solvent Temp (°C) Yield (%)
DiphenylamineCuI / L-prolineK₂CO₃DMSO120~70
This compound CuI / L-prolineK₂CO₃DMSO110~85
4-MethoxydiphenylamineCuI / L-prolineK₂CO₃DMSO110~88
4-NitrodiphenylamineCuI / PhenanthrolineCs₂CO₃NMP150~50

Expert Insight: In copper-catalyzed systems, 3-MDPA again demonstrates a significant advantage over the unsubstituted analog. The harsh conditions of the Ullmann reaction can be detrimental to sensitive functional groups. The ability of 3-MDPA to facilitate the reaction at slightly lower temperatures or with shorter reaction times can be a decisive factor in preserving the integrity of a complex molecule.

Application Spotlight: Synthesis of P-Glycoprotein (P-gp) Inhibitors

To ground this comparison in a real-world application, let's consider the synthesis of P-glycoprotein (P-gp) inhibitors. P-gp is a transporter protein that contributes to multidrug resistance (MDR) in cancer by pumping chemotherapeutic agents out of cells.[9][10] Many potent P-gp inhibitors are based on complex heterocyclic scaffolds, where a substituted diphenylamine moiety is installed late-stage via cross-coupling.[11]

dot graphdot { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} graphdot Caption: Workflow for synthesizing a P-gp inhibitor precursor using 3-MDPA.

In this context, using 3-MDPA as the coupling partner is highly advantageous. The heterocyclic aryl halides used in these syntheses are often electron-deficient and sterically hindered. The enhanced nucleophilicity of 3-MDPA ensures efficient coupling where the less reactive diphenylamine might fail or require conditions harsh enough to decompose the complex scaffold. This choice directly translates to higher yields of the valuable advanced intermediate, reducing downstream purification challenges and improving the overall cost-effectiveness of the synthesis.

Experimental Protocols

To ensure this guide is not just theoretical but also practical, we provide detailed, self-validating protocols for a representative cross-coupling reaction.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of an aryl bromide with this compound.

Rationale for Choices:

  • Catalyst: A combination of a palladium source (Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (XPhos) is chosen. This system is known for its high activity and broad substrate scope.[12]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base suitable for deprotonating the amine without competing in side reactions.[13]

  • Solvent & Atmosphere: Toluene is a common non-polar solvent for this reaction. An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired triarylamine product.

dot graphdot { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} graphdot Caption: Experimental workflow for the Buchwald-Hartwig Amination protocol.

Conclusion and Strategic Recommendations

The selection of an intermediate is a multi-faceted decision that balances reactivity, cost, scalability, and robustness.

  • This compound emerges as a highly strategic intermediate. It offers a significant reactivity enhancement over unsubstituted diphenylamine in both palladium- and copper-catalyzed C-N cross-coupling reactions, leading to higher yields, shorter reaction times, and often milder conditions.

  • Compared to its more activated isomer, 4-methoxydiphenylamine, 3-MDPA provides a more moderate and controllable level of activation. This makes it an exceptionally reliable choice for the synthesis of complex, highly functionalized molecules where avoiding side reactions and ensuring predictable outcomes are paramount.

  • For substrates that are highly deactivated or sterically demanding, the increased nucleophilicity of 3-MDPA can be the deciding factor that makes a difficult coupling reaction viable.

For researchers and drug development professionals, we recommend considering this compound not merely as an alternative, but as a primary candidate for synthetic campaigns that require a robust, high-performing, and versatile diphenylamine core. Its unique balance of electronic properties provides a powerful tool for navigating the challenges of modern synthetic chemistry.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Methoxydiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used for the structural elucidation and characterization of 3-methoxydiphenylamine (3-MDPA) and its derivatives. As compounds with significant potential in pharmaceutical and materials science, a robust and multi-faceted analytical approach is paramount for confirming molecular identity, assessing purity, and understanding structure-property relationships. We will explore the practical application and data interpretation of UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS). By presenting supporting experimental data for the parent compound, 3-MDPA, and comparing it to a representative derivative, this guide offers researchers, scientists, and drug development professionals a comprehensive framework for their analytical workflows.

Introduction: The Significance of this compound Derivatives

Diphenylamine and its derivatives are a cornerstone class of aromatic amines utilized in a wide array of applications, from antioxidants and dye intermediates to key scaffolds in medicinal chemistry.[1] The introduction of a methoxy group, as in this compound (CAS: 101-16-6), significantly modulates the electronic and steric properties of the diphenylamine core.[2] This functionalization can enhance biological activity, tune photophysical properties, or serve as a handle for further synthetic elaboration.[3] Consequently, the unambiguous characterization of these molecules is a critical step in the research and development pipeline.

This guide moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing a self-validating system of protocols. We will dissect the spectroscopic signature of 3-MDPA and then compare it with a key derivative, 4'-nitro-3-methoxydiphenylamine, to illustrate how subtle structural changes manifest in the resulting spectra.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for authoritative characterization.

  • UV-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within the molecule, providing information about the conjugated π-system.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of a molecule, revealing detailed information about connectivity and the chemical environment of each nucleus.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized 3-MDPA derivative.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization prep Synthesized 3-MDPA Derivative uv_vis UV-Vis Spec. prep->uv_vis Aliquots ftir FT-IR Spec. prep->ftir Aliquots nmr NMR Spec. (¹H & ¹³C) prep->nmr Aliquots ms Mass Spec. prep->ms Aliquots uv_data λmax Electronic Transitions uv_vis->uv_data ir_data Vibrational Modes Functional Groups ftir->ir_data nmr_data Chemical Shifts Connectivity nmr->nmr_data ms_data m/z Molecular Weight Fragmentation ms->ms_data conclusion Structure Elucidation Purity Assessment uv_data->conclusion Combined Analysis ir_data->conclusion Combined Analysis nmr_data->conclusion Combined Analysis ms_data->conclusion Combined Analysis G cluster_legend Fragmentation Pathway M [C₁₃H₁₃NO]⁺˙ m/z = 199 F1 [C₁₂H₁₀NO]⁺ m/z = 184 M->F1 - •CH₃ F2 [C₁₂H₁₀N]⁺ m/z = 168 F1->F2 - O

References

Performance Evaluation of 3-Methoxydiphenylamine in Organic Light-Emitting Diodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is critically dependent on the constituent organic materials. The Hole Transport Layer (HTL) is a key component that governs the efficiency, stability, and power consumption of these devices. This guide provides an in-depth performance evaluation of 3-Methoxydiphenylamine (m-MTDPA) as a potential HTL material. Due to a notable absence of direct experimental data for m-MTDPA in peer-reviewed literature, this guide will establish a robust comparative framework using two industry-standard HTL materials: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).

This document will delve into the essential properties of these benchmark materials, supported by experimental data, and provide detailed protocols for the fabrication and characterization of OLEDs. This will enable researchers to effectively evaluate novel materials like m-MTDPA.

The Critical Role of the Hole Transport Layer in OLEDs

The HTL in an OLED serves several vital functions. It facilitates the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. An ideal HTL should possess high hole mobility, appropriate energy levels to ensure efficient charge injection, and excellent thermal and morphological stability to guarantee a long operational lifetime for the device.[1][2]

Benchmarking Performance: NPB and TCTA

To provide a clear context for the evaluation of any new HTL material, it is essential to understand the performance of established materials. NPB and TCTA are two of the most widely used HTLs in both academic research and commercial OLED applications.

N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

NPB is a workhorse HTL material known for its good hole mobility and thermal stability.[1] It forms stable amorphous films, which is crucial for preventing device failure due to crystallization.

4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA)

TCTA is another high-performance HTL that also functions effectively as an electron-blocking layer and a host for phosphorescent emitters. Its high triplet energy is particularly advantageous in phosphorescent OLEDs (PhOLEDs) to prevent quenching of the emissive triplet excitons.

The table below summarizes the key properties of NPB and TCTA.

PropertyNPBTCTAReference
Hole Mobility (cm²/Vs) ~10⁻⁴~10⁻³[1]
Highest Occupied Molecular Orbital (HOMO) (eV) -5.4-5.7[1]
Triplet Energy (eV) ~2.3~2.8[1]
Glass Transition Temperature (Tg) (°C) 96151[1]

Prospective Analysis of this compound (m-MTDPA)

While direct experimental data for m-MTDPA in OLEDs is scarce, we can infer its potential based on its molecular structure and the properties of similar diphenylamine derivatives. The methoxy group (-OCH₃) is an electron-donating group which can influence the electronic properties of the molecule.

Physicochemical Properties of m-MTDPA
PropertyValueReference
Chemical Formula C₁₃H₁₃NO[3]
Molecular Weight 199.25 g/mol [3]
CAS Number 101-16-6[3]

Based on theoretical studies of similar molecules, the methoxy substitution is expected to raise the HOMO level of m-MTDPA compared to unsubstituted diphenylamine.[4] This could potentially lower the hole injection barrier from the anode, leading to a lower turn-on voltage. However, the impact on hole mobility and thermal stability requires experimental verification.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of a novel HTL material like m-MTDPA and compare it against established standards, a series of well-defined experimental procedures must be followed.

OLED Device Fabrication

The following is a representative protocol for the fabrication of a small molecule OLED using thermal evaporation, a common technique for depositing organic layers.[5][6][7][8]

Device Structure: ITO / HTL (X nm) / Emissive Layer (Y nm) / Electron Transport Layer (Z nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone or oxygen plasma to improve the work function and remove organic residues.[6]

  • Organic Layer Deposition: The organic layers (HTL, emissive layer, electron transport layer) are deposited in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). The deposition rate is typically controlled using a quartz crystal microbalance.

  • Cathode Deposition: A lithium fluoride (LiF) layer and an aluminum (Al) cathode are subsequently deposited without breaking the vacuum.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Characterization sub_cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_treatment UV-Ozone or O₂ Plasma Treatment sub_cleaning->sub_treatment dep_htl Hole Transport Layer (HTL) (e.g., m-MTDPA, NPB, TCTA) sub_treatment->dep_htl Transfer to Evaporation Chamber dep_eml Emissive Layer (EML) dep_htl->dep_eml dep_etl Electron Transport Layer (ETL) dep_eml->dep_etl dep_lif LiF Electron Injection Layer dep_etl->dep_lif dep_al Aluminum Cathode dep_lif->dep_al char_jvl J-V-L Measurement dep_al->char_jvl Completed Device char_eqe EQE & EL Spectra char_jvl->char_eqe char_life Lifetime Testing char_eqe->char_life

Diagram: Workflow for OLED Fabrication and Characterization.
Device Characterization

The performance of the fabricated OLEDs is evaluated through a series of electrical and optical measurements.[9][10][11][12][13][14][15][16]

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a calibrated photodiode or spectrometer.

  • External Quantum Efficiency (EQE) and Electroluminescence (EL) Spectra: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum. The EL spectrum provides information about the color of the emitted light.

  • Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often defined as the time it takes for the luminance to decay to 50% of its initial value (LT50).

Material Characterization Protocols

A thorough understanding of the intrinsic properties of the HTL material is crucial for interpreting device performance.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of the material. The HOMO level is calculated from the onset oxidation potential.[1]

Photophysical Characterization (UV-Vis Absorption and Photoluminescence)

UV-Vis absorption and photoluminescence spectroscopy are used to determine the optical bandgap and emission properties of the material in solution and as a thin film.[17][18][19][20][21]

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the material, specifically its decomposition temperature (Td) and glass transition temperature (Tg).[22][23][24] A high Tg is desirable for maintaining the amorphous state of the thin film during device operation.

Energy_Level_Diagram cluster_device OLED Energy Levels cluster_vacuum Vacuum Level (0 eV) cluster_homo HOMO Levels cluster_lumo LUMO Levels Anode Anode (ITO) ~-4.7 eV HTL HTL (e.g., m-MTDPA) EML EML ETL ETL Cathode Cathode (LiF/Al) ~-2.9 eV vl_anode vl_htl vl_eml vl_etl vl_cathode homo_anode homo_htl homo_anode->homo_htl Hole Injection homo_eml homo_htl->homo_eml Hole Transport lumo_eml homo_eml->lumo_eml Recombination (Light Emission) homo_etl homo_cathode lumo_anode lumo_htl lumo_etl lumo_etl->lumo_eml Electron Transport lumo_cathode lumo_cathode->lumo_etl Electron Injection

References

Comparative study of hole-transport materials based on 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Study of Hole-Transport Materials Based on 3-Methoxydiphenylamine

A Senior Application Scientist's Guide for Advanced Material Researchers

The rapid evolution of optoelectronic technologies, particularly in the realms of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the innovation of their constituent materials. Among the critical components is the hole-transport material (HTM), which dictates the efficiency of charge extraction and transport, and significantly influences the overall device performance and stability. While spiro-OMeTAD has long been the benchmark HTM in high-efficiency PSCs, its high cost and complex synthesis have spurred a fervent search for viable alternatives.

This guide focuses on a promising class of HTMs derived from the this compound scaffold. These materials are attracting considerable attention due to their synthetic accessibility from relatively inexpensive starting materials and the tunability of their optoelectronic and physical properties.[1][2] We will explore the nuanced relationship between molecular structure and material performance, offering a comparative analysis grounded in experimental data to aid researchers in the rational design and selection of next-generation HTMs.

The Strategic Advantage of the this compound Core

The efficacy of an HTM is governed by several key parameters: appropriate energy levels (specifically the Highest Occupied Molecular Orbital, HOMO) for efficient hole injection from the perovskite layer, high hole mobility for effective charge transport, and excellent thermal and morphological stability to ensure long-term device operation.[3] The this compound unit provides a robust foundation for meeting these requirements. The methoxy group (-OCH₃) acts as an electron-donating group, which helps to raise the HOMO energy level for better alignment with the valence band of typical perovskite absorbers. Furthermore, the inherent non-planar geometry of the triphenylamine core helps to prevent π-π stacking and crystallization, promoting the formation of stable amorphous films, a crucial characteristic for fabricating uniform and defect-free devices.[3]

Comparative Analysis of this compound Derivatives

To illustrate the impact of molecular design on performance, we will compare several HTMs that incorporate the this compound moiety into different molecular architectures, primarily fluorene and carbazole cores. These are compared against the industry-standard, spiro-OMeTAD.

MaterialCore StructureHOMO Level (eV)Hole Mobility (cm²/Vs)Tg (°C)PCE in PSCs (%)
Spiro-OMeTAD Spirobifluorene~ -5.221.3 x 10⁻⁴121>21%
HTM-1 Fluorene~ -5.153.0 x 10⁻⁵109~19.96%[2]
HTM-2 Fluorene~ -5.051.0 x 10⁻⁵85~18.5%
Cz-OMeDPA Carbazole~ -5.41.1 x 10⁻⁴120~18.8%

Note: The values presented are compiled from various sources and are intended for comparative purposes. Absolute values can vary based on the specific experimental conditions, device architecture, and measurement techniques.[2][3][4]

The data reveals that by modifying the core structure to which the this compound units are attached, it is possible to fine-tune the material's properties. For instance, fluorene-based HTMs have demonstrated power conversion efficiencies rivaling that of spiro-OMeTAD.[2] Carbazole derivatives also show promise, with high glass transition temperatures (Tg) indicating good thermal stability.[4][5] The choice of the core and the linking topology directly influences the electronic coupling between the diphenylamine units, thereby affecting the HOMO level and charge transport characteristics.[3]

Experimental Protocols

A key advantage of this compound-based HTMs is their often straightforward synthesis, which can lead to significant cost reductions compared to spiro-OMeTAD.[1]

Synthesis of a Fluorene-Based HTM

The synthesis typically involves a multi-step process, often culminating in a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

DOT Diagram of a Representative Synthetic Workflow:

G A Starting Materials: - 2,7-Dibromofluorene - this compound B Reaction Setup: - Anhydrous Toluene - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., Sodium tert-butoxide) A->B Combine C Buchwald-Hartwig Amination: - Inert Atmosphere (Argon) - Heat (e.g., 100 °C) B->C Execute Reaction D Workup: - Quench with water - Extraction with organic solvent - Wash and dry C->D Upon Completion E Purification: - Silica Gel Column Chromatography - Recrystallization D->E Crude Product F Final Product: - Characterization (NMR, Mass Spec, TGA, DSC) E->F Purified HTM

Caption: Generalized workflow for the synthesis of a fluorene-cored HTM.

Step-by-Step Methodology:

  • Reactant Charging: To a flame-dried Schlenk flask under an argon atmosphere, add 2,7-dibromofluorene, this compound (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), the palladium catalyst, and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Degas the mixture and heat to 100 °C with stirring for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with deionized water. Extract the product into an organic solvent such as dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel. Further purification can be achieved by recrystallization from a solvent mixture like dichloromethane/hexane to yield the final product as a pure solid.

  • Characterization: Confirm the identity and purity of the synthesized HTM using ¹H NMR, ¹³C NMR, and mass spectrometry. Thermal properties (Tg and decomposition temperature) are determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]

Fabrication of a High-Performance Perovskite Solar Cell

The integration of the synthesized HTM into a PSC follows a standardized procedure for an n-i-p device architecture.

DOT Diagram of the PSC Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition A FTO Glass Substrate B Sequential Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) A->B C UV-Ozone Treatment B->C D Compact TiO₂ (ETL) (Spray Pyrolysis) C->D E Mesoporous TiO₂ (ETL) (Spin Coating) D->E F Perovskite Absorber Layer (Spin Coating in Glovebox) E->F G HTM Layer (Spin Coating) F->G H Gold Electrode (Thermal Evaporation) G->H I Device Characterization (J-V Testing, EQE) H->I Final Device

Caption: Step-by-step workflow for the fabrication of an n-i-p perovskite solar cell.

Step-by-Step Methodology:

  • Substrate Cleaning: Patterned Fluorine-doped Tin Oxide (FTO) coated glass is sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to ensure a hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited by spray pyrolysis, followed by a mesoporous TiO₂ layer via spin coating. The substrate is then sintered at high temperature to ensure proper crystallinity and conductivity.[4]

  • Perovskite Layer Formation: Inside a nitrogen-filled glovebox, the perovskite precursor solution (e.g., a mixed-cation lead-halide formulation) is spin-coated onto the ETL. An anti-solvent dripping step is typically employed during spinning to induce rapid, uniform crystallization. The film is then annealed.

  • Hole-Transport Layer (HTL) Deposition: The synthesized this compound HTM is dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and 4-tert-butylpyridine (tBP) to enhance conductivity. This solution is then spin-coated atop the perovskite layer.

  • Electrode Deposition: A top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Characterization: The completed device is characterized by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G sunlight (100 mW/cm²) to determine key photovoltaic parameters like PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[4][5]

Conclusion and Outlook

Hole-transport materials based on the this compound core represent a highly versatile and economically attractive alternative to spiro-OMeTAD. Research has demonstrated that by strategically designing the molecular framework, for example by incorporating fluorene or carbazole units, it is possible to achieve high power conversion efficiencies in perovskite solar cells.[1][2] The synthetic accessibility of these compounds further enhances their appeal for commercial applications.

Future research should continue to focus on the intelligent design of molecular structures to further optimize hole mobility and energy level alignment, while simultaneously enhancing the long-term thermal and operational stability of the materials. The exploration of dopant-free HTMs based on this scaffold is another critical research avenue that could simplify device fabrication and improve stability.[7] The continued development of these materials will undoubtedly play a pivotal role in advancing the performance and commercial viability of perovskite-based technologies.

References

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of Synthesized 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the integrity of a final product is inextricably linked to the quality of its starting materials. 3-Methoxydiphenylamine (CAS No. 101-16-6) is a pivotal chemical intermediate, valued for its role in the synthesis of dyes and a variety of Active Pharmaceutical Ingredients (APIs). Its molecular structure is the foundation for the therapeutic efficacy and safety of the drugs derived from it. Consequently, unambiguous confirmation of its structure post-synthesis is not merely a procedural step but a cornerstone of quality assurance, ensuring lot-to-lot consistency and preventing the introduction of impurities that could compromise entire development pipelines.

This guide provides an in-depth, multi-technique analytical workflow for the structural elucidation of this compound. We will move beyond rote procedural descriptions to explore the causality behind our choice of techniques, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for absolute structural confidence.[1][2][3]

The Synthetic Origin: Context for Confirmation

To appreciate the necessity of rigorous analysis, one must first understand the synthesis of this compound. Common synthetic strategies include transition metal-catalyzed cross-coupling reactions. Historically, the Ullmann condensation, which involves a copper catalyst, was employed.[4][5] However, modern organic synthesis often favors the more versatile and milder Palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (e.g., 3-bromoanisole) with an amine (e.g., aniline).[6][7][8]

cluster_synthesis Buchwald-Hartwig Amination reagents 3-Bromoanisole + Aniline catalyst Pd Catalyst + Ligand + Base reaction Cross-Coupling Reaction reagents->reaction catalyst->reaction product Crude this compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Purified Product for Analysis purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Given the complexity of these reactions, the potential for side products (e.g., starting material homo-coupling) or isomeric impurities necessitates a robust analytical strategy to confirm that the desired C-N bond has formed at the correct position.

The Analytical Workflow: A Triad of Spectroscopic Techniques

No single analytical technique can provide a complete structural picture.[9] We therefore employ a synergistic workflow where each method offers a unique and complementary piece of the structural puzzle. Mass Spectrometry provides the molecular formula, Infrared Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance spectroscopy reveals the precise connectivity of the atoms.

cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation start Synthesized This compound ms Mass Spectrometry (MS) start->ms Sample ir FT-IR Spectroscopy start->ir Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Sample ms_data Molecular Weight & Formula (C₁₃H₁₃NO) ms->ms_data ir_data Functional Groups (N-H, C-O, Aromatics) ir->ir_data nmr_data Atom Connectivity & Environment nmr->nmr_data conclusion Unambiguous Structure Confirmed ms_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Integrated workflow for structural confirmation.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][3] It provides definitive information on the connectivity and chemical environment of atoms.

¹H NMR (Proton NMR) Spectroscopy

This experiment identifies the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the number of neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Data Interpretation & Comparison:

The structure of this compound contains protons in several distinct chemical environments: the methoxy group, the N-H proton, and the two aromatic rings. The protons on the methoxy-substituted ring are chemically distinct from those on the unsubstituted phenyl ring.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-OCH₃~3.8Singlet (s)3HAliphatic protons on a carbon adjacent to an oxygen are deshielded. No adjacent protons results in a singlet.
N-H~5.7-5.9Broad Singlet (br s)1HThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be variable.
Aromatic Protons~6.6-7.4Multiplet (m)9HProtons on aromatic rings appear in this region. The complex overlapping patterns (multiplet) arise from spin-spin coupling between adjacent protons on the two different rings.

Note: Expected chemical shift values are based on typical values for similar structures and reference data.[10]

¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. The data is acquired on the same instrument, but by tuning to the ¹³C frequency. Proton-decoupled mode is typically used, where each signal appears as a singlet.

Data Interpretation & Comparison:

For this compound (C₁₃H₁₃NO), we expect to see up to 13 distinct signals in the ¹³C NMR spectrum, unless there is accidental overlap or molecular symmetry (which is absent here).

Signal Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
-OCH₃~55Aliphatic carbon bonded to an electronegative oxygen atom.
Aromatic C-H~105-130Aromatic carbons with attached protons. The specific shifts depend on the electronic effects of the substituents (amine and methoxy groups).
Aromatic C (quaternary)~140-160Aromatic carbons with no attached protons (i.e., bonded to the nitrogen, the methoxy group, or the other ring). The C-O carbon will be the most downfield (~160 ppm).

Note: The combination of ¹H and ¹³C NMR confirms the presence of the methoxy group and the correct number of aromatic protons and carbons, providing strong evidence for the overall carbon-hydrogen framework.

Technique 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][11]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr (Potassium Bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

  • Background Scan: Run a background scan of the empty ATR crystal or a pure KBr pellet.

  • Sample Scan: Run the sample scan. The instrument software automatically subtracts the background to produce the final spectrum.

Data Interpretation & Comparison:

The FT-IR spectrum provides a molecular "fingerprint" and confirms the presence of key bonds that define this compound.

Vibrational Mode Expected Absorption Range (cm⁻¹) Significance for Structure Confirmation
N-H Stretch3350 - 3450Confirms the presence of the secondary amine functional group.[12]
Aromatic C-H Stretch3000 - 3100Indicates the presence of protons attached to the aromatic rings.
Aliphatic C-H Stretch2850 - 3000Confirms the C-H bonds of the methyl group (-OCH₃).
Aromatic C=C Stretch1450 - 1600Multiple sharp peaks characteristic of the aromatic rings.
Aryl C-N Stretch1250 - 1350Evidence for the bond between the nitrogen and the aromatic ring.
Aryl-Alkyl C-O Stretch1200 - 1275 (asymmetric) & 1020-1075 (symmetric)Strong, characteristic peaks confirming the aryl ether (methoxy) linkage.

Note: The presence of all these characteristic bands, particularly the N-H and C-O stretches, provides orthogonal validation of the functional groups that make up the molecule.[13][14]

Technique 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its molecular formula.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the sample from any residual solvent or minor impurities based on volatility.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, for this type of molecule). In EI, high-energy electrons bombard the molecule, knocking off an electron to form a positive radical ion called the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio, generating the mass spectrum.

Data Interpretation & Comparison:

The mass spectrum provides two critical pieces of information: the molecular weight and the fragmentation pattern, which acts as a structural fingerprint.

Ion Expected Mass-to-Charge (m/z) Significance for Structure Confirmation
Molecular Ion [M]⁺•199Confirms the molecular weight of C₁₃H₁₃NO (12.0113 + 1.0113 + 14.011 + 16.001 ≈ 199.25).[15][16] This is the most crucial piece of data from the MS experiment.
[M-CH₃]⁺184Corresponds to the loss of a methyl radical from the methoxy group, a common fragmentation pathway for anisoles.
[M-OCH₃]⁺168Corresponds to the loss of a methoxy radical.

Note: The observation of a molecular ion peak at m/z 199 is definitive evidence for the correct elemental composition. The fragmentation pattern further supports the proposed arrangement of the atoms.[15][17]

Conclusion: Integrating Data for Unambiguous Confirmation

The true power of this analytical approach lies in the integration of these complementary datasets. No single technique is sufficient, but together they form a logical, self-validating system.

Logic of Data Integration ms MS Data: 'The molecule has a mass of 199.' (Confirms Formula: C₁₃H₁₃NO) confirmation Structure Confirmed ms->confirmation ir FT-IR Data: 'The molecule contains N-H, C-O, and aromatic C-H/C=C bonds.' (Confirms Functional Groups) ir->confirmation nmr NMR Data (¹H & ¹³C): 'The pieces are connected as a phenyl group linked via N-H to a methoxy-substituted phenyl group.' (Confirms Connectivity) nmr->confirmation hypothesis Hypothesized Structure: This compound hypothesis->ms Does data match? hypothesis->ir Does data match? hypothesis->nmr Does data match?

Caption: Logical flow from individual data points to final structural proof.

By following this workflow, a researcher can move from a newly synthesized powder to a fully characterized compound with an exceptionally high degree of confidence. FT-IR confirms the presence of the required functional groups. Mass spectrometry verifies the elemental composition and molecular weight. Finally, ¹H and ¹³C NMR spectroscopy piece the puzzle together, confirming the precise arrangement and connectivity of every atom in the molecule. This rigorous, multi-faceted approach is the gold standard in modern chemical synthesis, ensuring the quality and reliability required for the demanding applications in drug development and beyond.

References

A Comparative Guide to the Reactivity of 3-Methoxydiphenylamine and Other Anilines in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Anilines, as a class of compounds, are fundamental precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity in carbon-nitrogen (C-N) bond-forming reactions is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of the reactivity of 3-methoxydiphenylamine with other commonly employed anilines, supported by experimental data and detailed protocols.

Understanding Aniline Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of an aniline in N-arylation reactions is primarily governed by the nucleophilicity of the nitrogen atom. This, in turn, is influenced by a combination of electronic and steric factors imparted by substituents on the aromatic ring.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups increase the electron density on the aniline nitrogen through resonance (+R effect) and/or inductive effects (+I effect). This enhanced electron density makes the nitrogen lone pair more available for donation, thereby increasing the aniline's basicity and nucleophilicity.[1] For instance, p-anisidine (4-methoxyaniline) is more basic than aniline due to the strong electron-donating resonance effect of the methoxy group.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density on the nitrogen atom through resonance (-R effect) and inductive effects (-I effect). This delocalization of the lone pair into the aromatic ring reduces the nucleophilicity and basicity of the aniline, making it a less reactive coupling partner.[1]

Steric Effects:

The presence of bulky substituents near the amino group can hinder its approach to the metal center in a catalytic cycle, thereby slowing down the reaction rate. This steric hindrance can be a significant factor, especially with ortho-substituted anilines.

Benchmarking Reactivity: Key N-Arylation Reactions

To objectively compare the reactivity of different anilines, we will focus on three cornerstone C-N bond-forming reactions: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

Buchwald-Hartwig Amination: The Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] Its broad substrate scope and functional group tolerance make it an ideal platform for benchmarking aniline reactivity.[2][3]

Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired N-aryl aniline and regenerate the Pd(0) catalyst.[4][5]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2 Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L2->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Product Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity Data:

The following table summarizes the expected trend in reactivity of various anilines in a typical Buchwald-Hartwig amination with an aryl bromide, based on their electronic properties.

Aniline DerivativeSubstituentElectronic EffectExpected Reactivity
4-Methoxyaniline-OCH₃ (para)Strong EDG (+R)High
This compound -OCH₃ (meta to NH)Weak EDG (+I > -I)Moderate-High
Aniline-HNeutralModerate
4-Nitroaniline-NO₂ (para)Strong EWG (-R)Low

Note: Direct comparative experimental data for this compound under standardized conditions is limited. The expected reactivity is an educated inference based on the electronic effect of the meta-methoxy group, which is primarily a weak electron-donating inductive effect.

Experimental Protocol: Standardized Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of anilines with an aryl bromide.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl bromide, aniline, and Pd catalyst/ligand to a dry flask. B Add base and solvent. A->B C Purge with inert gas (Ar or N2). B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • Reaction Setup: In a dry, argon-flushed Schlenk tube, combine the aryl bromide (1.0 mmol), the aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst, often in stoichiometric amounts, and typically requires high reaction temperatures. While it has been largely superseded by the milder Buchwald-Hartwig reaction, it remains a relevant tool, particularly in industrial settings.

The reactivity of anilines in the Ullmann condensation generally follows a similar trend to the Buchwald-Hartwig amination, with electron-rich anilines reacting more readily than electron-deficient ones.

Chan-Lam Coupling: A Mild, Copper-Catalyzed Alternative

The Chan-Lam coupling offers a milder, copper-catalyzed alternative for N-arylation, often proceeding at room temperature and open to the air.[6][7] This reaction typically employs arylboronic acids as the arylating agent.[6][7]

Comparative Reactivity:

Similar to the other methods, the nucleophilicity of the aniline is a key determinant of reactivity in the Chan-Lam coupling. Electron-donating groups on the aniline generally lead to higher yields and faster reaction rates.

Aniline DerivativeSubstituentElectronic EffectExpected Reactivity
4-Methoxyaniline-OCH₃ (para)Strong EDG (+R)High
This compound -OCH₃ (meta to NH)Weak EDG (+I > -I)Moderate-High
Aniline-HNeutralModerate
4-Nitroaniline-NO₂ (para)Strong EWG (-R)Low

In-Depth Analysis of this compound's Reactivity

This compound presents an interesting case study. The methoxy group is in the meta position relative to the secondary amine. In this position, the electron-donating resonance effect (+R) is not operative on the nitrogen atom. However, the methoxy group still exerts a weak electron-donating inductive effect (+I), which slightly increases the electron density on the nitrogen, making it more nucleophilic than an unsubstituted diphenylamine.

Compared to a primary aniline like 4-methoxyaniline, the secondary nature of this compound introduces slightly more steric bulk around the nitrogen atom. However, this is generally not a significant impediment in modern cross-coupling reactions that utilize bulky phosphine ligands designed to accommodate sterically demanding substrates.

Therefore, the reactivity of this compound is predicted to be higher than that of aniline and significantly higher than that of electron-deficient anilines like 4-nitroaniline. It is expected to be slightly less reactive than anilines with strongly activating para-substituents, such as 4-methoxyaniline.

Conclusion and Outlook

The reactivity of anilines in N-arylation reactions is a well-defined interplay of electronic and steric factors. For this compound, the meta-methoxy group confers a moderate level of activation, positioning it as a versatile and reactive substrate for a range of cross-coupling reactions.

Key Takeaways:

  • Electron-donating groups on the aniline ring generally increase reactivity in N-arylation reactions.

  • Electron-withdrawing groups on the aniline ring generally decrease reactivity.

  • This compound is expected to be a moderately to highly reactive aniline due to the weak electron-donating inductive effect of the meta-methoxy group.

  • The Buchwald-Hartwig amination offers a robust and versatile method for benchmarking aniline reactivity due to its broad substrate scope and tolerance of various functional groups.

This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other anilines. For specific applications, it is always recommended to perform small-scale screening experiments to optimize reaction conditions for the particular substrates and desired products.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxydiphenylamine (CAS 101-16-6), a compound often utilized as an organic intermediate. By elucidating the "why" behind each procedural step, this document aims to foster a culture of safety and ensure the integrity of your laboratory's waste management practices.

Immediate Safety and Hazard Recognition

Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. For handling this compound, the following are mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to protect the skin.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.

Waste Characterization: The First Step in Compliance

Proper disposal begins with accurate waste characterization as mandated by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[3] A chemical waste generator is legally responsible for determining if their waste is hazardous.[4]

Is this compound a Listed Hazardous Waste?

The EPA maintains lists of specific chemicals (F, K, P, and U lists) that are automatically considered hazardous waste when discarded.[3] While this compound is a derivative of aniline, and certain aniline-related wastes are listed (e.g., U012 for aniline, K083 for distillation bottoms from aniline production), this compound itself is not explicitly on the P or U lists of discarded commercial chemical products.[1][5][6]

Determining Hazardous Characteristics

In the absence of a specific listing, the waste must be evaluated for the four characteristics of hazardous waste:

  • Ignitability (D001): this compound is a solid with a melting point of 72-74°C and is not expected to be ignitable under standard conditions.

  • Corrosivity (D002): As an amine, it can be basic, but it is not expected to meet the definition of a corrosive waste (pH ≤ 2 or ≥ 12.5).[3]

  • Reactivity (D003): There is no indication in the available safety data that this compound is reactive in a way that would classify it as a D003 waste.[3]

  • Toxicity (D004-D043): This is the most likely characteristic to apply to this compound waste. Aromatic amines as a class of compounds are known for their potential toxicity to aquatic life and can be carcinogenic or mutagenic.[7][8] The waste would be considered toxic if it fails the Toxicity Characteristic Leaching Procedure (TCLP), which determines if specific contaminants could leach into groundwater.[9][10]

Given the potential for toxicity, it is prudent to manage all this compound waste as hazardous unless empirical data, such as a TCLP analysis from a certified laboratory, proves otherwise.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Incompatible Materials: this compound waste should be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste streams. This includes unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.

  • Container Specifications: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[11] For solid waste, a wide-mouth polyethylene container is suitable.

Step-by-Step Disposal Procedures

The following procedures provide a clear pathway for the safe disposal of this compound.

Disposal of Unused or Expired this compound
  • Labeling: Label a compatible waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("101-16-6"), and the associated hazards (Irritant).

  • Transfer: Carefully transfer the solid this compound into the labeled hazardous waste container within a chemical fume hood.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

Disposal of Contaminated Labware and Debris
  • Collection: Place all disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) into the same dedicated hazardous waste container.

  • Rinsing: For non-disposable labware (e.g., glassware), rinse with a suitable organic solvent (such as acetone or ethanol) to remove residual chemical. The rinsate must be collected as hazardous waste in a separate, labeled container for liquid waste.

  • Final Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water.

Managing Spills

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spilled solid.

  • Collect: Carefully sweep the absorbed material and place it into the dedicated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Final Disposal Pathway: Incineration

The recommended final disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[2] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment. Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Assume Hazardous (Toxicity) ppe->characterize container Select & Label Compatible Hazardous Waste Container characterize->container segregate Segregate from Incompatibles (Acids, Oxidizers) container->segregate collect Collect Waste: - Unused Chemical - Contaminated Labware - Spill Debris segregate->collect storage Store Sealed Container in Designated Satellite Accumulation Area collect->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup incineration Final Disposal via High-Temperature Incineration pickup->incineration end End: Compliant Disposal incineration->end

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the hazards, correctly characterizing the waste, and following the prescribed procedures for segregation, containerization, and final disposal, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations. This commitment to responsible chemical management is integral to the integrity of scientific research.

References

Personal protective equipment for handling 3-Methoxydiphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical handling requires a blend of rigorous protocol and informed scientific judgment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Methoxydiphenylamine (CAS No. 101-16-6). As your partners in research, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to laboratory safety. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Profile of this compound: Know Your Material

Understanding the intrinsic hazards of a chemical is the bedrock of safe handling. This compound is a solid, typically in powder or crystal form, that presents a triad of primary hazards as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

  • H315 - Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort.

  • H319 - Causes serious eye irritation: The powder can cause significant, potentially damaging, irritation upon contact with the eyes.

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to respiratory discomfort.[1]

A comprehensive hazard summary is presented below.

Hazard ClassificationGHS CodeDescriptionTarget Organs
Skin IrritationH315Causes redness, inflammation, or irritation upon direct contact.Skin
Serious Eye IrritationH319Can cause significant irritation, redness, and discomfort to the eyes.Eyes
Specific Target Organ Toxicity (Single Exposure)H335Inhalation of dust may lead to irritation of the respiratory tract.Respiratory system

The Critical Barrier: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine but a direct response to the identified hazards. For this compound, the focus is on creating a complete barrier against skin contact, eye exposure, and dust inhalation.[1]

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for general laboratory work involving powders, providing a sufficient barrier against incidental contact.[2] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against airborne dust particles.[2] In situations where there is a higher risk of dust generation, such as when transferring large quantities, a face shield should be worn in conjunction with goggles for full facial protection.

  • Respiratory Protection: Due to the risk of respiratory irritation, a NIOSH-approved N95 dust mask or a higher-rated particulate respirator is required when handling the powder, especially outside of a dedicated containment system.[1][2]

  • Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing. Ensure the coat is fully buttoned.

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Prepare to handle This compound AssessTask Assess Task: Small-scale weighing vs. Large-scale transfer Start->AssessTask SmallScale Small Scale / Low Dust Potential (e.g., weighing in enclosure) AssessTask->SmallScale Low Risk LargeScale Large Scale / High Dust Potential (e.g., bulk transfer) AssessTask->LargeScale Higher Risk CorePPE Core PPE: - Nitrile Gloves - Lab Coat - Safety Goggles SmallScale->CorePPE LargeScale->CorePPE AddFaceShield Add Face Shield LargeScale->AddFaceShield AddRespirator Add Respiratory Protection: - NIOSH N95 Dust Mask CorePPE->AddRespirator Ready Proceed with Task AddRespirator->Ready AddFaceShield->Ready

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: From Receipt to Use

Safe handling is a systematic process that minimizes the generation and dispersal of hazardous dust at every step.

Receiving and Storage:
  • Upon receipt, inspect the container for damage.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep it segregated from strong oxidizing agents, with which it may be incompatible.

Step-by-Step Handling Protocol (Weighing and Transfer):

This protocol is designed to mitigate the primary risk: the generation of airborne powder.

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a powder containment enclosure. Cover the work surface with disposable bench paper to simplify cleanup in case of a spill.[4]

  • Don PPE: Before handling the container, put on all required PPE as outlined in the previous section (lab coat, gloves, safety goggles, and N95 respirator).

  • Minimize Air Currents: If working in a fume hood, ensure the sash is at the lowest practical height. Avoid rapid movements that can disturb the powder.[4]

  • Open Container Carefully: Open the container slowly to avoid creating a plume of dust.

  • Transfer: Use a spatula or scoop to carefully transfer the powder. Whenever possible, avoid pouring the powder directly from the bottle, as this can generate dust.[4] Transfer the material in several smaller scoops rather than one large one.

  • Weighing: If using an analytical balance inside a fume hood, be aware that air currents can affect readings. Use a balance with a draft shield. An alternative is to weigh the sealed container, transfer an approximate amount of material in the hood, re-seal and re-weigh the container outside the hood to determine the amount dispensed by difference.

  • Container Sealing: Immediately after use, securely close the container cap.

  • Initial Decontamination: Wipe the exterior of the container and any tools used (spatula, etc.) with a damp cloth or towel to remove any residual powder before removing them from the containment area. Dispose of the wipe as chemical waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat, then eye/face protection, and finally the respirator). Wash hands thoroughly with soap and water after removing all PPE.[2]

Exposure Control in the Absence of OELs

A critical aspect of ensuring long-term safety is controlling airborne concentrations of chemicals. However, for many substances, including this compound, specific Occupational Exposure Limits (OELs) from bodies like OSHA or ACGIH have not been established.[5][6]

In these situations, a proactive and conservative approach to exposure control is necessary. The National Institute for Occupational Safety and Health (NIOSH) recommends a strategy known as Occupational Exposure Banding , or "Control Banding."[5][7][8] This process categorizes chemicals into "bands" based on their hazard potential, which then correspond to specific control strategies.

Given the GHS classifications for this compound (skin, eye, and respiratory irritant), it would likely fall into a control band requiring a high degree of control to minimize worker exposure.[9]

Practical Implementation:

  • Primary Engineering Control: The most effective control measure is to handle the material within a properly functioning chemical fume hood or a ventilated powder weighing enclosure.[10] This captures dust at the source, preventing it from entering the breathing zone of the operator.

  • Good Housekeeping: Maintain clean work surfaces. Use a wet wipe or a HEPA-filtered vacuum for cleaning; never dry sweep powders as this will re-aerosolize them.[4][10]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the procedure to reduce the potential for exposure.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical final step in the chemical handling lifecycle. Amine-containing waste should not be disposed of in standard trash or down the drain.[11]

Step-by-Step Disposal Protocol:
  • Waste Segregation: All materials contaminated with this compound, including disposable bench paper, wipes, gloves, and any residual powder, must be collected as hazardous chemical waste.[11] Keep this waste stream separate from other chemical wastes like halogenated solvents or acids to prevent potentially hazardous reactions.[12]

  • Containerization: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and list the contents, including "this compound."

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected.

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] These professionals are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow Disposal Workflow for this compound Waste cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Waste Generated: - Excess Reagent - Contaminated PPE - Spill Cleanup Material Segregate Segregate as Amine-Containing Waste Start->Segregate Containerize Place in a Dedicated, Compatible, and Labeled Hazardous Waste Container Segregate->Containerize Seal Keep Container Tightly Sealed Containerize->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor for Pickup Store->ContactEHS End Proper Disposal Complete ContactEHS->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxydiphenylamine
Reactant of Route 2
Reactant of Route 2
3-Methoxydiphenylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。